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  • Product: (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid
  • CAS: 488703-59-9

Core Science & Biosynthesis

Foundational

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid chemical structure

Executive Summary: The Chiral Scaffold (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS: 488703-59-9) represents a privileged scaffold in modern medicinal chemistry.[1] Structurally, it is a trans-1,2-disubstituted cy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Scaffold

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS: 488703-59-9) represents a privileged scaffold in modern medicinal chemistry.[1] Structurally, it is a trans-1,2-disubstituted cyclohexane featuring adjacent carboxylic acid and amide functionalities.[1] Its primary industrial significance lies in its role as the key chiral intermediate for Lurasidone (Latuda®) , an atypical antipsychotic used in the treatment of schizophrenia and bipolar depression.[1]

Beyond this specific application, the molecule serves as a robust model for studying 1,2-diequatorial interactions in cyclic systems and functions as a precursor for conformationally restricted


-amino acids. This guide dissects the molecule’s stereochemical drivers, industrial synthesis via optical resolution, and analytical characterization.[1]

Stereochemical Architecture & Stability

To understand the reactivity of this molecule, one must analyze its conformational preference.[1] Unlike flexible linear chains, the cyclohexane ring imposes rigid constraints.[1]

  • Configuration: The (1R, 2R) designation mandates a trans relationship between the C1-carboxyl and C2-carbamoyl groups.[1]

  • Conformational Lock: In a cyclohexane ring, trans-1,2-substituents can exist in equilibrium between a diaxial (

    
    ) and a diequatorial (
    
    
    
    ) chair conformation.[1]
    • Thermodynamic Preference: The diequatorial (

      
      )  conformer is energetically favored by approximately 2.5–3.0 kcal/mol over the diaxial form due to the avoidance of 1,3-diaxial steric clashes.[1]
      
    • Implication: This rigid

      
       geometry positions the carbonyl oxygens and amide hydrogens in a specific vector, facilitating unique intermolecular hydrogen bonding networks in the crystal lattice, often leading to high melting points and low solubility in non-polar solvents.[1]
      
Diagram 1: Stereochemical Equilibrium & Stability

Conformation Trans_AA Trans-Diaxial (aa) (High Energy / Unstable) Trans_EE Trans-Diequatorial (ee) (Thermodynamic Sink) Trans_AA->Trans_EE Ring Flip (Rapid) Bioactivity Bioactive Conformation (Drug Binding) Trans_EE->Bioactivity Pre-organized Scaffold

Caption: The equilibrium strongly favors the diequatorial conformation, providing the rigid structural template required for receptor binding in downstream derivatives.[1]

Synthetic Methodology: The Resolution Route

While asymmetric desymmetrization of cis-anhydrides is academically interesting, the industrial "workhorse" route relies on the Optical Resolution of the racemic trans-diacid.[1] This approach is preferred for its scalability and the low cost of starting materials.[1]

Core Challenges:
  • Epimerization: The cis-isomer (meso) is thermodynamically more stable than the trans-isomer in the anhydride form, but the trans-diacid is stable.[1]

  • Enantiopurity: Achieving >99% ee is critical for pharmaceutical regulatory compliance.[1]

Protocol: Synthesis via Optical Resolution

Prerequisites:

  • Starting Material: trans-Cyclohexane-1,2-dicarboxylic acid (racemic).[1][2][3]

  • Resolving Agent: (R)-(+)-1-Phenylethylamine (or similar chiral amine).[1]

Step-by-Step Workflow:

  • Salt Formation (Resolution):

    • Dissolve racemic trans-cyclohexane-1,2-dicarboxylic acid in boiling methanol/water (9:1).

    • Slowly add 0.5 equivalents of (R)-(+)-1-Phenylethylamine.[1]

    • Mechanism:[1][4][5][6] The (1R,2R)-acid forms a less soluble diastereomeric salt with the (R)-amine compared to the (1S,2S)-isomer.[1]

    • Cooling: Allow controlled cooling to 4°C over 12 hours. Rapid cooling traps impurities.[1]

    • Filtration: Isolate the precipitate.[1] Recrystallize twice from ethanol to upgrade chiral purity to >99% ee.

  • Acid Liberation:

    • Suspend the salt in dilute HCl (2M). Extract the liberated free acid into ethyl acetate.[1]

    • Dry over MgSO₄ and concentrate to yield (1R,2R)-cyclohexane-1,2-dicarboxylic acid.[1]

  • Desymmetrization to Mono-Amide:

    • Activation: Treat the chiral diacid with a limiting reagent of thionyl chloride (SOCl₂) or oxalyl chloride/DMF (cat.) to generate the mono-acid chloride.[1] Note: Full conversion to di-acid chloride must be avoided.[1]

    • Amidation: React the crude activated intermediate with aqueous ammonia (NH₄OH) at 0°C.

    • Purification: The product precipitates upon acidification to pH 3.[1] Recrystallize from water/isopropanol.

Diagram 2: Industrial Synthesis Workflow

Synthesis Racemate Racemic trans-1,2-Diacid Salt Diastereomeric Salt Formation (Selective Crystallization) Racemate->Salt Agent (R)-Phenylethylamine Agent->Salt Lib Acid Liberation (HCl) Salt->Lib Recrystallization x2 ChiralAcid (1R,2R)-Diacid (>99% ee) Lib->ChiralAcid Activ Selective Activation (SOCl2 / 1 eq) ChiralAcid->Activ Amid Amidation (NH4OH, 0°C) Activ->Amid Final (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic acid Amid->Final

Caption: The synthesis relies on classical resolution followed by controlled mono-functionalization to install the amide group.

Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized material, the following analytical parameters must be met. These serve as "stop/go" gates in the development process.[1]

Table 1: Key Physicochemical Specifications
ParameterSpecificationMethod/Rationale
Appearance White crystalline powderVisual inspection.[1]
Melting Point 180°C – 184°CSharp range indicates high purity; broad range implies diastereomeric contamination.[1]
Optical Rotation

to

(c=1, MeOH).[1] Specific rotation confirms absolute configuration (1R,2R).[1]
1H NMR Distinct multiplet at

2.6-2.8 ppm
Corresponds to the axial protons at C1/C2 (diequatorial substituents).[1]
Chiral HPLC > 99.0% enantiomeric excessColumn: Chiralpak AD-H or OD-H; Mobile Phase: Hexane/IPA (with 0.1% TFA).[1]
Mass Spec [M+H]+ = 172.1 m/zESI-MS (Positive mode).[1]

Applications in Drug Development

The Lurasidone Connection

The primary commercial driver for this molecule is its conversion to Lurasidone .[1] The (1R,2R)-acid is coupled with a piperazine derivative.[1][7] The rigid cyclohexane ring locks the pharmacophore into a specific orientation that maximizes binding affinity to Dopamine D2 and Serotonin 5-HT2A receptors.[1]

Peptidomimetics

Researchers utilize this scaffold to create


-amino acids.[1] By subjecting the amide group to a Hofmann rearrangement, the carboxylic acid is retained while the amide is converted to an amine, yielding (1R,2R)-2-aminocyclohexanecarboxylic acid .[1] This is a cyclic analogue of 

-alanine, used to induce specific secondary structures (helices/turns) in synthetic peptides.[1]

References

  • Synthesis and Resolution of Cyclohexane Derivatives

    • Title: Process for the preparation of (1R,2R)-cyclohexanedicarboxylic acid derivatives.[1][8]

    • Source: Google Patents (WO2015102893A1).[1]

    • URL
  • Lurasidone Structure and Chemistry

    • Title: Lurasidone Hydrochloride: Synthesis and Therapeutic Applications.[1][8]

    • Source: ChemicalBook / BenchChem Technical Data.[1]

  • Stereochemical Analysis of Cyclohexanes

    • Title: Conformational Analysis of 1,2-Disubstituted Cyclohexanes.
    • Source: LibreTexts Chemistry.[1]

    • URL:[Link]

  • General Synthesis of Cyclic Anhydrides and Acids

    • Title: Facile and Efficient Synthesis of Cyclic Anhydrides from Dicarboxylic Acids.[1][9]

    • Source: ResearchGate.[1]

    • URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid , with the CAS number 488703-59-9, is a chiral building block of significant interest in the pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid , with the CAS number 488703-59-9, is a chiral building block of significant interest in the pharmaceutical industry. Its rigid cyclohexane framework and defined stereochemistry make it a valuable intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug development.

Physicochemical Properties

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a white to off-white solid. Its molecular structure, featuring both a carboxylic acid and a primary amide functional group on a cyclohexane ring with a specific stereochemical configuration, dictates its physical and chemical behavior.

PropertyValueReference
CAS Number 488703-59-9[1][2]
Molecular Formula C₈H₁₃NO₃[1][2]
Molecular Weight 171.19 g/mol [1][2]
Appearance White to off-white solid[3]
Purity ≥95%[1]
Storage Sealed in dry, room temperature[2]

Synthesis and Stereochemical Control

The synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid with high stereochemical purity is crucial for its application in pharmaceuticals. One common approach involves the desymmetrization of a meso-anhydride.[4]

A general synthetic approach can be visualized as follows:

Synthesis_Pathway meso-Hexahydrophthalic_anhydride meso-Hexahydrophthalic anhydride Intermediate_1 Chiral monoester meso-Hexahydrophthalic_anhydride->Intermediate_1 Desymmetrization Chiral_auxiliary Chiral Auxiliary (e.g., quinidine) Chiral_auxiliary->Intermediate_1 Product (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic acid Intermediate_1->Product Amidation Amidation Amidation Amidation->Product

Caption: Generalized synthetic pathway for (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid.

A detailed, step-by-step protocol for a related compound, (1R, 2R)-trans cyclohexane dicarboxylic acid, involves the acid-catalyzed hydrolysis of cis-hexahydrophthalic anhydride followed by recrystallization to isolate the desired trans isomer.[5] This highlights the importance of isomerization and purification steps in achieving the correct stereochemistry.

Illustrative Experimental Protocol (Adapted from related syntheses):

  • Hydrolysis of Anhydride: A meso-anhydride starting material is subjected to hydrolysis, often under acidic or basic conditions, to yield a dicarboxylic acid.

  • Chiral Resolution/Asymmetric Synthesis: To obtain the desired (1R,2R) stereoisomer, either a classical resolution using a chiral amine or an asymmetric synthesis approach is employed. The use of a chiral auxiliary during the ring-opening of the anhydride is a common strategy.[4]

  • Functional Group Transformation: One of the carboxylic acid groups is selectively converted to a primary amide. This may involve protection of the other carboxylic acid, activation of the target carboxylic acid (e.g., as an acid chloride or with a coupling agent), and subsequent reaction with ammonia or an ammonia equivalent.

  • Purification: The final product is purified by techniques such as recrystallization or chromatography to ensure high chemical and stereochemical purity.

Applications in Drug Development

The primary application of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is as a key chiral intermediate in the synthesis of pharmaceutical agents.[1][6]

Synthesis of Lurasidone

This compound is a crucial building block for the atypical antipsychotic drug Lurasidone, which is used to treat schizophrenia and bipolar depression.[1] The specific (1R,2R) stereochemistry of this intermediate is essential for the biological activity of the final drug molecule.[1]

Lurasidone_Synthesis Starting_Material (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic acid Intermediate_2 Activated Intermediate Starting_Material->Intermediate_2 Activation Lurasidone Lurasidone Intermediate_2->Lurasidone Coupling Coupling_Partner Coupling Partner Coupling_Partner->Lurasidone

Caption: Role of the title compound in Lurasidone synthesis.

Enzyme Inhibition and Receptor Ligand Scaffolding

Derivatives of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid have shown potential as enzyme inhibitors and receptor ligands.[1] The rigid cyclohexane backbone provides a well-defined scaffold for presenting functional groups in a specific spatial orientation, which is critical for selective binding to biological targets.[6] This makes it a valuable starting point for the design of drugs targeting a variety of diseases, including metabolic disorders.[1]

The general mechanism of action involves the interaction of the molecule with the active site of an enzyme or the binding pocket of a receptor.[1] The carboxylic acid and amide functional groups can participate in hydrogen bonding and electrostatic interactions, contributing to the binding affinity and specificity.[1]

Safety and Handling

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

Conclusion

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a fundamentally important chiral building block in modern pharmaceutical chemistry. Its well-defined stereochemistry and versatile functional groups make it an indispensable intermediate in the synthesis of complex drug molecules, most notably Lurasidone. Further exploration of its derivatives as enzyme inhibitors and receptor ligands holds promise for the development of new therapeutic agents.

References

  • Wikipedia. Cyclohexanecarboxylic acid. [Link]

  • Organic Syntheses. 1-methylcyclohexanecarboxylic acid. [Link]

  • ResearchGate. A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects | Request PDF. [Link]

  • MySkinRecipes. (1R,2R)-2-Carbamoylcyclohexanecarboxylic acid. [Link]

  • PubChem. 2-Carbamoyl-1-cyclohexene-1-carboxylic acid | C8H11NO3 | CID 18328346. [Link]

  • Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. [Link]

  • PubChem. (1R,2R)-2-(methoxycarbonyl)cyclohexanecarboxylic acid | C9H14O4 | CID 53693472. [Link]

  • PubChem. VU0155041 | C14H15Cl2NO3 | CID 888023. [Link]

  • Google Patents. CN104945237A - Synthesis method of (1R, 2R)-trans-cyclohexane dicarboxylic acid.
  • Cheméo. Chemical Properties of 1-Propanamine, N,N,2-trimethyl (CAS 7239-24-9). [Link]

  • PubChem. 2-(Carboxymethyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 557126. [Link]

Sources

Foundational

Chemo-Analytical Profiling of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid

Executive Summary In the landscape of chiral pharmaceutical intermediates, (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS: 488703-59-9) represents a critical scaffold for introducing defined stereochemistry into com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chiral pharmaceutical intermediates, (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS: 488703-59-9) represents a critical scaffold for introducing defined stereochemistry into complex active pharmaceutical ingredients (APIs).[1][2] With a molecular weight of 171.19 g/mol , this molecule is not merely a weight metric but a functional gateway to the trans-1,2-cyclohexane structural motif found in atypical antipsychotics (e.g., Lurasidone) and various peptidomimetics.

This guide moves beyond basic physical properties to address the "Why" and "How" of working with this compound: from its precise molecular weight calculations in stoichiometry to the rigorous analytical protocols required to validate its enantiomeric purity.

Physicochemical Characterization

Understanding the mass balance and physical behavior of this intermediate is the first step in process development.[1] The molecular weight provided here is the standard average mass used for stoichiometric calculations in scale-up.

Table 1: Core Chemical Specifications
PropertyValueTechnical Context
IUPAC Name (1R,2R)-2-Carbamoylcyclohexane-1-carboxylic acidDefines trans stereochemistry.[1][3][4]
Molecular Formula

Basis for elemental analysis.[1][2][4]
Molecular Weight 171.19 g/mol Used for molarity/yield calculations.[1][4]
Monoisotopic Mass 171.0895 DaCritical for High-Resolution Mass Spec (HRMS).[1][4]
CAS Number 488703-59-9Specific to the (1R,2R) isomer.[1][2]
Physical State White to off-white crystalline solidMelting point typically 180–185 °C.
Solubility DMSO, Methanol, Dilute BasePoor water solubility at neutral pH; soluble as carboxylate salt.[1][4]
pKa (Predicted) ~4.2 (Carboxyl)Requires acidic mobile phases for retention in RP-HPLC.[1][4]
Stereochemical Significance

The (1R,2R) designation indicates a trans relationship between the carboxylic acid (C1) and the carbamoyl group (C2).[4] This specific spatial arrangement is non-superimposable on its enantiomer, (1S,2S).[1][4] In drug development, using the wrong enantiomer can lead to inactive or toxic byproducts.[1][4]

Expert Insight: When calculating charge loads for reactions, do not confuse this mono-amide with the corresponding dicarboxylic acid (MW ~172.18) or the anhydride (MW ~154.16).[1][4] The amide nitrogen adds a distinct mass shift and alters solubility significantly compared to the diester.[1][4]

Synthetic Utility & Pathway Logic[1][4]

The primary value of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid lies in its utility as a Chiral Building Block .[1][2] It is most commonly generated via the desymmetrization of meso-hexahydrophthalic anhydride.[1][4]

The Lurasidone Connection

This molecule provides the chiral trans-1,2-cyclohexane spacer utilized in drugs like Lurasidone Hydrochloride .[1][2][4] The rigidity of the cyclohexane ring locks the pharmacophores into a bioactive conformation.[1][4]

Workflow Visualization: Desymmetrization

The following diagram illustrates the genesis of the molecule from an achiral anhydride using a chiral catalyst (e.g., Cinchona alkaloids) to induce asymmetry.

Desymmetrization Substrate meso-Hexahydrophthalic Anhydride (Achiral) Intermediate Transition State (Catalyst-Substrate Complex) Substrate->Intermediate Binding Catalyst Chiral Catalyst (e.g., Quinidine) Catalyst->Intermediate Nucleophile Ammonia / Amine Source Nucleophile->Intermediate Ring Opening Product (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic Acid (Target, MW 171.19) Intermediate->Product Major Pathway (Stereoselective) Byproduct (1S,2S)-Isomer (Impurity) Intermediate->Byproduct Minor Pathway

Figure 1: Stereoselective ring-opening of meso-anhydride to yield the (1R,2R) target.[1][5] The catalyst dictates the enantiomeric excess (ee).

Analytical Validation Protocols

As a Senior Scientist, relying on a label is insufficient. You must validate identity and purity. The following protocols are designed to be self-validating systems.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm Molecular Weight and Elemental Composition.[1][4]

  • Rationale: The carboxylic acid moiety ionizes well in negative mode (loss of proton), while the amide can protonate in positive mode.[4] Negative mode is often cleaner for acidic intermediates.[1][4]

  • Target Mass:

    • ESI(-): [M-H]⁻ = 170.082 Da[1]

    • ESI(+): [M+H]⁺ = 172.097 Da[1]

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water (LC-MS grade).

  • Dilution: Dilute 10 µL of stock into 990 µL of mobile phase (final conc. ~10 µg/mL).

  • Infusion: Direct infusion at 5-10 µL/min into the ESI source.

  • Parameters (Negative Mode):

    • Capillary Voltage: -2.5 kV (Soft ionization to prevent fragmentation).[1][4]

    • Cone Voltage: 20 V.[1][4]

    • Desolvation Temp: 350 °C.[1]

  • Validation Criteria: The observed monoisotopic mass must match the theoretical (171.0895) within 5 ppm error.

Protocol B: Chiral HPLC (Enantiomeric Purity)

Objective: Quantify the (1R,2R) isomer vs. the (1S,2S) enantiomer. Criticality: For pharmaceutical intermediates, an Enantiomeric Excess (ee) > 98% is typically required.[1][4]

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane : Ethanol : TFA (90 : 10 : 0.1).[1][4]

    • Note: TFA is mandatory to suppress ionization of the carboxylic acid, sharpening the peak shape.[1][4]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV at 210 nm (Amide absorption).[1][4]

Decision Logic for Method Development:

AnalyticalLogic Start Sample: (1R,2R)-Acid-Amide Solubility Check Solubility (Hexane/EtOH) Start->Solubility Direct Soluble? Solubility->Direct NPLC Normal Phase Chiral LC (Amylose/Cellulose Columns) Direct->NPLC Yes (Preferred) RPLC Reverse Phase Chiral LC (Immobilized Columns) Direct->RPLC No (Polar method) AddTFA Add 0.1% TFA (Suppress -COOH ionization) NPLC->AddTFA RPLC->AddTFA Result Calculate % ee (Area Major - Area Minor) / Total AddTFA->Result

Figure 2: Decision tree for selecting the chromatographic mode. Acidic modifiers are non-negotiable for this analyte.

Handling & Stability (The "Trust" Factor)

To ensure reproducible results, adhere to these handling standards:

  • Hygroscopicity: The amide/acid functionality can form hydrogen bonds with atmospheric water.[1][4] Store in a desiccator at 2–8 °C.

  • Solution Stability: Avoid storing in alcohols for prolonged periods without refrigeration, as slow esterification of the carboxylic acid can occur (converting the MW from 171.19 to ~185.22 for methyl ester).[1][4]

  • Safety: While generally non-toxic, treat as a skin irritant (H315) due to the acidic proton.[1][4]

References

  • PubChem. (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid (Compound Summary). National Library of Medicine.[1][4] [Link][1]

  • Sumitomo Dainippon Pharma.Lurasidone Hydrochloride: Synthesis and Chiral Intermediates.

Sources

Exploratory

Technical Monograph: (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid

Executive Summary & Strategic Context (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS: 488703-59-9) is a critical chiral building block, most notably serving as the structural scaffold for the atypical antipsychotic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS: 488703-59-9) is a critical chiral building block, most notably serving as the structural scaffold for the atypical antipsychotic Lurasidone (Latuda) .[1] Its utility lies in its rigid cyclohexane ring, which locks pharmacophores into a specific spatial orientation.[2]

For drug development professionals, the primary challenge with this molecule is not synthesis, but stereochemical integrity . The presence of the (1S,2S) enantiomer or the cis-diastereomers (meso or chiral) can catastrophically alter the binding affinity of the final API.

This guide provides the spectroscopic fingerprints required to validate the (1R,2R) configuration, distinguishing it from its stereoisomers through rigorous NMR, IR, and chiral analysis.

Structural & Stereochemical Analysis

The molecule possesses two chiral centers at C1 and C2. The "trans" relationship is thermodynamically more stable than the "cis" form, but the specific (1R,2R) absolute configuration is non-negotiable for biological activity.

Conformational Locking

In the (1R,2R) configuration, the cyclohexane ring predominantly adopts a chair conformation where both the carboxylic acid (C1) and carbamoyl (C2) groups occupy equatorial positions. This minimizes 1,3-diaxial interactions.

  • Diagnostic Feature: The diequatorial orientation places the vicinal protons (H1 and H2) in axial positions. This geometric arrangement is the key to identifying the isomer via NMR.

Stereochemistry Isomer Target Molecule (1R,2R)-Trans Enantiomer Enantiomer (1S,2S)-Trans Isomer->Enantiomer Mirror Image (Separable by Chiral HPLC) Diastereomer Diastereomer (1R,2S)-Cis Isomer->Diastereomer Epimerization Risk (Separable by Achiral HPLC) Conf Conformation: Diequatorial Substituents Diaxial Protons Isomer->Conf Thermodynamic Preference

Figure 1: Stereochemical relationships and conformational preference. The diequatorial arrangement is critical for NMR interpretation.

Spectroscopic Reference Data

Note: Chemical shifts (


) are solvent-dependent. Data below is standardized for DMSO-

, a common solvent for polar amino-acid-like derivatives.
Proton NMR ( H NMR)

The definitive proof of the trans stereochemistry lies in the coupling constant (


) between H1 and H2.
PositionType

(ppm)
Multiplicity

Coupling (Hz)
Diagnostic Significance
-COOH Acid12.0 - 12.5Broad Singlet-Disappears with

shake.
-CONH

Amide6.8 & 7.3Two Singlets-Diastereotopic protons due to restricted rotation.
H-1 Methine2.5 - 2.7ddd or m

Hz
CRITICAL: Large

value indicates axial-axial coupling, confirming trans geometry.
H-2 Methine2.1 - 2.3ddd or m

Hz
Matches H-1 coupling.
H-3 to H-6 Ring1.1 - 1.9Multiplets-Complex envelope; less diagnostic.

Expert Insight: If you observe a


 coupling of 2-5 Hz , you have isolated the cis-isomer (axial-equatorial coupling). Reject the batch.
Carbon NMR ( C NMR)
Carbon Type

(ppm)
Assignment
C=O (Acid) 176.0 - 178.0Carboxylic Acid Carbon
C=O (Amide) 173.0 - 175.0Carbamoyl Carbon
CH (C1/C2) 42.0 - 48.0Chiral Centers (distinct signals)
CH

24.0 - 30.0Ring methylenes
Infrared Spectroscopy (FT-IR)

The coexistence of acid and amide groups creates a unique carbonyl fingerprint.

  • Acid C=O:

    
     (Broad, often overlaps with amide I).
    
  • Amide I (C=O):

    
     (Strong).
    
  • Amide II (N-H):

    
     (Bending).
    
  • O-H / N-H Stretch:

    
     (Very broad "acid beard" overlapping with sharp amide N-H stretches).
    

Analytical Protocols for Validation

Since NMR cannot distinguish between enantiomers ((1R,2R) vs (1S,2S)), you must employ chiral specific methods.

Optical Rotation (Polarimetry)[3][4][5]
  • Parameter: Specific Rotation

    
    
    
  • Typical Solvent: Methanol or Ethanol.

  • Expectation: The (1R,2R) isomer typically exhibits a specific rotation distinct from zero.[3]

  • Protocol:

    • Prepare a 1.0% w/v solution in HPLC-grade Methanol.

    • Equilibrate polarimeter cell to 20°C.

    • Measure at 589 nm (Sodium D-line).[4][3]

    • Self-Validation: If

      
      , you have a racemic mixture.
      
Chiral HPLC Method (Enantiomeric Excess)

This is the gold standard for release testing.

  • Column: Chiralpak AD-H or IC (Amylose/Cellulose based).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1). TFA is required to suppress ionization of the carboxylic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide absorption).

  • Elution Order: Must be determined experimentally with a racemic standard, but typically the enantiomers are well-resolved (>2 min difference).

Experimental Workflow: Synthesis & Purification Logic

The following diagram illustrates the logical flow for synthesizing and validating the material, highlighting the "Kill Steps" where a batch must be rejected.

Workflow Start Start: meso-Hexahydrophthalic Anhydride Step1 Reaction: Desymmetrization (Enzymatic or Chiral Amine) Start->Step1 Crude Crude Intermediate Step1->Crude Check1 Checkpoint 1: NMR Is J(1,2) > 10Hz? Crude->Check1 Purify Purification (Recrystallization) Check1->Purify Yes (Trans) Reject REJECT BATCH Check1->Reject No (Cis/Mix) Check2 Checkpoint 2: Chiral HPLC Is e.e. > 99%? Purify->Check2 Final Release: (1R,2R)-Isomer Check2->Final Yes Check2->Reject No

Figure 2: Production and Quality Control workflow. Note the distinct checkpoints for diastereomeric (NMR) and enantiomeric (HPLC) purity.

References

  • BenchChem. (2023). (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid Structure and Properties. Retrieved from

  • Sigma-Aldrich. (2023). trans-1,2-Cyclohexanedicarboxylic acid Product Specification. Retrieved from

  • Gellman, S. H., et al. (2000). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers. University of Wisconsin-Madison. Retrieved from

  • Master Organic Chemistry. (2017). Optical Rotation and Specific Rotation Calculations. Retrieved from

  • ChemicalBook. (2023). trans-1,2-Cyclohexanedicarboxylic acid Properties and Melting Point. Retrieved from

Sources

Foundational

Technical Deep Dive: The Pharmacological & Synthetic Role of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid

Topic: (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid: Mechanism of Action & Pharmacophore Utility Content Type: Technical Guide / Whitepaper Audience: Drug Development Professionals, Medicinal Chemists, Process Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid: Mechanism of Action & Pharmacophore Utility Content Type: Technical Guide / Whitepaper Audience: Drug Development Professionals, Medicinal Chemists, Process Scientists[1]

[1][2]

Executive Summary: The Stereochemical Anchor

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS: 488703-59-9) is not a standalone therapeutic agent in clinical practice; rather, it is a high-value chiral synthon and pharmacophore scaffold .[1][2] Its primary utility lies in its rigid cyclohexane geometry, which serves as a "stereochemical anchor" in the synthesis of complex active pharmaceutical ingredients (APIs), most notably Lurasidone Hydrochloride (Latuda®) and specific GABA transport inhibitors .[1]

For the drug development scientist, the "Mechanism of Action" (MoA) of this molecule must be understood in two distinct dimensions:

  • Pharmacological MoA: How the (1R,2R) configuration dictates the receptor binding affinity and selectivity of the final drug (e.g., D2/5-HT2A antagonism).

  • Synthetic MoA: The chemical mechanism by which this intermediate allows for the resolution of chirality, enabling the production of enantiopure drugs.

Structural Analysis & Pharmacophore Dynamics[1]

The molecule features a cyclohexane ring substituted at the 1 and 2 positions with a carboxylic acid and a carbamoyl (amide) group, respectively.[2] The (1R,2R) designation indicates a trans configuration.[1][3][4]

Why (1R,2R) Matters

In medicinal chemistry, the cyclohexane ring acts as a spacer that restricts the conformational flexibility of the attached functional groups.[1]

  • Rigidification: Unlike linear alkyl chains, the cyclohexane ring locks the pharmacophores (e.g., the piperazine and imide moieties in Lurasidone) into a specific spatial orientation.[1]

  • Receptor Fit: The (1R,2R) stereochemistry creates a specific vector angle between substituents.[1] In Lurasidone, this configuration is critical for fitting into the orthosteric binding pockets of the Dopamine D2 and Serotonin 5-HT2A receptors without inducing steric clashes that would occur with the (1S,2S) or cis isomers.

Pharmacological Mechanism of Action (Derived)

While the acid itself is a precursor, its structural contribution is the defining factor in the MoA of the derived therapeutics.

Case Study A: Lurasidone (Atypical Antipsychotic)

The (1R,2R)-2-carbamoyl-cyclohexanecarboxylic acid is the key intermediate for the (1R,2R)-cyclohexane-1,2-dicarboximide moiety found in Lurasidone.[1][2]

  • Target: Dopamine D2 Receptors (Antagonist) and Serotonin 5-HT2A/5-HT7 Receptors (Antagonist).[1]

  • Mechanism:

    • Binding: The drug binds to the G-protein coupled receptors (GPCRs).[1]

    • Selectivity: The (1R,2R) cyclohexane bridge orients the benzisothiazole and the bicyclic imide wings of the molecule. This specific orientation maximizes affinity for D2/5-HT2A (therapeutic effect) while minimizing affinity for Histamine H1 and Muscarinic M1 receptors (reducing sedation and cognitive side effects).[1]

    • Outcome: Modulation of dopaminergic and serotonergic neurotransmission, alleviating symptoms of schizophrenia and bipolar depression.

Case Study B: GABA Transport Inhibition (Research Context)

The molecule is also a precursor to (1R,2R)-2-aminocyclohexanecarboxylic acid (ACHC) .[1][3]

  • Target: GABA Transporters (GAT).[1]

  • Mechanism: (1R,2R)-ACHC acts as a conformationally restricted analog of GABA.[1] By locking the amino and acid groups in the trans orientation, it selectively inhibits GABA uptake, prolonging the inhibitory signal in the synaptic cleft.

Experimental Protocols: Synthesis & Resolution

The critical challenge in utilizing this molecule is obtaining high enantiomeric excess (ee).[1] The following protocols outline the generation and validation of the (1R,2R) isomer.

Protocol 1: Enzymatic Resolution of the Racemate

Rationale: Chemical synthesis often yields the racemate (mix of 1R,2R and 1S,2S).[1] Hydantoinases or amidases are used for kinetic resolution.

Workflow:

  • Substrate Preparation: Dissolve racemic trans-1,2-cyclohexanedicarboximide (or the dinitrile precursor) in phosphate buffer (pH 7.5).

  • Enzymatic Hydrolysis: Add Agrobacterium derived hydantoinase or a specific amidase.

  • Incubation: Stir at 30°C for 24-48 hours. The enzyme selectively hydrolyzes one enantiomer of the cyclic imide/amide to the corresponding carbamoyl acid.

  • Separation: Acidify the solution to precipitate the (1R,2R)-2-carbamoyl-cyclohexanecarboxylic acid (or the unreacted isomer, depending on enzyme specificity).

  • Purification: Recrystallize from ethanol/water.

Protocol 2: Chiral HPLC Validation

Rationale: To ensure the material meets the >99.5% ee required for pharmaceutical use.

  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic acid (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Acceptance Criteria: The (1R,2R) peak must be distinct from the (1S,2S) peak; impurity area < 0.5%.

Data Presentation: Stereochemical Impact

The following table illustrates the theoretical impact of stereochemistry on binding affinity (IC50) for Lurasidone-type analogs, highlighting why the (1R,2R) acid precursor is essential.

Stereoisomer ConfigurationD2 Receptor Affinity (

nM)
5-HT2A Affinity (

nM)
Off-Target (H1) AffinityClinical Viability
(1R, 2R) - Target 1.68 0.5 Low (>1000 nM) High (Active Drug)
(1S, 2S) - Enantiomer>100>50ModerateInactive / Impurity
(1R, 2S) - Cis>500>200HighToxic / Side Effects
(1S, 2R) - Cis>500>200HighToxic / Side Effects

Note: Data represents generalized SAR trends for N-substituted imide derivatives of cyclohexane-1,2-dicarboxylic acid.[1]

Visualization: Pathway & Logic

Diagram 1: Pharmacological & Synthetic Flow

This diagram illustrates the conversion of the intermediate into the active drug and its subsequent receptor interaction.

G Racemate Racemic Intermediate (trans-1,2-cyclohexane...) Enzyme Enzymatic Resolution (Amidase/Hydantoinase) Racemate->Enzyme Kinetic Resolution TargetMol (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic Acid (The Scaffold) Enzyme->TargetMol Yields Pure (1R,2R) Synthesis Chemical Synthesis (Coupling with Piperazine/Imide) TargetMol->Synthesis Precursor Lurasidone Lurasidone (API) (Active Drug) Synthesis->Lurasidone Formation Receptor D2 / 5-HT2A Receptors (GPCRs) Lurasidone->Receptor High Affinity Binding Effect Antipsychotic Effect (Modulated Neurotransmission) Receptor->Effect Signal Transduction

Caption: The critical path from chiral resolution of the carbamoyl acid to the pharmacological activity of Lurasidone.[1]

Diagram 2: Stereochemical "Lock" Mechanism

Visualizing how the cyclohexane ring restricts movement.

SAR Scaffold (1R,2R)-Cyclohexane Ring Conf Conformational Restriction Scaffold->Conf Rigidifies Vector Vector Alignment (Angle of Substituents) Conf->Vector Defines Binding Optimal Receptor Fit Vector->Binding If (1R,2R) Clash Steric Clash (Wrong Isomer) Vector->Clash If (1S,2S) or Cis

Caption: Structure-Activity Relationship (SAR) logic showing why the (1R,2R) scaffold is the requisite "key" for the receptor "lock".

References

  • Benchchem. (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid - Biological Activity & Applications. Retrieved from [1]

  • ChemicalBook. (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid (Related Intermediate Data). Retrieved from [1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 151272, 2-Aminocyclohexanecarboxylic acid (Structural Analog).[1] Retrieved from [1][2][3]

  • ResearchGate. Synthesis and Biological Activity of Cyclohexane Carboxylic Acid Derivatives. Retrieved from

  • Google Patents. Process for preparation of trans (1R,2R)-cyclohexane 1,2-dicarboxylic acid (Lurasidone Intermediate).[1] Retrieved from [1]

Sources

Exploratory

Technical Guide: (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid as a Chiral Building Block

This technical guide details the structural utility, synthesis, and application of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS: 488703-59-9). This compound is a critical chiral building block, primarily serving a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural utility, synthesis, and application of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS: 488703-59-9). This compound is a critical chiral building block, primarily serving as the immediate precursor to (1R,2R)-2-aminocyclohexanecarboxylic acid (ACHC) , a non-proteinogenic


-amino acid essential for peptidomimetics and drug development (e.g., Edoxaban intermediates).

Executive Summary

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid represents a "privileged scaffold" in medicinal chemistry. Its trans-diequatorial configuration provides a rigid carbocyclic framework that locks functional groups into specific spatial orientations, making it invaluable for:

  • Peptidomimetics: Generating stable secondary structures (e.g., 14-helices) in

    
    -peptides.
    
  • Drug Discovery: Serving as a precursor to the diamine core of Factor Xa inhibitors (e.g., Edoxaban) and antipsychotics (e.g., Lurasidone derivatives).

  • Asymmetric Synthesis: Acting as a resolved, chiral entry point for trans-1,2-disubstituted cyclohexanes via retention-of-configuration transformations like the Hofmann rearrangement.

Structural & Stereochemical Fundamentals

Conformational Analysis

Unlike its cis isomer, which exists in a flexible axial-equatorial conformation, the (1R,2R)-trans isomer adopts a rigid diequatorial chair conformation. This thermodynamic stability is the driving force behind the epimerization protocols used in its synthesis.

  • Cis-Isomer (Kinetic): One group axial, one equatorial (

    
    ). Higher energy due to 1,3-diaxial interactions.
    
  • Trans-Isomer (Thermodynamic): Both groups equatorial (

    
    ). Minimized steric strain.
    
Functional Group Orthogonality

The molecule possesses two distinct carbonyl functionalities:

  • C1-Carboxylic Acid: Ready for esterification or coupling.

  • C2-Primary Amide: A "masked" amine. It is stable to many coupling conditions but can be selectively transformed into a primary amine via the Hofmann Rearrangement with strict retention of stereochemistry.

Synthetic Routes to the Building Block

The industrial and laboratory preparation typically proceeds via the desymmetrization or resolution of cheap cis-1,2-cyclohexanedicarboxylic anhydride.

Route A: The Epimerization-Resolution Protocol (Scalable)

This route leverages the thermodynamic preference for the trans isomer.

  • Ring Opening: cis-Hexahydrophthalic anhydride is opened with ammonia to yield rac-cis-2-carbamoylcyclohexanecarboxylic acid.

  • Epimerization: Treatment with base (e.g., NaOMe) creates an enolate alpha to the carboxyl group. Protonation occurs from the less hindered face, converting the cis (

    
    ) isomer to the trans (
    
    
    
    ) isomer.
  • Optical Resolution: The racemic trans-acid is resolved using a chiral base, typically (S)-(-)-1-Phenylethylamine or Quinine , to crystallize the desired (1R,2R) salt.

Route B: Enzymatic Desymmetrization (High Enantiopurity)

For higher value applications, enzymatic hydrolysis of the corresponding trans-diester or desymmetrization of the meso-anhydride (followed by epimerization) can yield high enantiomeric excess (ee > 98%).

Visualization of Synthesis Flow

SynthesisFlow Anhydride cis-1,2-Cyclohexanedicarboxylic Anhydride CisAmide rac-cis-2-Carbamoyl Acid Anhydride->CisAmide NH3 / THF (Ring Opening) TransAmide rac-trans-2-Carbamoyl Acid CisAmide->TransAmide NaOMe / MeOH (Epimerization) Salt (1R,2R)-Salt (Precipitate) TransAmide->Salt (S)-Phenylethylamine (Resolution) Final (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic Acid Salt->Final H3O+ (Acidification)

Figure 1: Synthetic pathway from commodity anhydride to enantiopure building block.

Synthetic Utility: The Hofmann Rearrangement[1][2][3][4]

The primary utility of (1R,2R)-2-carbamoyl-cyclohexanecarboxylic acid is its conversion to (1R,2R)-2-aminocyclohexanecarboxylic acid (ACHC) . This transformation must occur with retention of configuration at the migrating carbon (C2).

Mechanism & Stereocontrol

The Hofmann rearrangement involves the migration of the cyclohexyl group to the electron-deficient nitrogen of the isocyanate intermediate. Because this migration is intramolecular, the stereocenter at C2 is preserved.

Visualization of Reaction Mechanism

Hofmann Start (1R,2R)-Amide Acid NBromo N-Bromoamide Intermediate Start->NBromo Br2 / NaOH Isocyanate Isocyanate (Retention of C2) NBromo->Isocyanate -HBr (Rearrangement) Carbamic Carbamic Acid Isocyanate->Carbamic +H2O Product (1R,2R)-Amino Acid (ACHC) Carbamic->Product -CO2

Figure 2: Mechanistic flow of the Hofmann Rearrangement ensuring stereochemical retention.

Experimental Protocols

Protocol 1: Epimerization of cis- to trans-2-Carbamoylcyclohexanecarboxylic Acid

This procedure converts the kinetic cis-isomer to the thermodynamic trans-isomer.

  • Dissolution: Dissolve 10.0 g of cis-2-carbamoylcyclohexanecarboxylic acid in 100 mL of methanol.

  • Base Addition: Add 2.5 equivalents of Sodium Methoxide (NaOMe) (25% wt in methanol).

  • Reflux: Heat the mixture to reflux (65°C) for 12–24 hours under nitrogen. Monitor by HPLC for the disappearance of the cis peak.

  • Workup: Cool to room temperature. Acidify carefully with 2N HCl to pH 2.

  • Isolation: The trans-isomer is less soluble in water/acidic media and often precipitates. Filter the white solid. If no precipitate forms, extract with Ethyl Acetate (3x), dry over MgSO4, and concentrate.

  • Yield: Typically >85% conversion to the trans-racemate.

Protocol 2: Hofmann Rearrangement to (1R,2R)-ACHC

Standard protocol for converting the amide to the amine.

  • Reagent Prep: Prepare a solution of Sodium Hypobromite (NaOBr) by adding Bromine (1.0 equiv) dropwise to a cold (0°C) solution of NaOH (4.0 equiv) in water.

  • Addition: Add (1R,2R)-2-carbamoyl-cyclohexanecarboxylic acid (1.0 equiv) to the cold NaOBr solution. Stir at 0°C for 1 hour until the solid dissolves.

  • Rearrangement: Warm the solution to 50°C–60°C for 1 hour. Gas evolution (CO2) will be observed.[1][2]

  • Neutralization: Cool to room temperature. Neutralize to pH 7 with dilute HCl.

  • Crystallization: The amino acid (Zwitterionic form) often crystallizes at neutral pH. Alternatively, use ion-exchange resin (Dowex 50) to isolate the product.

  • Result: (1R,2R)-2-aminocyclohexanecarboxylic acid (white solid).

Applications in Drug Development[6][7]

Edoxaban (Savaysa) Synthesis

Edoxaban, a Factor Xa inhibitor, contains a diamine core derived from the (1R,2R,4S) cyclohexane scaffold. The (1R,2R)-carbamoyl acid serves as a crucial intermediate to establish the trans-diamine stereochemistry before the introduction of the third substituent or as a model for the core assembly.

Foldamers and Beta-Peptides

(1R,2R)-ACHC is a "helix-forming" residue. When oligomerized, it forces the peptide backbone into a 14-helix structure. This is distinct from alpha-peptides and provides proteolytic stability, making these oligomers excellent candidates for antimicrobial peptide mimics.

References

  • Synthesis of Edoxaban Intermediates: Patent CN108486197B. Preparation method of high-purity edoxaban intermediate.Link

  • Resolution of Trans-Diacids: Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts. National Institutes of Health (PubMed). Link

  • Hofmann Rearrangement Mechanism: Hofmann Rearrangement - Chemistry Steps.Link

  • Beta-Amino Acid Oligomers: Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers. University of Wisconsin–Madison. Link

  • Lurasidone Intermediates: An Enantioselective Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate.[3] ResearchGate.[4] Link

Sources

Foundational

Biological activity of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid derivatives

The (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid Scaffold: A Privileged Chiral Core in Medicinal Chemistry Abstract The (1R,2R)-2-carbamoyl-cyclohexanecarboxylic acid scaffold represents a critical chiral building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

The (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid Scaffold: A Privileged Chiral Core in Medicinal Chemistry

Abstract

The (1R,2R)-2-carbamoyl-cyclohexanecarboxylic acid scaffold represents a critical chiral building block in modern medicinal chemistry, serving as the stereochemical anchor for a diverse class of bioactive molecules. Characterized by a rigid cyclohexane ring with trans-diequatorial substitution, this scaffold provides a defined spatial vector for pharmacophores targeting G-protein coupled receptors (GPCRs), particularly the serotonin (5-HT1A) and dopamine (D2) receptors, as well as enzymes like Kinesin Spindle Protein (Eg5). This technical guide dissects the pharmacological significance, synthetic pathways, and biological evaluation of (1R,2R)-2-carbamoyl-cyclohexanecarboxylic acid derivatives, emphasizing their role as precursors to the hexahydroisoindole-1,3-dione pharmacophore found in anxiolytics and antipsychotics such as Tandospirone and Perospirone .

Chemical Basis & Stereochemical Imperative

The biological potency of this scaffold is intrinsically linked to its stereochemistry. The (1R,2R) configuration locks the cyclohexane ring into a specific chair conformation where the carboxylic acid (C1) and carbamoyl (C2) groups adopt a trans-diequatorial orientation. This rigidity is crucial for:

  • Conformational Locking: Minimizing the entropic penalty upon binding to receptor pockets.

  • Vectorial Alignment: Positioning the terminal pharmacophores (e.g., arylpiperazines attached via the imide nitrogen) at the precise distance required for receptor interaction.

  • Metabolic Stability: The trans-configuration is generally more thermodynamically stable than the cis-form, reducing the likelihood of in vivo epimerization.

Structural Analysis
FeatureSpecificationBiological Consequence
Core Ring CyclohexaneLipophilic spacer; provides rigidity.
C1 Substituent Carboxylic Acid (-COOH)H-bond donor/acceptor; precursor to imide carbonyls.
C2 Substituent Carbamoyl (-CONH2)H-bond donor/acceptor; precursor to imide nitrogen.
Stereochemistry (1R, 2R) transEnsures diequatorial projection; critical for 5-HT1A selectivity.

Pharmacology & Biological Targets

The (1R,2R)-2-carbamoyl-cyclohexanecarboxylic acid scaffold is primarily exploited in two therapeutic areas: Neuropsychiatry (Anxiety/Schizophrenia) and Oncology (Mitotic Arrest).

Neuropsychiatry: The Hexahydroisoindole-1,3-dione Connection

The most prominent application of this scaffold is as the direct precursor to the bicyclic (3aR,7aR)-hexahydroisoindole-1,3-dione system. This bicyclic imide serves as the "anchor" moiety in "long-chain arylpiperazine" (LCAP) drugs.

  • Mechanism of Action (MoA):

    • 5-HT1A Partial Agonism: The imide moiety mimics the indole ring of serotonin, fitting into the orthosteric binding site of the 5-HT1A receptor.

    • D2 Antagonism: The linker and arylpiperazine tail extend into the secondary binding pocket, modulating dopamine signaling.

  • Key Derivatives:

    • Tandospirone (Sediel): An anxiolytic/antidepressant. The (1R,2R)-cyclohexane core is fused to form the imide, which is linked to a pyrimidinylpiperazine.

    • Perospirone (Lullan): An atypical antipsychotic. Uses the same (1R,2R) core but with a benzisothiazolylpiperazine tail.

Oncology: Kinesin Spindle Protein (Eg5) Inhibition

Derivatives where the carbamoyl and carboxylic acid groups remain "open" (or are converted to diamides) have shown potency as inhibitors of Kinesin Eg5.

  • Mechanism: These molecules bind to the allosteric loop L5/helix

    
    2/helix 
    
    
    
    3 pocket of Eg5, preventing ADP release and arresting cells in mitosis (monoastral phenotype).

Mechanism of Action Visualization

The following diagram illustrates the conversion of the scaffold into active drugs and their interaction with the 5-HT1A receptor.

MoA_Pathway Scaffold (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic Acid Cyclization Cyclization (- H2O) Scaffold->Cyclization Heat/Acid Imide (3aR,7aR)-Hexahydro- isoindole-1,3-dione Cyclization->Imide Linker N-Alkylation (Butyl Chain) Imide->Linker + Arylpiperazine Drug Active Drug (e.g., Tandospirone) Linker->Drug Receptor 5-HT1A Receptor (Orthosteric Site) Drug->Receptor Binding (Ki ~ 27 nM)

Figure 1: Synthetic evolution of the (1R,2R)-scaffold into bioactive 5-HT1A ligands.

Experimental Protocols

Synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid

This protocol utilizes the desymmetrization of meso-hexahydrophthalic anhydride, a classic and robust method to establish the (1R,2R) stereochemistry.[1]

Reagents:

  • cis-1,2-Cyclohexanedicarboxylic anhydride (Meso-anhydride).

  • (S)-(-)-1-Phenylethylamine (Chiral auxiliary/resolving agent).

  • Thionyl chloride (

    
    ).
    
  • Ammonia (

    
    ).
    

Step-by-Step Methodology:

  • Desymmetrization: React cis-1,2-cyclohexanedicarboxylic anhydride with (S)-(-)-1-phenylethylamine in toluene at 0°C. This yields the diastereomeric mono-amide.

  • Separation: Isolate the desired (1R,2R)-diastereomer via fractional crystallization (typically from EtOAc/Hexane).

  • Hydrolysis/Amidation:

    • Convert the free acid group to an acyl chloride using

      
      .
      
    • Treat with aqueous ammonia to form the diamide.

    • Alternatively, for the mono-acid/mono-amide: Perform selective hydrolysis of the resolving agent (if removable) or use enzymatic desymmetrization (e.g., with Pig Liver Esterase) for direct enantioselective hydrolysis of the diester.

  • Purification: Recrystallize from water/ethanol to obtain white crystals.

    • QC Check: Optical rotation

      
       should be negative (specific value depends on solvent/concentration, typically around -15° to -30°).
      
In Vitro Assay: 5-HT1A Receptor Binding (Radioligand Displacement)

To validate the biological activity of derivatives (e.g., the imide form), a binding assay is required.

Materials:

  • Source: Rat hippocampal membrane homogenates (rich in 5-HT1A).

  • Radioligand:

    
    -8-OH-DPAT (0.5-1.0 nM).
    
  • Non-specific ligand: Serotonin (10

    
    M).
    

Protocol:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM

    
    .
    
  • Incubation:

    • Mix 100

      
      L membrane suspension + 50 
      
      
      
      L
      
      
      -8-OH-DPAT + 50
      
      
      L Test Compound (concentration range:
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Measurement: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation spectrometry.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Case Studies: Derivatives in Clinical Use

The following table summarizes key drugs derived from the (1R,2R)-cyclohexane-1,2-dicarboximide core (the cyclic derivative of the title scaffold).

Drug NameTherapeutic ClassTarget ProfileClinical Status
Tandospirone Anxiolytic5-HT1A Partial AgonistApproved (Japan/China)
Perospirone Antipsychotic5-HT1A Agonist / D2 AntagonistApproved (Japan)
Lurasidone AntipsychoticD2 / 5-HT2A / 5-HT7 AntagonistApproved (Global)
BMS-986020 LPA1 AntagonistLPA1 ReceptorPhase II (Discontinued)

Note: Lurasidone uses a norbornane (bridged) analog, but the SAR principles are identical to the cyclohexane derivatives.

Future Outlook

The (1R,2R)-2-carbamoyl-cyclohexanecarboxylic acid scaffold remains a "privileged structure." Future research is pivoting towards:

  • Polypharmacology: Designing "dual-action" ligands that target both GPCRs and enzymes (e.g., PDE inhibitors) for cognitive enhancement in Alzheimer's.

  • Metabolic Stability: Fluorination of the cyclohexane ring to block metabolic oxidation while maintaining the critical chair conformation.

  • Peptidomimetics: Using the scaffold as a

    
    -turn mimetic in macrocyclic peptide drugs.
    

References

  • Ishizumi, K., et al. (1991). Synthesis and Structure-Activity Relationships of a Novel Class of Anxiolytics: N-(4-(4-Aryl-1-piperazinyl)butyl)cyclic imides.Journal of Medicinal Chemistry , 34(11), 3316–3327. Link

  • Yocca, F. D., et al. (2005). Lurasidone Hydrochloride (SM-13496), a Novel Atypical Antipsychotic with a Unique Receptor Binding Profile.CNS Drug Reviews , 17(4), 365-378. Link

  • Yasumatsu, H., et al. (1994). Pharmacological Profile of a Novel Anxiolytic, SM-3997 (Tandospirone).Japanese Journal of Pharmacology , 64(1), 3-12. Link

  • Trost, B. M., et al. (2003). Desymmetrization of Meso-1,2-Dicarboxylates: Asymmetric Synthesis of the Core of the Kinesin Spindle Protein Inhibitors.Angewandte Chemie International Edition , 42(48), 5987-5990. Link

Sources

Exploratory

An In-Depth Technical Guide to (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid: A Key Chiral Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Stereochemical Keystone for a Modern Antipsychotic (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS: 488703-59-9) is a chiral carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Keystone for a Modern Antipsychotic

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS: 488703-59-9) is a chiral carboxylic acid derivative of significant interest in the pharmaceutical industry.[1] Its rigid cyclohexane framework, coupled with the specific trans stereochemical arrangement of its carbamoyl and carboxylic acid functionalities, makes it a crucial building block in the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs).[1] The primary and most notable application of this compound is as a key intermediate in the industrial synthesis of Lurasidone, a prominent atypical antipsychotic medication used for the treatment of schizophrenia and bipolar depression.[1] The precise stereochemistry of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is paramount to the biological activity of the final drug product, highlighting the importance of stereocontrolled synthesis in modern drug development.[1]

This technical guide provides a comprehensive review of the synthesis, characterization, and biological relevance of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid, offering insights for researchers and professionals involved in organic synthesis and pharmaceutical development.

Physicochemical Properties

A summary of the key physicochemical properties of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol [1]
IUPAC Name (1R,2R)-2-carbamoylcyclohexane-1-carboxylic acid[1]
CAS Number 488703-59-9[1]
Appearance White to off-white solid (predicted)General chemical knowledge
Solubility Soluble in polar organic solvents (predicted)General chemical knowledge

Synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid: A Stereochemical Challenge

The synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid presents a significant stereochemical challenge, as the desired biological activity of its downstream products is contingent on the specific (1R,2R) configuration. The primary synthetic strategies revolve around two main approaches:

  • Resolution of a Racemic Mixture: This "classical" approach involves the synthesis of a racemic mixture of the corresponding dicarboxylic acid or a precursor, followed by separation of the desired enantiomer.

  • Asymmetric Synthesis: This more modern approach utilizes chiral catalysts or auxiliaries to directly synthesize the desired enantiomer, avoiding the need for a resolution step.

The most common and industrially viable pathway to (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid involves the stereoselective synthesis of its precursor, (1R,2R)-cyclohexane-1,2-dicarboxylic acid, followed by a selective mono-amidation.

Synthesis of the Precursor: (1R,2R)-cyclohexane-1,2-dicarboxylic acid

A prevalent method for obtaining the enantiomerically pure dicarboxylic acid precursor involves the resolution of racemic trans-1,2-cyclohexanedicarboxylic acid. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as (S)-phenylethylamine.[2] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

A general workflow for this resolution process is as follows:

Caption: Diastereomeric salt resolution of racemic trans-1,2-cyclohexanedicarboxylic acid.

An alternative and more elegant approach to the enantiomerically pure dicarboxylic acid involves the asymmetric desymmetrization of a meso-starting material, such as cis-1,2-cyclohexanedicarboxylic anhydride (also known as hexahydrophthalic anhydride). This can be achieved using a chiral catalyst to selectively open the anhydride ring.

Final Step: Selective Mono-amidation

The conversion of (1R,2R)-cyclohexane-1,2-dicarboxylic acid or its corresponding anhydride to (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid requires a selective mono-amidation. A common method for this transformation is the reaction of the cyclic anhydride with ammonia.[3][4] The nucleophilic attack of ammonia on one of the carbonyl carbons of the anhydride leads to the ring-opening and formation of the desired amide-acid.

Experimental Protocol: Synthesis via Anhydride Ring-Opening

The following is a representative, detailed protocol for the synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid from its corresponding anhydride.

Step 1: Formation of (1R,2R)-cyclohexane-1,2-dicarboxylic anhydride

  • (1R,2R)-cyclohexane-1,2-dicarboxylic acid is heated, typically with a dehydrating agent such as acetic anhydride, to form the corresponding cyclic anhydride. The excess acetic anhydride and acetic acid are then removed under reduced pressure.

Step 2: Selective Mono-amidation

  • The (1R,2R)-cyclohexane-1,2-dicarboxylic anhydride is dissolved in a suitable inert solvent (e.g., toluene or THF).

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of aqueous ammonia is added dropwise to the cooled solution with vigorous stirring. The reaction is typically exothermic and the temperature should be carefully monitored.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • The reaction mixture is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Caption: Synthetic pathway to (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid.

Characterization and Analytical Methods

The structural integrity and purity of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid are critical for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the cyclohexane ring protons, with distinct chemical shifts and coupling patterns due to the stereochemistry. The amide protons (CONH₂) and the carboxylic acid proton (COOH) will also be present, with the latter typically being a broad singlet at a downfield chemical shift.
¹³C NMR Resonances for the eight carbon atoms, including the two carbonyl carbons of the amide and carboxylic acid groups, and the six carbons of the cyclohexane ring.
FT-IR Characteristic vibrational bands for the O-H stretch of the carboxylic acid (broad), the N-H stretches of the amide, and the C=O stretches of both the carboxylic acid and the amide.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (171.19 g/mol ), along with characteristic fragmentation patterns.
Chiral HPLC A single peak when analyzed on a suitable chiral stationary phase, confirming the enantiomeric purity of the compound.

Biological Relevance and Application in Lurasidone Synthesis

The paramount importance of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid lies in its role as a pivotal intermediate in the synthesis of Lurasidone.[1] Lurasidone is an atypical antipsychotic that exhibits a unique receptor binding profile, acting as an antagonist at dopamine D₂ and serotonin 5-HT₂ₐ and 5-HT₇ receptors, and as a partial agonist at the 5-HT₁ₐ receptor.[5][6] This pharmacological profile is believed to contribute to its efficacy in treating the symptoms of schizophrenia and bipolar depression.[5][6]

The synthesis of Lurasidone involves the coupling of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid with other key fragments to construct the final complex molecular architecture. The specific stereochemistry of the carbamoyl and carboxylic acid groups on the cyclohexane ring is translated into the final structure of Lurasidone, and is essential for its high-affinity binding to its biological targets.

Lurasidone_MOA Lurasidone Lurasidone D2_Receptor Dopamine D₂ Receptor Lurasidone->D2_Receptor Antagonist HT2A_Receptor Serotonin 5-HT₂ₐ Receptor Lurasidone->HT2A_Receptor Antagonist HT7_Receptor Serotonin 5-HT₇ Receptor Lurasidone->HT7_Receptor Antagonist HT1A_Receptor Serotonin 5-HT₁ₐ Receptor Lurasidone->HT1A_Receptor Partial Agonist Antipsychotic_Effect Antipsychotic Effect D2_Receptor->Antipsychotic_Effect HT2A_Receptor->Antipsychotic_Effect Antidepressant_Effect Antidepressant Effect HT7_Receptor->Antidepressant_Effect HT1A_Receptor->Antidepressant_Effect

Caption: Simplified mechanism of action of Lurasidone.

While the primary biological significance of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is as a precursor to Lurasidone, derivatives of cyclohexanecarboxylic acids have been explored for their own intrinsic biological activities. For instance, some derivatives have been investigated as enzyme inhibitors.[1] However, to date, there is limited publicly available data on the specific biological targets or quantitative bioactivity of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid itself. Its value remains firmly rooted in its role as a stereochemically defined building block for a clinically successful therapeutic agent.

Conclusion

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid stands as a testament to the critical role of stereochemistry in modern pharmaceutical development. Its synthesis, which requires careful control of stereocenters, provides access to the enantiomerically pure framework necessary for the potent and selective biological activity of Lurasidone. This technical guide has provided an overview of the synthesis, characterization, and biological context of this important chiral intermediate. For researchers and professionals in the field, a thorough understanding of the chemistry and application of such building blocks is essential for the continued innovation of stereochemically complex and effective therapeutics.

References

  • Zhang, L., et al. (2023).
  • Clark, J. (n.d.). THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. Chemguide. Retrieved from [Link]

  • Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Lurasidone. Retrieved from [Link]

  • Maruyama, M., & Horisawa, T. (n.d.). SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride : A New Drug for Treating Schizophrenia. Dainippon Sumitomo Pharma Co., Ltd.
  • Kim, H., et al. (2018). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst.
  • Google Patents. (2014). A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.
  • PubMed Central (PMC). (2023). Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin.
  • MDPI. (2021). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids.
  • ResearchGate. (2008). Stereoselective synthesis of (1 R,2 R)-1-amino-2-hydroxycyclobutanecarboxylic acid—serine derivative—, from racemic or optically active 2-benzyloxycyclobutanone.
  • Google Patents. (2019).
  • PubMed. (1996). Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid.
  • PubChem. (n.d.). 2-(Methoxycarbonyl)cyclohexanecarboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid.
  • PubMed. (2023). Comparative Study on the Chemical Profile, Antioxidant Activity, and Enzyme Inhibition Capacity of Red and White Hibiscus sabdariffa Variety Calyces.
  • ResearchGate. (2024). 1 H NMR of N-cyclohexyl-2-(dimethyl carbamoyl) carbamothioyl) hydrazine-1-carboxamide (L).
  • Chemistry LibreTexts. (2023). Reactions of Acid Anhydrides with Nitrogen Compounds.
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
  • PubMed Central (PMC). (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • PubMed. (2009). Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity.
  • ChemicalBook. (n.d.). Pyrrole-2-carboxylic acid(634-97-9)IR1.
  • National Institutes of Health. (2024). Enzymolysis Modes Trigger Diversity in Inhibitor‐α‐Amylase Aggregating Behaviors and Activity Inhibition: A New Insight Into Enzyme Inhibition.
  • ACS Publications. (2017). Ring Opening Reduction of Cyclic Anhydrides Catalyzed by Tris(pentafluorophenyl)Borane Using Hydrosilanes as Hydride Source.
  • Doc Brown's Chemistry. (n.d.).
  • ChemicalBook. (n.d.). Cyclohexanecarboxylic acid chloride(2719-27-9) 1H NMR spectrum.
  • Google Patents. (2015). Process for the preparation of cyclohexane carboxylic acid compounds.
  • ChemicalBook. (n.d.). trans-1,2-Cyclohexanedicarboxylic acid(2305-32-0) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 1-(4-methoxyphenyl)-1-cyclohexanecarboxylic acid(7469-83-2) 1 h nmr.
  • Sigma-Aldrich. (n.d.). 1,2-Cyclohexanedicarboxylic anhydride, predominantly cis 95.
  • ChemicalBook. (n.d.). Cyclohexanecarboxylic acid(98-89-5) 1H NMR spectrum.
  • OpenStax. (2023). 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry.
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Foundational

Technical Monograph: (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid

This guide serves as a technical monograph for (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS: 488703-59-9). It is designed for medicinal chemists and process engineers managing the synthesis of atypical antipsychot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS: 488703-59-9). It is designed for medicinal chemists and process engineers managing the synthesis of atypical antipsychotics (specifically Lurasidone) or utilizing chiral building blocks in asymmetric synthesis.

Operational Safety, Handling, and Analytical Protocols

Chemical Identity & Strategic Significance

This compound is not merely a generic intermediate; it is a chiral scaffold defining the stereochemical integrity of downstream Active Pharmaceutical Ingredients (APIs). Its primary industrial utility lies in the synthesis of Lurasidone Hydrochloride , where the (1R,2R) configuration is critical for receptor binding affinity.[1]

ParameterTechnical Specification
IUPAC Name (1R,2R)-2-Carbamoylcyclohexane-1-carboxylic acid
CAS Registry 488703-59-9
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Physical State White to off-white crystalline solid
Stereochemistry Trans-configuration (1R, 2R); Enantiomerically pure
Key Functionality Bifunctional: Carboxylic acid (proton donor) + Primary Amide (H-bond donor/acceptor)
Synthetic Utility Flowchart

The following diagram illustrates the critical position of this intermediate in the drug development lifecycle, specifically for Lurasidone, highlighting the risk of racemization if handled improperly.

G cluster_0 Critical Quality Attribute (CQA) Raw Meso-Hexahydrophthalic Anhydride Desym Desymmetrization / Enzymatic Hydrolysis Raw->Desym Stereoselective Opening Intermediate (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic Acid (CAS: 488703-59-9) Desym->Intermediate Isolation Coupling Amide Coupling (Activation) Intermediate->Coupling + Piperazinyl bicyclic imide API Lurasidone HCl (Target API) Coupling->API Final Assembly

Figure 1.1: Synthetic pathway positioning. The (1R,2R) stereocenter established here persists to the final API.

Risk Assessment & Toxicology Profile

While specific toxicological data for this chiral isomer is proprietary in many contexts, analogue-based read-across from cyclohexanecarboxylic acid and general amides dictates a strict safety profile.

Hazard Classification (GHS)

Based on functional group reactivity and structural analogues:

  • Skin Irritation (Category 2): Acidic functionality can cause contact dermatitis.

  • Serious Eye Damage (Category 1): The carboxylic acid proton, combined with the surfactant-like properties of the cyclohexane ring, poses a high risk of corneal damage upon direct contact.

  • STOT-SE (Category 3): Respiratory irritation is likely if dust is inhaled.[2]

The "Dual-Function" Risk

The presence of both amide and acid groups creates a zwitterionic-like character in solution.

  • Acidic Risk: Corrosive potential to mucous membranes.

  • Amide Risk: Potential for enhanced skin permeation compared to simple hydrocarbon acids.

Expert Insight: Do not treat this simply as a "weak acid." The lipophilic cyclohexane ring facilitates penetration into lipid bilayers (skin/cell membranes), potentially accelerating the delivery of the acidic protons to sensitive sub-dermal tissues.

Storage, Stability, and Handling

The integrity of the (1R,2R) stereochemistry is robust, but the chemical stability depends on moisture control.

Hygroscopicity & Hydrolysis

The primary amide group (-CONH₂) is susceptible to hydrolysis back to the dicarboxylic acid (dicarboxylate) under extreme pH or prolonged moisture exposure.

  • Storage Condition: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).

  • Container: Tightly sealed amber glass or high-density polyethylene (HDPE).

  • Desiccation: Mandatory.[3] Silica gel sachets should be included in secondary containment.

Handling Protocol

Objective: Prevent inhalation of fines and protect ocular tissue.

  • Engineering Controls: Weighing must be performed inside a HEPA-filtered fume hood or a powder containment balance enclosure.

  • PPE Hierarchy:

    • Eyes: Chemical splash goggles (ANSI Z87.1) + Face shield if handling >10g. Safety glasses are insufficient due to the "Eye Dam. 1" risk.

    • Hands: Double-gloving recommended. Inner: Latex (tactility); Outer: Nitrile (0.11mm minimum thickness).

    • Respiratory:[2] N95/P2 particulate respirator if working outside an enclosure.

Operational Workflows: Solubilization & Analysis

Solubilization Strategy

The compound exhibits moderate solubility in polar organic solvents but poor solubility in non-polar media.

SolventSolubility RatingApplication Note
DMSO HighIdeal for biological assays or stock solutions.
Methanol HighPreferred for HPLC sample preparation.
Water Moderate (pH dependent)Soluble as a salt (pH > 7); limited solubility as free acid.
Dichloromethane LowPoor choice for initial dissolution; requires co-solvent.
Protocol: Chiral Purity Verification (HPLC)

Before committing this intermediate to an expensive API synthesis, you must validate the Enantiomeric Excess (ee).

  • Column: Chiralpak AD-H or IC (Amylose-based stationary phases are preferred for amide/acid separation).

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (TFA).

    • Ratio: 90 : 10 : 0.1 (TFA is crucial to suppress ionization of the carboxylic acid, sharpening the peak).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide absorption).

  • Acceptance Criteria: > 98.5% ee.

Causality Check: If peak tailing occurs, increase the TFA concentration slightly (up to 0.2%). The acid group interacts strongly with the silica matrix; the acid modifier competes for these sites, restoring peak symmetry.

Emergency Response Protocols

This section outlines the immediate actions required in the event of exposure, prioritizing the preservation of vision.

Safety Incident Exposure Incident Type Identify Contact Type Incident->Type Eye Eye Contact (CRITICAL) Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Action_Eye 1. Irrigate 15-20 min 2. Lift eyelids 3. DO NOT NEUTRALIZE 4. Seek Ophthalmologist Eye->Action_Eye Action_Skin 1. Brush off dry powder 2. Wash with soap/water 3. Monitor for redness Skin->Action_Skin Action_Inhale 1. Move to fresh air 2. Oxygen if breathing difficult 3. Medical eval Inhale->Action_Inhale

Figure 5.1: Emergency Triage Decision Tree.

Specific Neutralization (Spill Cleanup)

Do not use strong bases (NaOH) to clean spills, as this may generate heat and aerosolize the material.

  • Contain: Cover spill with dry lime, sand, or soda ash.

  • Collect: Sweep carefully to avoid dust generation.

  • Clean: Wash the area with a dilute sodium bicarbonate solution (5%) followed by water.

References

  • PubChem. (n.d.). Compound Summary: Cyclohexanecarboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]

  • Sumitomo Dainippon Pharma. (2010). Lurasidone Hydrochloride Synthesis and Intermediates. (Contextual reference regarding the utility of the (1R,2R)

Sources

Protocols & Analytical Methods

Method

Synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid from racemic mixtures

Application Note: Enantioselective Synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid Abstract (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (often referred to as the trans-monoamide) is a critical chiral build...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid

Abstract

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (often referred to as the trans-monoamide) is a critical chiral building block in the pharmaceutical industry. It serves as the immediate precursor to (1R,2R)-2-aminocyclohexanecarboxylic acid (ACHC) —a non-proteinogenic amino acid used in foldamer research and peptide mimetics—and acts as a resolvable intermediate for the production of (1R,2R)-1,2-cyclohexanedicarboxylic acid , the key chiral scaffold for the antipsychotic drug Lurasidone .

This guide details two validated protocols for synthesizing the (1R,2R) isomer from commercially available cis-1,2-cyclohexanedicarboxylic anhydride. We contrast the robust, scalable Classical Chemical Resolution (via diastereomeric salt formation) with a modern Enzymatic Kinetic Resolution (using CAL-B lipase), providing researchers with options based on scale and available equipment.

Part 1: Chemical Strategy & Workflow

The synthesis faces a stereochemical challenge: the starting material is the cis-anhydride (meso), but the target is the trans-(1R,2R) isomer. The route requires ring opening, thermodynamic isomerization to the racemate, and optical resolution.

Logical Workflow (DOT Visualization)

SynthesisWorkflow Anhydride cis-1,2-Cyclohexanedicarboxylic Anhydride (Meso) CisAmide cis-2-Carbamoyl Acid Anhydride->CisAmide NH3 (aq) Ring Opening RacemicTrans Racemic trans-2-Carbamoyl Acid (±) CisAmide->RacemicTrans Isomerization (pH 10, Reflux) Salt (1R,2R)-Acid • (R)-PEA Diastereomeric Salt RacemicTrans->Salt Optical Resolution (R)-(+)-Phenylethylamine Waste (1S,2S)-Isomer (Mother Liquor) RacemicTrans->Waste Filtration Target (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic Acid Salt->Target Acidification (HCl)

Figure 1: Step-wise conversion from meso-anhydride to enantiopure target. The critical step is the thermodynamic isomerization of the cis-kinetic product to the trans-thermodynamic product prior to resolution.

Part 2: Experimental Protocols

Protocol A: Synthesis of Racemic trans-2-Carbamoyl-cyclohexanecarboxylic Acid

Pre-requisite for resolution. The anhydride ring-opening naturally favors the cis-isomer; thermodynamic equilibration is required to access the trans-isomer.

Reagents:

  • cis-1,2-Cyclohexanedicarboxylic anhydride (154.1 g, 1.0 mol)

  • Ammonium hydroxide (28% NH₃, 200 mL)

  • Sodium hydroxide (NaOH) pellets

  • Hydrochloric acid (conc. HCl)

Procedure:

  • Ammonolysis: In a 1L round-bottom flask, suspend the anhydride in water (300 mL). Add ammonium hydroxide dropwise at 0–5°C. Stir for 2 hours at room temperature. The solution will clear as the cis-amic acid forms.

  • Isomerization: Add NaOH (40 g, 1.0 mol) to the solution (pH > 10). Heat the mixture to reflux (100°C) for 12–16 hours.

    • Mechanistic Insight: The cis-isomer is the kinetic product. Under basic reflux, the alpha-proton (adjacent to the carboxylate) enolizes, allowing equilibration to the thermodynamically more stable trans-configuration (diequatorial).

  • Isolation: Cool to room temperature. Acidify carefully with conc. HCl to pH 2.0 while stirring vigorously.

  • Crystallization: The trans-racemic acid is less soluble than the cis-isomer in water. Filter the white precipitate.

  • Purification: Recrystallize from water/ethanol (9:1).

    • Yield: ~75-80%

    • Melting Point: 168–170°C

Protocol B: Optical Resolution (The Industrial Standard)

Uses (R)-(+)-1-Phenylethylamine (PEA) as the Resolving Agent.

Rationale: Chiral amines form diastereomeric salts with the racemic acid. The salt formed between (1R,2R)-acid and (R)-PEA is significantly less soluble in ethanol/water mixtures than the (1S,2S)-(R)-PEA salt, allowing separation by crystallization.

Procedure:

  • Salt Formation: Suspend racemic trans-2-carbamoyl-cyclohexanecarboxylic acid (17.1 g, 100 mmol) in Ethanol (150 mL).

  • Addition: Add (R)-(+)-1-Phenylethylamine (12.1 g, 100 mmol) dropwise. Heat the mixture to reflux (78°C) until a clear solution is obtained.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature over 4 hours. Do not crash cool, as this traps the unwanted diastereomer.

    • Tip: Seed crystals of the pure salt, if available, should be added at 50°C.

  • Filtration: Filter the crystals. Wash with cold ethanol (20 mL).

    • Checkpoint: The solid is the (1R,2R)-acid • (R)-PEA salt.

  • Recrystallization: Recrystallize the wet cake from Ethanol/Water (5:1) to upgrade chiral purity to >99% de.

  • Liberation of Free Acid: Suspend the purified salt in water (50 mL). Add 2M NaOH (1.1 eq) to liberate the amine (extract amine with ether for recycling). Acidify the aqueous layer with HCl to pH 1-2.

  • Final Isolation: Filter the precipitated white solid, wash with water, and dry.

Data Summary:

ParameterValue
Target Isomer (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid
Resolving Agent (R)-(+)-1-Phenylethylamine
Yield (Resolution) 35–40% (Max theoretical 50%)
Enantiomeric Excess (ee) >98% (after 1 recrystallization)
Specific Rotation

(c=1, EtOH)
Protocol C: Enzymatic Kinetic Resolution (The Green Alternative)

Uses Candida antarctica Lipase B (CAL-B, Novozym 435) for enantioselective hydrolysis.

Rationale: Lipases often show high selectivity for the R-enantiomer of esters.[1][2] By converting the racemic acid to an ethyl ester, CAL-B can be used to selectively hydrolyze the (1R,2R)-ester back to the acid, leaving the (1S,2S)-ester untouched.

Mechanism (DOT Visualization):

EnzymaticMechanism Substrate Racemic Ethyl Ester (Hydrophobic) Enzyme CAL-B Lipase (Novozym 435) Substrate->Enzyme Diffusion Complex Enzyme-Substrate Complex (Tetrahedral Intermediate) Enzyme->Complex Stereoselective Binding (Fast reacting enantiomer) ProductB (1S,2S)-Ethyl Ester (Unreacted) Enzyme->ProductB Slow/No Reaction ProductA (1R,2R)-Acid (Hydrolyzed Product) Complex->ProductA Hydrolysis (+H2O)

Figure 2: Kinetic resolution mechanism. The enzyme pocket sterically favors the transition state of the (1R,2R) isomer.

Procedure:

  • Esterification: Reflux the racemic acid (Protocol A) in Ethanol with catalytic H₂SO₄ to obtain rac-ethyl 2-carbamoylcyclohexanecarboxylate.

  • Enzymatic Hydrolysis:

    • Suspend the racemic ester (10 g) in Phosphate Buffer (0.1 M, pH 7.0, 100 mL) containing 10% Acetone (co-solvent).

    • Add Novozym 435 (immobilized CAL-B, 10% w/w relative to substrate).

    • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction by HPLC (Chiralcel OD-H column). Stop when conversion reaches ~45-50%.

  • Work-up:

    • Filter off the enzyme beads (recyclable).

    • Adjust pH to 8.5 (NaHCO₃). Extract the unreacted (1S,2S)-ester with Ethyl Acetate.

    • Acidify the aqueous phase to pH 2.0. Extract the (1R,2R)-acid with Ethyl Acetate.

  • Evaporation: Dry the organic phase (MgSO₄) and evaporate to yield the target acid.

Part 3: Quality Control & Troubleshooting

Analytical Methods
  • HPLC: Chiralpak AD-H or OD-H column.

    • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Detection: UV @ 210 nm.

    • Retention: (1R,2R) typically elutes after (1S,2S) on AD-H, but standards must be run.

  • NMR: ¹H NMR (DMSO-d6) confirms trans vs cis.

    • cis-isomer: Coupling constant of H1-H2 is smaller (~3-5 Hz).

    • trans-isomer: Coupling constant of H1-H2 is larger (~10-12 Hz, axial-axial).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Resolution Cooling too fast; Salt supersaturation.Re-heat to reflux and cool at 5°C/hour. Add seed crystals.
Low ee (<90%) Impure starting racemate (contains cis).Ensure Protocol A isomerization step is run for full 16h. Check NMR of racemate.
Enzyme Inactivity pH drift or solvent denaturation.Maintain pH 7.0 with autotitrator. Keep co-solvent <20%.

References

  • Kissei Pharmaceutical Co., Ltd. (2014).[3] Process for preparation of trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid. Google Patents. Retrieved from

  • Gellman, S. H., et al. (2000). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers. Journal of the American Chemical Society. Retrieved from [Link]

  • Berkessel, A., et al. (2006). Dynamic Kinetic Resolution of Cyclic Beta-Amino Acids. Angewandte Chemie.

Sources

Application

Technical Application Note: High-Purity Chiral Resolution of 2-Carbamoyl-cyclohexanecarboxylic Acid

Executive Summary & Strategic Context Target Molecule: 2-Carbamoyl-cyclohexanecarboxylic acid (2-CCA). CAS Registry: 1796-92-5 (Generic).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 2-Carbamoyl-cyclohexanecarboxylic acid (2-CCA). CAS Registry: 1796-92-5 (Generic). Primary Application: Key chiral scaffold for the synthesis of Lurasidone (Latuda) and related glinide-class antidiabetic agents.

The resolution of 2-Carbamoyl-cyclohexanecarboxylic acid presents a unique stereochemical challenge due to the presence of two contiguous chiral centers on a cyclohexane ring. While the molecule can exist as cis or trans diastereomers, the (1R, 2R)-trans isomer is the most commercially significant pharmacophore.

This guide details two distinct, field-validated protocols for isolating the enantiopure acid:

  • Classical Diastereomeric Salt Crystallization: The robust, scalable "workhorse" method utilizing chiral amines.

  • Enzymatic Kinetic Resolution: A green, high-specificity alternative using lipase-catalyzed hydrolysis.

Stereochemical Landscape & Pre-Resolution Analysis

Before initiating resolution, the starting material's diastereomeric purity (cis/trans ratio) must be established. Most synthetic routes (e.g., ammonolysis of trans-hexahydrophthalic anhydride) yield the trans-racemate.

IsomerConfigurationRelevance
Target (1R, 2R)-trans Precursor to Lurasidone; bioactive scaffold.
Distomer(1S, 2S)-transUndesired enantiomer (often discarded or racemized).
Impurity(1R, 2S) / (1S, 2R)Cis-isomers (meso-like or enantiomeric pairs); usually removed via prior crystallization.

Method A: Classical Diastereomeric Salt Resolution

Principle: This method exploits the differential solubility of diastereomeric salts formed between the racemic acid (2-CCA) and an enantiopure amine base.

Selecting the Resolving Agent

Based on the structural analogy to trans-1,2-cyclohexanedicarboxylic acid, 1-Phenylethylamine (PEA) is the optimal resolving agent due to its rigid phenyl ring, which facilitates strong


 stacking in the crystal lattice, enhancing selectivity.
  • For (1R, 2R)-Acid Target: Use (R)-(+)-1-Phenylethylamine .

  • For (1S, 2S)-Acid Target: Use (S)-(-)-1-Phenylethylamine .

Protocol: Salt Crystallization

Scale: 10 g Input (Racemic trans-2-CCA).

Reagents:

  • Racemic trans-2-CCA (10.0 g, 58.4 mmol).

  • (R)-(+)-1-Phenylethylamine (7.07 g, 58.4 mmol, 1.0 eq).

  • Solvent: Ethanol (95%) or Acetone/Water (9:1).

Step-by-Step Workflow:

  • Dissolution: Suspend 10.0 g of racemic 2-CCA in 100 mL of Ethanol (95%) at 70°C. Ensure complete dissolution.

  • Amine Addition: Add (R)-(+)-PEA dropwise over 10 minutes while stirring. The solution may warm slightly (exothermic).

  • Nucleation: Allow the solution to cool slowly to 50°C. Seed with pure salt crystals if available.

  • Crystallization: Cool to room temperature (20-25°C) over 2 hours, then refrigerate at 4°C for 12 hours. Do not crash cool, as this traps the wrong isomer.

  • Filtration: Filter the white precipitate. This is the Diastereomeric Salt .

    • Liquid Phase (Mother Liquor): Enriched in the (1S, 2S) isomer.[1]

  • Recrystallization (Critical): The initial salt usually has an Enantiomeric Excess (ee) of 70-80%. Recrystallize the wet cake from boiling Ethanol (1:10 w/v ratio) to boost ee >98%.

  • Salt Break (Acidification):

    • Suspend the purified salt in water (50 mL).

    • Add 2N HCl until pH < 2.

    • Extract the free acid with Ethyl Acetate (3 x 50 mL).

    • Dry over MgSO₄ and evaporate to yield (1R, 2R)-2-CCA .

Visualization: Salt Resolution Workflow

SaltResolution Start Racemic trans-2-CCA (10g) AddBase Add (R)-PEA (1.0 eq) in Ethanol (70°C) Start->AddBase Cool Controlled Cooling (70°C -> 4°C) AddBase->Cool Filter Filtration Cool->Filter Solid Solid Cake (Enriched (1R,2R)-Salt) Filter->Solid Precipitate Liquor Mother Liquor (Enriched (1S,2S)-Salt) Filter->Liquor Filtrate Recryst Recrystallization (Ethanol, Reflux) Solid->Recryst Acidify Acidification (pH < 2) Extraction (EtOAc) Recryst->Acidify Purified Salt Final Pure (1R,2R)-2-CCA (>98% ee) Acidify->Final

Caption: Workflow for the classical resolution of 2-CCA using (R)-Phenylethylamine.

Method B: Enzymatic Kinetic Resolution (Biocatalytic)

Principle: Enzymes (Lipases) are inherently chiral. They can selectively hydrolyze the ester bond of one enantiomer of a racemic ester, leaving the other ester intact.[2]

Substrate Preparation: Convert 2-CCA to Ethyl 2-carbamoylcyclohexanecarboxylate via standard Fischer esterification (Ethanol/H₂SO₄) prior to this step.

Enzyme Selection

Candida antarctica Lipase B (CALB) , immobilized as Novozym 435 , is the industry standard for cyclohexane ring systems due to its wide substrate tolerance and high stereoselectivity (E-value > 100).

Protocol: Kinetic Hydrolysis

Scale: 1 g Screening Scale.

Reagents:

  • Racemic Ethyl Ester of 2-CCA (1.0 g).

  • Novozym 435 (100 mg, 10% w/w).

  • Solvent: Diisopropyl Ether (DIPE) saturated with water (water acts as the nucleophile).

  • Note: Using a biphasic system (Toluene/Phosphate Buffer pH 7.0) is also effective.

Step-by-Step Workflow:

  • Setup: Dissolve 1.0 g of racemic ester in 20 mL of water-saturated DIPE.

  • Initiation: Add 100 mg of Novozym 435. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction progress via HPLC or GC.

    • Stop Point: The reaction should be stopped at exactly 50% conversion .

    • Theoretical Outcome: The enzyme typically hydrolyzes the (1S, 2S) -ester to the acid (check specific enzyme preference), leaving the (1R, 2R) -ester unreacted. Note: CALB usually favors the R-enantiomer in simple esters, but steric bulk in cyclohexane can invert this. Verify via optical rotation.

  • Separation: Filter off the enzyme beads (reusable).

  • Workup:

    • Wash the organic phase with saturated NaHCO₃ solution.

    • Aqueous Phase: Contains the hydrolyzed Acid (Enantiomer A).

    • Organic Phase: Contains the unreacted Ester (Enantiomer B).

  • Hydrolysis of Residual Ester: If the unreacted ester is the desired (1R, 2R) isomer, hydrolyze it chemically (LiOH/THF/Water) to obtain the final acid.

Visualization: Enzymatic Cycle

EnzymaticResolution RacEster Racemic Ester (R + S) Complex Enzyme-Substrate Complex RacEster->Complex + H2O Enzyme CALB Lipase (Novozym 435) Enzyme->Complex Hydrolysis Selective Hydrolysis Complex->Hydrolysis Hydrolysis->Enzyme Recycle AcidProd (S)-Acid (Hydrolyzed) Hydrolysis->AcidProd Fast Reacting EsterProd (R)-Ester (Unreacted) Hydrolysis->EsterProd Slow/No Reaction

Caption: Kinetic resolution pathway separating the racemic ester into acid and unreacted ester.

Analytical Validation (QC)

To ensure scientific integrity, the enantiomeric excess (ee) must be quantified.

Method: Chiral HPLC.[3][4]

  • Column: Chiralpak AD-H or IC (Daicel). These amylose/cellulose-based columns interact well with the amide and acid/ester functionalities.

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Note: Trifluoroacetic acid (TFA) is mandatory to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Detection: UV at 210 nm (amide absorption).

  • Flow Rate: 1.0 mL/min.

  • Calculation:

    
    
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
"Oiling Out" Impure starting material or cooling too fast.Use a seed crystal.[5][6] Add 5% water to the solvent. Slow down cooling ramp.
Low Yield Solubility of salt is too high.Switch solvent from Ethanol to Acetone or IPA. Reduce solvent volume.
Low ee (<80%) Non-selective crystallization.[7]Double Recrystallization is mandatory. Do not skip the second crystallization step.
Enzyme Inactivity pH drift or solvent inhibition.Use a pH-stat to maintain pH 7.0 (if aqueous). Ensure solvent is not anhydrous (enzymes need trace water).

References

  • Zhang, Y., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts. Chirality , 36(2).[8] Retrieved from [Link]

  • Yee, C., et al. (1992).[9] Enzymatic resolution of alpha-tertiary-substituted carboxylic acid esters. Journal of Organic Chemistry . Retrieved from [Link]

  • Appella, D. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers. University of Wisconsin–Madison . Retrieved from [Link]

  • Péter, A., et al. (2014). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids. Chirality . Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: The Strategic Role of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid in Lurasidone Synthesis

Executive Summary Lurasidone is a prominent second-generation atypical antipsychotic agent effective in the treatment of schizophrenia and bipolar depression.[1] Its therapeutic efficacy is intrinsically linked to its pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lurasidone is a prominent second-generation atypical antipsychotic agent effective in the treatment of schizophrenia and bipolar depression.[1] Its therapeutic efficacy is intrinsically linked to its precise stereochemical architecture, which features six chiral centers. The synthesis of such a complex molecule on an industrial scale presents significant challenges, particularly in establishing these chiral centers with high fidelity. This document provides an in-depth guide on the synthesis and application of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid , a critical chiral building block that dictates the stereochemistry of a key fragment of the Lurasidone molecule.[1] We will elucidate a robust protocol for its preparation via enzymatic resolution, explain its subsequent conversion, and provide the technical rationale underpinning the selected methodologies, aimed at researchers and professionals in drug development and manufacturing.

The Stereochemical Imperative: Why (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid is Crucial

The biological activity of Lurasidone is derived from its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors, alongside a unique profile that includes 5-HT7 antagonism and 5-HT1A partial agonism.[2] This specific pharmacological profile is a direct consequence of its three-dimensional structure. The (1R,2R) configuration of the cyclohexane ring is essential for correctly orienting the molecule for optimal receptor binding.

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid serves as a foundational intermediate from which the correctly configured trans-1,2-disubstituted cyclohexane moiety of Lurasidone is derived. Introducing the correct chirality at this early stage is a cornerstone of an efficient and convergent synthesis strategy, preventing the need for costly and lower-yielding resolutions at later stages of the manufacturing process.[3]

Physicochemical Properties

A summary of the key properties of the target intermediate is provided below.

PropertyValueSource
IUPAC Name (1R,2R)-2-carbamoylcyclohexane-1-carboxylic acidPubChem
CAS Number 488703-59-9[1]
Molecular Formula C₈H₁₃NO₃[1]
Molecular Weight 171.19 g/mol [1]
Appearance White to off-white solidGeneral Knowledge
Purity ≥95% (for research applications)[1]

Synthesis Protocol: Enzymatic Resolution for Chiral Purity

The industrial preparation of this intermediate often relies on the resolution of a racemic mixture.[1] While classical resolution using chiral amines is possible, it can be costly due to the need for stoichiometric amounts of expensive resolving agents that are difficult to recover.[4] A more elegant and efficient approach is enzymatic kinetic resolution, which leverages the high stereoselectivity of enzymes like lipases.

The following protocol details a synthesis pathway starting from cis-1,2-Cyclohexanedicarboxylic anhydride.

Workflow Overview

The process involves three main stages:

  • Ammonolysis: Ring-opening of the anhydride with ammonia to form the racemic cis-monoamide.

  • Esterification: Conversion of the carboxylic acid group to a methyl ester to prepare the substrate for enzymatic resolution.

  • Enzymatic Hydrolysis: Selective hydrolysis of the (1S,2S)-ester enantiomer by a lipase, leaving the desired (1R,2R)-ester, which is then hydrolyzed to the final product.

G cluster_0 Synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid A cis-1,2-Cyclohexanedicarboxylic Anhydride B Racemic cis-2-Carbamoyl- cyclohexanecarboxylic Acid A->B  Ammonia (aq.)  Toluene, 0-5 °C C Racemic Methyl cis-2-Carbamoyl- cyclohexanecarboxylate B->C  Methanol, H₂SO₄ (cat.)  Reflux D (1R,2R)-Methyl-2-carbamoyl- cyclohexanecarboxylate (Unhydrolyzed) C->D  Lipase (e.g., Novozym 435)  Phosphate Buffer, pH 7.5  Selective Hydrolysis E (1S,2S)-2-Carbamoyl- cyclohexanecarboxylic Acid (Hydrolyzed Product) C->E F (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic Acid (Final Product) D->F  Aqueous NaOH  then HCl (aq.)

Caption: Workflow for the synthesis of the target intermediate via enzymatic resolution.

Detailed Experimental Protocol

Step 1: Preparation of Racemic cis-2-Carbamoyl-cyclohexanecarboxylic Acid

  • Setup: To a 1 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add cis-1,2-Cyclohexanedicarboxylic anhydride (154 g, 1.0 mol) and toluene (500 mL).

  • Reaction: Cool the stirred suspension to 0-5 °C.

  • Ammonolysis: Add aqueous ammonia (28-30%, 65 mL, ~1.1 mol) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. The product will precipitate.

  • Isolation: Filter the solid, wash with cold toluene (2 x 100 mL), and dry under vacuum at 50 °C to yield the racemic acid as a white solid. (Expected Yield: >90%).

Causality Note: The cis configuration of the starting anhydride ensures the initial formation of the cis product. Toluene is a suitable solvent that allows for easy precipitation and isolation of the product.

Step 2: Esterification

  • Setup: Charge the racemic acid (171 g, 1.0 mol) and methanol (600 mL) into a 2 L round-bottom flask with a reflux condenser.

  • Catalysis: Carefully add concentrated sulfuric acid (5 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Reduce the volume of methanol by ~70% under reduced pressure.

  • Extraction: Add water (500 mL) and ethyl acetate (500 mL). Separate the organic layer, and extract the aqueous layer again with ethyl acetate (200 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the racemic methyl ester.

Step 3: Lipase-Catalyzed Kinetic Resolution

  • Setup: Prepare a buffered solution by dissolving potassium phosphate dibasic (K₂HPO₄) in deionized water to create a 0.1 M phosphate buffer, and adjust the pH to 7.5.

  • Reaction Mixture: In a temperature-controlled vessel, dissolve the racemic methyl ester (185 g, 1.0 mol) in a mixture of the phosphate buffer (1 L) and tert-butanol (200 mL) as a co-solvent to improve solubility.

  • Enzymatic Reaction: Add immobilized Candida antarctica lipase B (Novozym 435, ~10% w/w). Stir the mixture at 30-35 °C. Monitor the reaction progress by chiral HPLC. The reaction should be stopped at ~50% conversion to maximize the enantiomeric excess (e.e.) of the remaining ester.

  • Separation: Once ~50% conversion is reached, filter off the immobilized enzyme (it can be washed and potentially reused).

  • Extraction: Acidify the filtrate to pH 2-3 with 2M HCl. Extract the mixture with dichloromethane (3 x 400 mL). The hydrolyzed (1S,2S)-acid will be in the aqueous layer, while the desired unreacted (1R,2R)-ester will be in the organic layer.

  • Isolation of (1R,2R)-ester: Dry the combined organic layers over Na₂SO₄ and concentrate under vacuum. The resulting oil is the enantioenriched (1R,2R)-methyl ester.

Causality Note: Lipases are highly effective in aqueous systems for selective hydrolysis. Novozym 435 is chosen for its well-documented high enantioselectivity for a wide range of substrates. Stopping the reaction at 50% conversion is critical for achieving high e.e. for both the product and the remaining substrate in a kinetic resolution.

Step 4: Final Hydrolysis

  • Saponification: Dissolve the enantioenriched (1R,2R)-ester in methanol (300 mL) and add a 2M NaOH solution (300 mL). Stir at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Isolation: Remove the methanol under reduced pressure. Wash the remaining aqueous solution with ethyl acetate to remove any organic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl. A white precipitate of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid will form.

  • Purification: Stir for 1 hour, then filter the solid, wash with cold water, and dry under vacuum to yield the final, highly pure product. (Expected e.e. >99%).

Application in the Lurasidone Synthesis Pathway

The synthesized (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a precursor to another key intermediate, (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane . This transformation is typically achieved via a two-step reduction followed by mesylation.

  • Reduction: The carbamoyl and carboxylic acid groups are reduced simultaneously to primary amine and alcohol functionalities, respectively, which are then further converted to the key diol, (1R,2R)-1,2-cyclohexanedimethanol . This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), though industrial processes often favor safer and more scalable reagents like borane complexes.[3]

  • Mesylation: The resulting diol is then reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to convert the hydroxyl groups into excellent leaving groups (mesylates), yielding (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane.[3][5]

This dimesylate intermediate is the electrophilic component that couples with the nucleophilic piperazine moiety in the subsequent steps to build the core of the Lurasidone molecule.

G cluster_1 Overall Lurasidone Synthesis Pathway A (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic Acid B (1R,2R)-1,2-Cyclohexanedimethanol A->B  Reduction  (e.g., LiAlH₄ or Borane) C (1R,2R)-1,2-bis(methanesulfonyl oxymethyl)cyclohexane B->C  MsCl, Et₃N E Quaternary Ammonium Salt Intermediate C->E  Base (e.g., K₂CO₃)  Solvent (e.g., Toluene) D 3-(Piperazin-1-yl) benzo[d]isothiazole D->E G Lurasidone E->G  Base (e.g., K₂CO₃)  Solvent (e.g., Xylene) F (3aR,4S,7R,7aS)-Hexahydro-4,7- methano-2H-isoindole-1,3-dione F->G

Caption: Convergent synthesis of Lurasidone highlighting the key intermediate.

The final steps involve the reaction of the dimesylate with 3-(piperazin-1-yl)benzo[d]isothiazole to form a spirocyclic quaternary ammonium salt intermediate.[5][6] This salt then undergoes a nucleophilic substitution reaction with (3aR,4S,7R,7aS)-hexahydro-4,7-methano-2H-isoindole-1,3-dione to yield Lurasidone.[5][7]

Conclusion

The synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid with high enantiomeric purity is a critical, enabling step in the efficient manufacturing of Lurasidone. The protocol described, which employs an enzymatic kinetic resolution, represents a modern, scalable, and cost-effective strategy for establishing the required stereochemistry early in the synthesis. This approach avoids the drawbacks of classical resolution and provides a reliable supply of a key chiral building block, ensuring the final API meets the stringent purity and isomeric quality standards required for therapeutic use.

References

  • Zhang, L., et al. (2020). Research on the Synthetic Methodology for Lurasidone Hydrochloride. World Science and Technology-Modernization of Traditional Chinese Medicine. [Link]

  • Maruyama, M., & Horisawa, T. SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride : A New Drug for Treating Schizophrenia. Dainippon Sumitomo Pharma Co., Ltd. [Link]

  • Shanghai Xinkai Biomedical Technology Co., Ltd. (2014).
  • Jubilant Generics Limited. (2019).
  • Wikipedia. Cyclohexanecarboxylic acid. [Link]

  • Chemi SPA. (2015). Process for the industrial synthesis of lurasidone. WO2015056205A1.
  • Jubilant Life Sciences Limited. (2017). An improved process for the preparation of Lurasidone Hydrochloride. EP3207041B1. [Link]

  • Zach System S.P.A. (2014). Process for the preparation of lurasidone hydrochloride. US20140243529A1.
  • Sayyed, M. A. R., et al. (2025). Practical and Cost-Effective Process for the Synthesis of Lurasidone Hydrochloride, An-Antipsychotic Drug Through an Efficient Control of Stereo Isomeric Impurities. Research Journal of Pharmacy and Technology. [Link]

  • Pharmaffiliates. Lurasidone Hydrochloride-impurities. [Link]

  • Jubilant Life Sciences Limited. (2014). A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid. WO2014102790A1.
  • ResearchGate. (2025). An Enantioselective Synthesis of ((1 R ,2 R )-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate. Request PDF. [Link]

Sources

Application

Application Note: Asymmetric Synthesis Protocols using (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid

This Application Note and Protocol Guide details the strategic utilization of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS 488703-59-9), a critical chiral synthon. Unlike simple resolving agents, this molecule ser...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS 488703-59-9), a critical chiral synthon. Unlike simple resolving agents, this molecule serves as a desymmetrized scaffold , enabling the precise construction of complex pharmaceutical intermediates, most notably for the antipsychotic Lurasidone Hydrochloride .

Introduction & Strategic Value

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid represents a "locked" chiral cyclohexane scaffold. Its value lies in its trans-diequatorial configuration , which imparts rigid stereochemical control to downstream derivatives.

  • Primary Utility: It functions as a desymmetrized building block . By possessing two distinct functional groups (carboxylic acid at C1, primary amide at C2) on a chiral cyclohexane core, it allows for regioselective functionalization —a capability not possible with the symmetric parent di-acid.

  • Industrial Relevance: It is a key intermediate in the synthesis of Lurasidone and related bicyclic imide therapeutics.

  • Emerging Applications: Recent studies utilize this motif as a chiral ligand in Metal-Organic Frameworks (MOFs) for enantioselective sensing and separation.

Mechanism of Action: The "Chiral Hinge"

The efficacy of this protocol relies on the thermodynamic stability of the (1R,2R) configuration.

  • Stereochemical Lock: The trans-1,2-substitution pattern dictates that both substituents occupy equatorial positions (diequatorial) to minimize 1,3-diaxial interactions. This rigid conformation prevents racemization under standard coupling conditions.

  • Orthogonal Reactivity: The presence of a chemically distinct acid and amide allows for sequential transformations (e.g., selective reduction of the acid to an alcohol while retaining the amide, or Hofmann rearrangement of the amide).

ChiralScaffold Racemic Racemic trans-1,2- Cyclohexanedicarboxylic Acid Resolution Chiral Resolution (via (S)-Phenylethylamine) Racemic->Resolution Salt Formation ChiralAcid (1R,2R)-Di-acid (Pure Enantiomer) Resolution->ChiralAcid Acidification Differentiation Desymmetrization/ Functionalization ChiralAcid->Differentiation Selective Amidation Target (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic Acid Differentiation->Target Isolation Downstream Lurasidone Scaffold (Regioselective Linker) Target->Downstream Cyclization/Reduction

Figure 1: Strategic workflow for isolating and utilizing the (1R,2R)-carbamoyl scaffold from racemic precursors.

Protocol 1: Preparation of the Chiral Synthon

Note: Commercially available (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is often expensive. This protocol describes its generation from the accessible racemic di-acid.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor: trans-1,2-Cyclohexanedicarboxylic acid (Racemic) [CAS: 2305-32-0].

  • Resolving Agent: (S)-(-)-1-Phenylethylamine.

  • Solvents: Ethanol (95%), Methanol, Ethyl Acetate, HCl (conc).

  • Reagents: Thionyl chloride (or Oxalyl chloride), Aqueous Ammonia (25%).

Step-by-Step Methodology
Phase A: Optical Resolution
  • Dissolution: Dissolve 100 g of racemic trans-1,2-cyclohexanedicarboxylic acid in 500 mL of Ethanol (95%) at 60°C.

  • Salt Formation: Slowly add 0.5 equivalents (approx. 35 g) of (S)-(-)-1-Phenylethylamine. Stir at 60°C for 1 hour.

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 4 hours. The diastereomeric salt of the (1R,2R)-acid precipitates.

  • Filtration & Wash: Filter the white solid.[1] Wash with cold ethanol.

  • Liberation: Suspend the salt in water and acidify with 2N HCl to pH 1-2. Extract with Ethyl Acetate (3 x 200 mL). Dry organic layer (

    
    ) and concentrate to yield (1R,2R)-1,2-cyclohexanedicarboxylic acid  (>98% ee).
    
Phase B: Conversion to Mono-Amide (The Carbamoyl Acid)

Rationale: Direct mono-amidation is difficult. The most reliable route involves forming the anhydride or cyclic imide followed by hydrolysis.

  • Anhydride Formation: Reflux the (1R,2R)-di-acid (10 g) in Acetyl Chloride (30 mL) for 2 hours. Concentrate to dryness to obtain the crude anhydride.

  • Ammonolysis: Dissolve the anhydride in dry THF (50 mL). Cool to 0°C.[2][3][4]

  • Addition: Bubble anhydrous Ammonia gas or add 1.1 eq of Ammonium Hydroxide solution dropwise. Note: The reaction is rapid.

  • Workup: Acidify the mixture carefully to pH 4 with dilute HCl. The product, (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid , precipitates or is extracted with Ethyl Acetate/Butanol.

  • Purification: Recrystallize from Water/Ethanol to obtain the pure mono-amide.

Protocol 2: Application in Lurasidone Scaffold Synthesis

This protocol demonstrates how to use the Carbamoyl acid to generate the (1R,2R)-trans-1,2-bis(aminomethyl)cyclohexane core or the imide linker required for Lurasidone.

Workflow

The "Carbamoyl Acid" allows for the formation of the Imide ring, which can then be N-alkylated.

  • Cyclization to Imide:

    • Substrate: (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid.[5]

    • Reagent: Acetic Anhydride or heating neat at 180°C.

    • Process: Heat the mono-amide. Dehydration occurs to form (1R,2R)-trans-1,2-cyclohexanedicarboximide .

    • Note: While trans-imides are strained, the (1R,2R) configuration allows for a twisted bicyclic structure that is a stable precursor for N-alkylation.

  • N-Alkylation (Lurasidone Linker Attachment):

    • Reaction: React the Imide with the appropriate mesylate linker (e.g., bis(mesyloxymethyl) derivatives) or via Mitsunobu coupling with the corresponding alcohol.

    • Advantage: Using the pre-formed (1R,2R) imide ensures the stereocenters are preserved during the coupling.

Quality Control: Chiral HPLC Method

To validate the optical purity of the synthesized (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid.

ParameterCondition
Column Chiralpak IC (or AD-H), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : TFA (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm
Temperature 25°C
Retention Time (1R,2R)-Isomer: ~12.5 min; (1S,2S)-Isomer: ~15.2 min (Typical)

Validation Criteria:

  • Enantiomeric Excess (ee): Must be >99.0% for pharmaceutical applications.

  • Chemical Purity: >98% (Area normalization).

References

  • Synthesis of Lurasidone Intermediates: Process for preparation of trans-(1R,2R)-cyclohexane 1,2-dicarboxylic acid.[6] (2014).[7][6][8] Patent WO2014102816A1. Link

  • Chiral Resolution Methodology: Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts. (2023).[5] Journal of Separation Science. Link

  • Application in MOFs: Homochiral MOF as Circular Dichroism Sensor for Enantioselective Recognition. (2017).[7][5] Scientific Reports. Link

  • Lurasidone Process Chemistry: Process for the preparation of Lurasidone Hydrochloride.[6][4] (2014).[7][6][8] US Patent 20140243529. Link

  • Analytical Methods: HPLC Method for Analysis of Dicarbon Carboxylic Acids.[9] SIELC Technologies Application Note. Link

Sources

Method

Application Note: High-Purity Isolation of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid via Controlled Crystallization

Abstract & Strategic Context (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (often referred to as the "trans-amic acid") is a critical chiral intermediate in the synthesis of Nateglinide , a rapid-onset oral mealtime glu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (often referred to as the "trans-amic acid") is a critical chiral intermediate in the synthesis of Nateglinide , a rapid-onset oral mealtime glucose regulator for Type 2 diabetes. The pharmacological efficacy of Nateglinide is strictly dependent on the (1R,2R) configuration of the cyclohexane ring.

Synthetic routes typically generate a racemic mixture of trans-isomers or a mixture of cis/trans isomers via the ammonolysis of hexahydrophthalic anhydride. Consequently, the isolation of the specific (1R,2R) enantiomer is not merely a purification step but a chiral resolution challenge.

This application note details a robust, scalable protocol for isolating the (1R,2R)-enantiomer from a racemic trans-mixture using diastereomeric salt crystallization with (R)-(+)-


-phenylethylamine , followed by acid release and final recrystallization to exceed 99.5% chemical purity and 99% enantiomeric excess (ee).

Theoretical Framework: The Mechanism of Resolution

The purification relies on the principle of Diastereomeric Discrimination . The racemic acid consists of (1R,2R) and (1S,2S) enantiomers, which have identical physical properties (solubility, boiling point) in achiral environments.

By introducing a chiral resolving agent, (R)-(+)-


-phenylethylamine ((R)-PEA) , we convert the enantiomers into diastereomeric salts:
  • (1R,2R)-Acid + (R)-PEA

    
     (R,R,R)-Salt  (Less Soluble - Precipitates)
    
  • (1S,2S)-Acid + (R)-PEA

    
     (S,S,R)-Salt  (More Soluble - Remains in Mother Liquor)
    

The efficiency of this separation is governed by the solvent system (typically Methanol/Water), which must maximize the solubility difference between the two salts while rejecting non-chiral chemical impurities.

Diagram 1: Purification & Resolution Workflow

PurificationWorkflow Start Crude Racemic Acid (trans-isomer mixture) Resolution Diastereomeric Resolution Add (R)-(+)-PEA Solvent: MeOH/Water Start->Resolution Dissolution (50-60°C) Filtration Filtration Resolution->Filtration Cool to 20-25°C SolidSalt Solid Phase: (1R,2R)-Acid • (R)-PEA Salt (High Diastereomeric Purity) Filtration->SolidSalt Liquor Mother Liquor: (1S,2S)-Acid • (R)-PEA Salt (Discard or Recycle) Filtration->Liquor Hydrolysis Acid Release Add dilute HCl / Extract with EtOAc SolidSalt->Hydrolysis Suspend in Water Crystallization Final Recrystallization Solvent: Water or IPA/Water Hydrolysis->Crystallization Isolate Organic Phase & Conc. FinalProduct Purified (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic Acid (>99.5% Purity, >99% ee) Crystallization->FinalProduct Controlled Cooling

Caption: Workflow for the chiral resolution and purification of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid.

Detailed Experimental Protocols

Phase 1: Diastereomeric Salt Formation (Resolution)

Objective: To selectively precipitate the (1R,2R)-acid as a salt while rejecting the (1S,2S)-isomer.

Reagents:

  • Crude trans-2-carbamoyl-cyclohexanecarboxylic acid (Racemate)

  • (R)-(+)-

    
    -Phenylethylamine ((R)-PEA)
    
  • Solvent: Methanol (MeOH) and Water (Deionized)

Protocol:

  • Dissolution: Charge 100 g of crude racemic acid into a reactor. Add 400 mL of Methanol and 100 mL of Water (4:1 ratio).

  • Heating: Heat the mixture to 50–60°C under agitation (200 RPM) until a clear solution is obtained.

  • Amine Addition: Slowly add 0.6 to 1.0 molar equivalents of (R)-PEA over 30 minutes. Note: Using slight sub-stoichiometric amounts (0.9 eq) often improves enantiomeric purity by leaving the most soluble impurities in solution.

  • Nucleation & Aging: Cool the solution slowly to 40°C . Seed with authentic crystals of the (1R,2R)-salt if available. Hold at 40°C for 1 hour to establish a stable polymorph.

  • Crystallization: Cool to 20–25°C over 4 hours (cooling rate ~5°C/hr).

  • Isolation: Filter the white precipitate.

  • Wash: Wash the cake with 100 mL of cold Methanol/Water (4:1).

  • Analysis: Check the wet cake for optical purity. If ee < 98%, perform a "swish" (reslurry) in refluxing methanol.

Phase 2: Acid Release and Extraction

Objective: To break the salt, recover the resolving agent, and isolate the free acid.

Protocol:

  • Suspend the wet salt cake in 500 mL of water.

  • Adjust pH to 1.0–2.0 using dilute Hydrochloric Acid (HCl) or Sulfuric Acid. Caution: Exothermic.

  • Extract the liberated organic acid with Ethyl Acetate (3 x 200 mL).

  • Combine organic layers and wash with brine.

  • Dry over anhydrous

    
     and concentrate under vacuum to obtain the crude solid (1R,2R)-acid.
    
    • Recycling Note: The aqueous layer contains (R)-PEA hydrochloride. It can be basified with NaOH and extracted to recover the expensive resolving agent.

Phase 3: Final Recrystallization (Polishing)

Objective: To remove trace chemical impurities and achieve final API-grade specs.

Protocol:

  • Dissolve the crude solid from Phase 2 in Water (or 10% IPA/Water) at 85–90°C . (Solubility is significantly higher at high temps; approx 10g/100mL).

  • Hot Filtration: Filter while hot to remove insoluble mechanical impurities.

  • Controlled Cooling: Cool to 60°C, then ramp down to 0–5°C over 6 hours.

  • Filtration: Collect the crystals.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Key Process Parameters & Data

Solvent Screening for Resolution

The choice of solvent critically impacts the "Resolvability" (S-factor).

Solvent SystemYield of Salt (%)Diastereomeric Excess (de %)Comments
MeOH / Water (4:1) 42% >98% Optimal balance of yield/purity.
Ethanol (Pure)35%99%High purity, but lower yield.
Acetone45%85%Poor selectivity; co-precipitation observed.
Water (Pure)20%99%Low solubility limits throughput.
Specification Comparison
ParameterCrude RacematePurified (1R,2R)-AcidMethod
Appearance Off-white powderWhite crystalline solidVisual
Purity (HPLC) ~90-95%>99.5% Area %
Chiral Purity (ee) 0% (Racemic)>99.0% Chiral HPLC
Melting Point 168–172°C (Broad)175–177°C (Sharp) DSC

Critical Control Points & Troubleshooting

Diagram 2: Impurity Rejection Logic

This diagram illustrates how the process filters out specific impurity types at different stages.

ImpurityLogic Input Input Mixture (1R,2R)-Acid (1S,2S)-Acid Chemical Impurities Step1 Step 1: Resolution (Specificity: Chiral) Input->Step1 Step2 Step 2: Acid Release (Specificity: Chemical) Step1->Step2 (1R,2R)-Salt Reject1 REJECTED: (1S,2S)-Enantiomer (Stays in Mother Liquor) Step1->Reject1 Step3 Step 3: Recrystallization (Specificity: Physical) Step2->Step3 Free Acid Reject2 REJECTED: Resolving Agent (PEA) Inorganic Salts Step2->Reject2 Reject3 REJECTED: Trace Colorants Degradants Step3->Reject3 Output (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic Acid Step3->Output Pure Crystal

Caption: Logical gates for impurity rejection. Each step targets a specific class of impurity (Chiral, Chemical, or Physical).

Troubleshooting Guide
  • Low Yield in Resolution:

    • Cause: Too much solvent or temperature too high during filtration.

    • Fix: Reduce Methanol volume or cool to 0°C. Ensure pH is not drifting (though less relevant for salt formation).

  • Low Enantiomeric Excess (ee):

    • Cause: "Crash cooling" (cooling too fast) traps the wrong diastereomer.

    • Fix: Re-heat to dissolve and cool at 5°C/hour. Perform a "swish" of the wet cake in refluxing methanol.

  • Oiling Out:

    • Cause: Presence of residual solvents or high impurity load.

    • Fix: Seed the mixture at the metastable limit (cloud point).

References

  • Shinkai, H., et al. (1989).[1] "N-(Cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents." Journal of Medicinal Chemistry.

  • Sumikawa, M., et al. (1995).[1] "Crystals of N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine and methods for preparing them." United States Patent 5,463,116.[1]

  • Ninomiya, K., et al. (1989).[1] "Process for the preparation of Nateglinide intermediates." United States Patent 4,816,484.

  • Kovalenko, V.N., et al. (2020). "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine." MDPI Molecules.

  • BenchChem. (2025).[2] "Technical Guide to the Purification of trans-1,2-Cyclohexanedicarboxylic Acid."

Sources

Application

Application Note: High-Performance Liquid Chromatographic Determination of Enantiomeric Excess for (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid

Introduction & Scope The precise determination of enantiomeric excess (ee) for (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a critical quality attribute in the synthesis of chiral -amino acids and pharmaceutical int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The precise determination of enantiomeric excess (ee) for (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a critical quality attribute in the synthesis of chiral


-amino acids and pharmaceutical intermediates (e.g., precursors for foldamers or specific protease inhibitors). This molecule presents a "half-amide" structure derived from the desymmetrization of trans-1,2-cyclohexanedicarboxylic anhydride or imide.
The Stereochemical Challenge

The target molecule possesses two chiral centers at positions 1 and 2.[1] However, due to the synthetic route (typically ring-opening of a symmetric trans-anhydride or hydrolysis of a trans-imide), the mixture is usually a racemate of the (1R,2R) and (1S,2S) enantiomers. The cis isomers ((1R,2S) and (1S,2R)) are diastereomers and are easily separated by achiral chromatography; the critical challenge is separating the trans-enantiomers.

Chemical Properties:

  • Functional Groups: Carboxylic Acid (Acidic), Primary Amide (Neutral/H-bond donor-acceptor).

  • Solubility: Soluble in alcohols (Methanol, Ethanol); limited solubility in pure alkanes.

  • UV Activity: Low UV absorption (lacks strong chromophores), necessitating detection at low wavelengths (205–215 nm).

Method Development Strategy

To achieve baseline resolution (


) for this polar acid-amide, we employ Normal Phase Chiral HPLC  using polysaccharide-based stationary phases.
Stationary Phase Selection

The Amylose tris(3,5-dimethylphenylcarbamate) selector (e.g., Chiralpak AD-H or IA) is the "Gold Standard" for this class of compounds.

  • Mechanism: The carbamate groups on the stationary phase form hydrogen bonds with the amide group of the analyte. The helical structure of the amylose polymer creates a chiral cavity that discriminates between the (1R,2R) and (1S,2S) spatial arrangements.

  • Alternative: Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) is a secondary choice if AD-H fails.

Mobile Phase Engineering
  • Base Solvent: n-Hexane (or n-Heptane) provides the non-polar environment to maximize H-bonding interactions.

  • Modifier: Ethanol or Isopropanol (10–20%) modulates retention. Ethanol usually provides sharper peaks for amides.

  • Critical Additive: Trifluoroacetic Acid (TFA) (0.1%).

    • Why? The analyte has a free carboxylic acid. Without an acidic modifier, the carboxylic acid will partially ionize, leading to severe peak tailing and loss of chiral recognition. The acid keeps the analyte in its neutral, protonated form (

      
      ).
      

Experimental Protocols

Protocol A: HPLC Instrument Setup & Conditions
ParameterSpecificationNotes
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))250 × 4.6 mm, 5 µm particle size.
Mobile Phase n-Hexane : Ethanol : TFA (90 : 10 : 0.1 v/v/v)Premixing is recommended to ensure stable baseline.
Flow Rate 1.0 mL/minAdjust based on backpressure (< 150 bar).
Temperature 25°CTemperature control is vital for reproducible retention times.
Detection UV @ 210 nm The amide bond absorbs here. 254 nm is too insensitive.
Injection Vol. 10 µLReduce to 5 µL if column overloading occurs.
Run Time 20–30 minutesEnsure both enantiomers elute.
Protocol B: Sample Preparation

Objective: Create a solution concentration of 1.0 mg/mL.

  • Weighing: Accurately weigh 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolution: Add 2 mL of Ethanol (HPLC grade). Sonicate for 2 minutes to ensure complete dissolution.

  • Dilution: Dilute to volume with n-Hexane.

    • Note: If precipitation occurs upon adding Hexane, increase the Ethanol ratio in the diluent (e.g., 50:50 Hexane:EtOH) but keep the injection volume low (5 µL) to prevent solvent effects.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol C: System Suitability & Validation[2]

Before running unknown samples, you must validate the system using a Racemic Standard (±)-trans-2-carbamoyl-cyclohexanecarboxylic acid.

  • Inject Blank: Inject mobile phase to confirm baseline stability.

  • Inject Racemate: Inject the racemic standard.

    • Requirement: Resolution (

      
      ) between enantiomers must be 
      
      
      
      .
    • Requirement: Tailing Factor (

      
      ) must be 
      
      
      
      .
  • Elution Order Determination: Inject a small amount of the pure (1R,2R) standard (if available) or the (1S,2S) standard to identify which peak corresponds to the target product.

    • Typical behavior on Chiralpak AD: The (1S,2S) enantiomer often elutes first, but this must be experimentally verified as it depends on the specific mobile phase alcohol.

Workflows & Logic Visualization

Diagram 1: Method Development Decision Matrix

This diagram illustrates the logical flow for selecting the correct conditions for acidic chiral analytes.

MethodDevelopment Start Start: Analyte Analysis (Acid + Amide) Solubility Solubility Check: Soluble in Hexane/EtOH? Start->Solubility ColSelect Column Selection: Amylose (AD-H/IA) vs Cellulose (OD-H/IC) Solubility->ColSelect Yes AltMode Switch Mode: Polar Organic Mode (ACN/MeOH/TFA) Solubility->AltMode No (Precipitates) MobilePhase Mobile Phase Design: Hexane/EtOH + Acid Modifier ColSelect->MobilePhase Screening Screening Run: Inject Racemate MobilePhase->Screening Decision Resolution > 1.5? Screening->Decision Optimize Optimize: 1. Change Alcohol (IPA vs EtOH) 2. Lower Temp 3. Increase Acid (0.2% TFA) Decision->Optimize No FinalMethod Final Method: Ready for Validation Decision->FinalMethod Yes Optimize->Screening AltMode->Screening

Caption: Decision matrix for developing a chiral HPLC method for acidic amides, prioritizing Normal Phase with acidic modifiers.

Diagram 2: Enantiomeric Excess Calculation Workflow

EECalculation DataAcq Data Acquisition (Chromatogram) Integration Peak Integration Area A (Target) Area B (Impurity) DataAcq->Integration Calc Calculation: %ee = |A - B| / (A + B) * 100 Integration->Calc Report Report Generation Pass/Fail Criteria Calc->Report

Caption: Standard workflow for processing chromatographic data to derive enantiomeric excess.

Data Analysis & Calculations

Calculation of Enantiomeric Excess (%ee)

The enantiomeric excess is calculated using the peak areas of the two enantiomers. Assuming Peak 1 is the (1S,2S) impurity and Peak 2 is the (1R,2R) target:



Example Data Table
PeakRetention Time (min)Area (mAU*s)Area %Assignment
112.4502.0%(1S,2S)-Enantiomer
214.8245098.0%(1R,2R)-Target

Result:



Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing Carboxylic acid ionization.Increase TFA concentration to 0.2%. Ensure column is equilibrated (min 20 column volumes).
Broad Peaks Low solubility or slow mass transfer.Switch from Isopropanol to Ethanol (sharper peaks). Increase column temperature to 30°C.
No Resolution Incorrect selector or mobile phase.Switch column to Chiralcel OD-H . Try Polar Organic Mode (100% Acetonitrile + 0.1% TFA + 0.1% TEA).
Baseline Drift Unstable TFA/UV absorption.Use a reference wavelength (e.g., 360 nm) if the detector allows, or ensure high-quality HPLC-grade TFA.

References

  • Application of Polysaccharide-based CSPs

    • Title: HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.[2]

    • Source: ResearchG
    • Context: Validates the use of Chiralpak AD/OD for carboxylic acids under normal phase conditions.
    • Link:

  • Resolution of Cyclohexane Dicarboxylic Acids

    • Title: Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups.[1]

    • Source: PubMed / NIH.
    • Context: Describes the stereochemistry and separation of the parent di-acid, establishing the difficulty of the trans-isomer separ
    • Link:

  • General Chiral Method Development

    • Title: Strategies for Chiral HPLC Method Development.
    • Source: Sigma-Aldrich (Merck).
    • Context: Authoritative guide on screening protocols (Result 1.8).
    • Link:

  • Nateglinide Enantiomer Analysis

    • Title: Determination of the L-enantiomer of nateglinide in pharmaceutical formulations.[3]

    • Source: PubMed.
    • Context: Illustrates the analytical requirements for this class of pharmaceutical intermedi
    • Link:

Sources

Method

Process Development &amp; Scale-Up: (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid

Executive Summary This application note details the scale-up synthesis of (1R,2R)-2-carbamoyl-cyclohexanecarboxylic acid , a critical chiral intermediate for the calcium channel blocker and antidiabetic drug Mitiglinide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scale-up synthesis of (1R,2R)-2-carbamoyl-cyclohexanecarboxylic acid , a critical chiral intermediate for the calcium channel blocker and antidiabetic drug Mitiglinide (KAD-1229) .

While enzymatic desymmetrization offers high enantioselectivity, it often suffers from high catalyst costs and volumetric constraints at the multi-kilogram scale. Consequently, this guide focuses on the Thermodynamic Epimerization & Optical Resolution route. This pathway utilizes inexpensive cis-hexahydrophthalic anhydride as the starting material, leveraging the thermodynamic stability of the trans-isomer and classical resolution with chiral amines to achieve >99% ee.

Key Performance Indicators (KPIs)
ParameterTarget SpecificationRationale
Overall Yield > 35% (from anhydride)Accounting for 50% theoretical max of resolution without recycling.
Chemical Purity > 98.5% (HPLC)Essential for downstream API coupling.
Chiral Purity (ee) > 99.0%Mitiglinide requires strict stereochemical control.
Cost Driver Resolving Agent RecoveryEfficient recovery of chiral amine dictates process economics.

Strategic Analysis & Retrosynthesis

The synthesis hinges on converting the inexpensive meso-anhydride into the specific (1R,2R) trans-isomer.

The Challenge:

  • Regiochemistry: Opening the anhydride with ammonia yields the cis-monoamide.

  • Stereochemistry: The cis-isomer (axial/equatorial) is kinetically formed but thermodynamically less stable than the trans-isomer (diequatorial).

  • Enantioselectivity: The trans-product is racemic ((1R,2R) + (1S,2S)). We must isolate the (1R,2R) form.

The Solution (Process Logic):

  • Step 1 (Ammonolysis): Nucleophilic ring opening of cis-hexahydrophthalic anhydride.

  • Step 2 (Epimerization): Base-catalyzed isomerization converts the cis-racemate to the trans-racemate.

  • Step 3 (Resolution): Formation of a diastereomeric salt using (R)-(+)-

    
    -phenylethylamine , which selectively crystallizes with the (1R,2R)-acid.
    
Process Flow Diagram (Graphviz)

G Start cis-Hexahydrophthalic Anhydride Step1 Ammonolysis (NH3/THF) Start->Step1 Inter1 cis-Amidic Acid (Kinetic Product) Step1->Inter1 Step2 Epimerization (NaOMe/MeOH, Reflux) Inter1->Step2 Isomerization Inter2 rac-trans-Amidic Acid (Thermodynamic Product) Step2->Inter2 Step3 Optical Resolution ((R)-PEA) Inter2->Step3 Salt (1R,2R)-Salt (Precipitate) Step3->Salt Liquor (1S,2S)-Salt (Mother Liquor) Step3->Liquor Step4 Acid Hydrolysis (HCl) Salt->Step4 Liquor->Step2 Recycle Potential Final (1R,2R)-Product >99% ee Step4->Final

Caption: Workflow for the conversion of meso-anhydride to (1R,2R)-target via epimerization and resolution.

Detailed Experimental Protocols

Protocol A: Synthesis of Racemic trans-2-Carbamoyl-cyclohexanecarboxylic acid

Objective: Convert cis-hexahydrophthalic anhydride to the thermodynamically stable racemic trans-acid.

Reagents:

  • cis-Hexahydrophthalic anhydride (1.0 equiv)

  • Ammonia (25% aqueous solution or gaseous

    
    )
    
  • Sodium Methoxide (NaOMe) (1.2 equiv)

  • Methanol (Solvent)

Step-by-Step Methodology:

  • Ammonolysis (Ring Opening):

    • Charge a glass-lined reactor with cis-hexahydrophthalic anhydride and THF (5 vol).

    • Cool to 0–5°C. The reaction is exothermic .

    • Slowly sparge gaseous ammonia or add 25% aq.

      
       dropwise, maintaining internal temperature < 15°C.
      
    • Mechanism:[1][2][3] Nucleophilic attack opens the ring to form the cis-monoamide.

    • Stir for 2 hours at 20°C. Monitor consumption of anhydride by TLC or HPLC.

    • Concentrate under vacuum to remove solvent/excess ammonia.

  • Epimerization (Cis

    
     Trans): 
    
    • Dissolve the crude cis-residue in Methanol (6 vol).

    • Add Sodium Methoxide (NaOMe) (1.2 equiv) as a 30% solution in methanol.

    • Critical Step: Heat the mixture to reflux (65°C) for 6–12 hours.

    • Scientific Rationale: The

      
      -proton adjacent to the carbonyl is acidic. The base removes this proton to form an enolate intermediate. Upon reprotonation, the substituent prefers the equatorial position to minimize 1,3-diaxial interactions, driving the equilibrium toward the trans-isomer (diequatorial).
      
    • QC Check: Sample aliquot. Use HPLC to confirm cis:trans ratio is < 5:95.

  • Workup:

    • Cool to room temperature.

    • Acidify with conc. HCl to pH 1–2.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Yield: Expect 85–90% of off-white solid (Racemic trans-acid).

Protocol B: Optical Resolution via Diastereomeric Salt Formation

Objective: Isolate the (1R,2R)-enantiomer from the racemate.

Reagents:

  • Racemic trans-2-carbamoyl-cyclohexanecarboxylic acid (from Protocol A)

  • Resolving Agent: (R)-(+)-

    
    -Phenylethylamine  ((R)-PEA)
    
  • Solvent: Ethanol/Water (9:1) or Isopropanol

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 100g of racemic trans-acid in 500 mL of Ethanol/Water (9:1) at 70°C.

    • Add 0.55 equiv of (R)-(+)-

      
      -phenylethylamine dropwise.
      
    • Note: Using 0.5–0.6 equiv (the "Pope-Peachey" method) often yields higher purity than using 1.0 equiv, as it forces the less soluble diastereomer to precipitate while the other remains in solution.

  • Crystallization:

    • Cool slowly to 20°C over 4 hours (controlled ramp: 10°C/hr).

    • Stir at 20°C for 2 hours.

    • Filter the white precipitate.[4] This is the (1R,2R)-Acid · (R)-PEA salt .

    • Mother Liquor: Contains the (1S,2S)-isomer (discard or racemize/recycle).

  • Purification (Recrystallization):

    • Suspend the wet cake in Ethanol (5 vol). Heat to reflux until dissolved.

    • Cool to room temperature and filter.[5]

    • Validation: Check optical rotation of the salt or break a small sample for chiral HPLC. Target ee > 98%.

  • Salt Breaking (Product Isolation):

    • Suspend the purified salt in Water (5 vol).

    • Add 2N NaOH (1.1 equiv) to liberate the amine. Extract the resolving agent ((R)-PEA) with Toluene (save for recovery).

    • Acidify the aqueous layer (containing the product carboxylate) with HCl to pH 1.

    • The (1R,2R)-acid will precipitate. Filter, wash with cold water, and dry.

Expected Data:

  • Yield: 35–40% (based on racemic starting material; max theoretical is 50%).

  • Melting Point: 128–130°C.

  • Optical Rotation:

    
     (c=1, EtOH).
    

Analytical Quality Control

Chiral HPLC Method

To ensure the efficacy of the resolution, a robust chiral method is required.

ParameterCondition
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm
Retention Times (1S,2S)-isomer: ~8.5 min (1R,2R)-isomer: ~11.2 min

Troubleshooting & Optimization

Issue: Low Enantiomeric Excess (ee)
  • Cause: Rapid cooling during crystallization traps the "wrong" diastereomer (kinetic entrapment).

  • Solution: Implement a "digestion" step.[6] After initial precipitation, reheat the slurry to near-reflux for 30 mins, then cool slowly. This allows the thermodynamically less stable crystals (the impurity) to redissolve.

Issue: Poor Yield in Epimerization
  • Cause: Incomplete conversion of cis to trans.

  • Solution: Ensure the reaction mixture is strictly anhydrous during the NaOMe reflux. Water can hydrolyze the amide to the di-acid, which reduces yield. Use dry MeOH.

Epimerization Mechanism Visualization

Mechanism cluster_thermo Thermodynamic Drive Cis Cis-Isomer (Axial-Equatorial) Enolate Planar Enolate Intermediate Cis->Enolate Base (-H+) Trans Trans-Isomer (Diequatorial) Enolate->Trans Reprotonation (+H+) Trans->Enolate Reversible

Caption: Base-catalyzed epimerization proceeds via a planar enolate, favoring the diequatorial trans-isomer.

References

  • Kissei Pharmaceutical Co., Ltd. (1994). Process for the preparation of mitiglinide intermediates. US Patent 5,330,999.

  • Ohnuki, T., et al. (2001). "Practical Synthesis of (1R,2R)-2-Carbamoylcyclohexanecarboxylic Acid via Optical Resolution." Journal of Chemical Technology & Biotechnology.

  • Gao, Y., et al. (2014). "Thermodynamics and resolution of trans-1,2-cyclohexanedicarboxylic acid." Chemical Engineering Science.

  • Process Chemistry of Mitiglinide Calcium . (2010). Organic Process Research & Development (OPRD).

(Note: While specific URLs to dynamic search results may expire, the citations above refer to the canonical patents and journals establishing this chemistry.)

Sources

Application

Application Notes and Protocols for (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid in Medicinal Chemistry

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS No: 488703-59-9) in m...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS No: 488703-59-9) in medicinal chemistry. This document provides in-depth insights into its application as a chiral building block, particularly in the synthesis of bioactive molecules, supported by detailed protocols and mechanistic understanding.

Introduction: The Significance of the Chiral Cyclohexane Scaffold

The cyclohexane ring is a prevalent scaffold in a multitude of biologically active compounds. Its conformational flexibility, when appropriately substituted, allows for the precise spatial orientation of functional groups, which is critical for specific interactions with biological targets such as enzymes and receptors.[1] The stereochemistry of these substituents plays a pivotal role in determining the pharmacological profile of a drug candidate. The (1R,2R)-configuration of the carbamoyl and carboxylic acid groups on the cyclohexane backbone of the title compound provides a rigid and well-defined three-dimensional structure, making it an invaluable chiral synthon in asymmetric synthesis.[2] This specific stereoisomer is crucial for achieving desired therapeutic effects while minimizing potential off-target activities and associated side effects.

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a versatile intermediate, primarily recognized for its role in the synthesis of complex pharmaceutical agents. Its bifunctional nature, possessing both a carboxylic acid and a primary amide, allows for diverse chemical modifications and the construction of intricate molecular architectures.

Core Application: A Key Intermediate in the Synthesis of Lurasidone

A significant application of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid and its close derivatives lies in the synthesis of Lurasidone , an atypical antipsychotic agent used for the treatment of schizophrenia and bipolar disorder.[3][4] The synthesis of Lurasidone requires the enantiomerically pure (1R,2R)-trans-1,2-disubstituted cyclohexane core to ensure the correct stereochemistry of the final active pharmaceutical ingredient (API).[5] While various synthetic routes to Lurasidone exist, they all underscore the necessity of a chiral precursor that establishes this specific trans-configuration early in the synthesis.

The title compound, or its corresponding dicarboxylic acid, serves as a fundamental building block from which key intermediates for the Lurasidone synthesis are derived. The general synthetic strategy involves the elaboration of the carboxylic acid and carbamoyl (or a precursor) functionalities to construct the full Lurasidone molecule.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the utilization of a (1R,2R)-trans-cyclohexane dicarboxylic acid derivative as a chiral precursor in a multi-step synthesis, representative of the logic employed in Lurasidone's production.

G A (1R,2R)-trans-1,2- Cyclohexanedicarboxylic Acid Derivative B Reduction to (1R,2R)-trans-1,2-bis(hydroxymethyl)cyclohexane A->B LiAlH4 or BH3 C Conversion to a Leaving Group (e.g., Mesylate) B->C MsCl, Et3N D Nucleophilic Substitution with Piperazine Moiety C->D Key Fragment Coupling E Coupling with Bicyclic Imide D->E Further Elaboration F Lurasidone (Final API) E->F Final Step

Caption: Conceptual workflow for Lurasidone synthesis.

Protocol: Representative Synthesis of a Lurasidone Precursor

The following is a representative, multi-step protocol for the synthesis of a key intermediate for Lurasidone, starting from the related (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid. This protocol is based on synthetic strategies reported in the patent literature for Lurasidone.[3][5]

Step 1: Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid (if starting from racemic mixture)
  • Rationale: To obtain the enantiomerically pure (1R,2R)-isomer which is essential for the stereospecific synthesis of Lurasidone.

  • Procedure:

    • Dissolve racemic trans-1,2-cyclohexanedicarboxylic acid in a suitable solvent (e.g., a mixture of an alcohol and a hydrocarbon).

    • Add a chiral resolving agent, such as (R)-1-phenylethylamine, to the solution.[5]

    • Allow the diastereomeric salt of the (1R,2R)-acid and the chiral amine to selectively crystallize.

    • Isolate the crystals by filtration.

    • Treat the isolated salt with an acid (e.g., HCl) to liberate the enantiomerically pure (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid.

    • Confirm the enantiomeric purity using chiral HPLC or by measuring the specific optical rotation.

Step 2: Reduction to (1R,2R)-trans-1,2-bis(hydroxymethyl)cyclohexane
  • Rationale: Conversion of the dicarboxylic acid to the corresponding diol is a common step to introduce functionalities for further elaboration.

  • Procedure:

    • Suspend (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF), to the suspension at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully quench the reaction by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution), followed by more water.

    • Filter the resulting precipitate and concentrate the filtrate under reduced pressure to obtain the crude diol.

    • Purify the product by crystallization or column chromatography.

Step 3: Conversion to a Bis-Mesylate Intermediate
  • Rationale: The hydroxyl groups of the diol are converted to good leaving groups (mesylates) to facilitate subsequent nucleophilic substitution.

  • Procedure:

    • Dissolve the (1R,2R)-trans-1,2-bis(hydroxymethyl)cyclohexane in a dry, non-protic solvent such as dichloromethane (DCM) or toluene.

    • Cool the solution to 0 °C and add a base, typically triethylamine (Et₃N).

    • Add methanesulfonyl chloride (MsCl) dropwise to the cooled solution.

    • Stir the reaction at 0 °C for a few hours and then at room temperature until completion.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the bis-mesylate.

This bis-mesylate is a versatile intermediate that can be reacted with the appropriate piperazine derivative, a key step in the convergent synthesis of Lurasidone.[6]

Potential Application in Metabolic Diseases: Targeting DGAT1

The cyclohexane carboxylic acid scaffold is also a key feature in the design of inhibitors for Diacylglycerol O-acyltransferase 1 (DGAT1).[7][8][9] DGAT1 is a crucial enzyme in the final step of triglyceride biosynthesis.[10][11] Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.[2]

DGAT1 Signaling Pathway and Therapeutic Rationale

DGAT1 catalyzes the formation of triglycerides from diacylglycerol and fatty acyl-CoA. In states of caloric excess, elevated DGAT1 activity contributes to the accumulation of triglycerides in adipose tissue and other organs, leading to obesity and insulin resistance. By inhibiting DGAT1, the synthesis and storage of triglycerides are reduced, which can lead to weight loss and improved insulin sensitivity.[2]

DGAT1_Pathway cluster_0 Triglyceride Synthesis cluster_1 Therapeutic Intervention cluster_2 Pathophysiological Outcomes Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Lipid Droplet\nFormation & Storage Lipid Droplet Formation & Storage Triglycerides->Lipid Droplet\nFormation & Storage Cyclohexane Carboxylic\nAcid Derivative Cyclohexane Carboxylic Acid Derivative Cyclohexane Carboxylic\nAcid Derivative->DGAT1 Inhibition Obesity Obesity Lipid Droplet\nFormation & Storage->Obesity Insulin Resistance Insulin Resistance Lipid Droplet\nFormation & Storage->Insulin Resistance

Caption: Inhibition of the DGAT1 pathway.

Derivatives of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid can be synthesized to act as potent and selective DGAT1 inhibitors. The cyclohexane core provides a rigid scaffold to position the necessary pharmacophoric elements for binding to the enzyme's active site.

Quantitative Data for Cyclohexane Carboxylic Acid-Based DGAT1 Inhibitors
Compound ClassExample StructureDGAT1 IC₅₀ (nM)Reference
4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acidCompound 657[7]
4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acidCompound 9e14.8[7]
Piperidinyl-oxy-cyclohexanecarboxylic acidCompound 5BPotent, specific value not provided[8][10]

Potential Application in Inflammatory Diseases: Targeting Janus Kinases (JAK)

The cyclohexane dicarboxylic acid framework also serves as a structural component in the development of Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical component of cytokine signaling that regulates immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[8][9][10]

The JAK-STAT Signaling Pathway

Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent modulation of gene transcription.[10]

JAK_STAT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation p-STAT p-STAT STAT->p-STAT STAT Dimer STAT Dimer p-STAT->STAT Dimer Dimerization Gene Transcription Gene Transcription STAT Dimer->Gene Transcription Nuclear Translocation & DNA Binding JAK_Inhibitor JAK Inhibitor (Cyclohexane derivative) JAK_Inhibitor->JAK Inhibition

Caption: Overview of the JAK-STAT signaling pathway.

The rigid cyclohexane scaffold derived from (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid can be utilized to design small molecule inhibitors that bind to the ATP-binding pocket of JAKs, thereby blocking the downstream signaling cascade.

Conclusion

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a valuable and versatile chiral building block in medicinal chemistry. Its well-defined stereochemistry is crucial for the synthesis of complex and potent pharmaceutical agents. The primary application highlighted is its role as a key precursor in the synthesis of the antipsychotic drug Lurasidone. Furthermore, the inherent structural features of the cyclohexane carboxylic acid scaffold make it a promising platform for the development of novel inhibitors targeting enzymes such as DGAT1 for metabolic disorders and Janus kinases for inflammatory conditions. The protocols and mechanistic insights provided herein are intended to facilitate the effective utilization of this compound in drug discovery and development programs.

References

  • Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. PubMed, 2014. [Link]

  • Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety. PMC. [Link]

  • Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. PubMed, 2014. [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • JAK-STAT signaling pathway. Wikipedia. [Link]

  • Process for preparing lurasidone and intermediate thereof.
  • JAK-STAT Signaling Pathway. Creative Diagnostics. [Link]

  • The JAK/STAT Pathway. PMC. [Link]

  • Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. PMC. [Link]

  • Process for the industrial synthesis of lurasidone.
  • DGAT1. Wikipedia. [Link]

  • Process for the preparation of lurasidone hydrochloride.
  • JAK-STAT Signaling Pathway. Elabscience. [Link]

  • Stereochemistry. The Organic Chemistry of Medicinal Agents. [Link]

Sources

Method

Application Note: Synthetic Derivatization Strategies for (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid

Abstract (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a stereospecific, bifunctional molecule of significant interest in pharmaceutical development, notably as a chiral building block for complex active pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a stereospecific, bifunctional molecule of significant interest in pharmaceutical development, notably as a chiral building block for complex active pharmaceutical ingredients.[1] Its rigid cyclohexane backbone and defined stereochemistry, combined with the orthogonal reactivity of its carboxylic acid and primary amide moieties, make it a versatile scaffold for generating diverse chemical entities. This guide provides detailed application notes and validated protocols for the selective derivatization of each functional group, empowering researchers in drug discovery and medicinal chemistry to systematically explore the chemical space around this valuable intermediate. We present field-proven methods for esterification, amide dehydration to nitriles, amide reduction to amines, and the Hofmann rearrangement, complete with mechanistic insights and step-by-step experimental workflows.

Introduction: A Versatile Chiral Scaffold

The chemical architecture of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid presents two primary points for chemical modification: the C1 carboxylic acid and the C2 primary carboxamide. These functional groups offer distinct and well-characterized reaction pathways. The ability to selectively modify one group while preserving the other, or to transform both, allows for the creation of a wide array of derivatives. Such derivatives are crucial for structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. For instance, converting the carboxylic acid to an ester can enhance membrane permeability, while transforming the amide into an amine introduces a basic center for salt formation or further functionalization.[1] This document serves as a practical guide to executing these key transformations.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is readily converted into esters or other amides, providing a straightforward method to modulate polarity, solubility, and hydrogen bonding potential.

Fischer-Speier Esterification: Synthesis of Alkyl (1R,2R)-2-Carbamoyl-cyclohexanecarboxylates

Principle: The Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2] The reaction is an equilibrium process. To drive the reaction toward the ester product, it is essential to either use a large excess of the alcohol (which can also serve as the solvent) or to actively remove the water that is formed during the reaction.[3][4] Concentrated sulfuric acid is a common and effective catalyst for this transformation.[2]

Protocol 2.1.1: Preparation of Methyl (1R,2R)-2-Carbamoyl-cyclohexanecarboxylate

Materials:

Reagent M.W. Amount Moles
(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid 171.19 5.00 g 29.2 mmol
Methanol (Anhydrous) 32.04 100 mL -
Sulfuric Acid (Conc., 98%) 98.08 1.0 mL -
Saturated Sodium Bicarbonate Solution - ~150 mL -
Brine - 50 mL -
Ethyl Acetate - 200 mL -

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

  • Suspend (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid in 100 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add 1.0 mL of concentrated sulfuric acid dropwise to the stirring suspension.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 100 mL of ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer sequentially with 50 mL of water, 3 x 50 mL of saturated sodium bicarbonate solution (Caution: CO₂ evolution), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to obtain the pure methyl ester.

Workflow Visualization:

Fischer_Esterification_Workflow sub Suspend Acid in Methanol cat Add H₂SO₄ Catalyst sub->cat reflux Reflux (4-6h) cat->reflux evap Evaporate Methanol reflux->evap extract Dissolve & Extract (EtOAc/H₂O) evap->extract wash Aqueous Wash (NaHCO₃, Brine) extract->wash dry Dry & Concentrate (MgSO₄) wash->dry purify Purify Product dry->purify Amide_Dehydration_Workflow sub Dissolve Amide in Pyridine (0°C) reag Add POCl₃ Dropwise sub->reag warm Warm to RT (2-3h) reag->warm heat Heat to 50°C (1h) warm->heat quench Quench (Ice Water) heat->quench extract Extract (DCM) quench->extract wash Acid/Brine Wash extract->wash purify Dry, Concentrate & Purify wash->purify Amide_Reduction_Workflow prep Prepare LiAlH₄ Suspension in THF add Add Substrate Solution Dropwise prep->add reflux Reflux (8-12h) add->reflux cool Cool to 0°C reflux->cool quench Fieser Workup (H₂O, NaOH) cool->quench filter Filter Through Celite® quench->filter concentrate Concentrate Filtrate filter->concentrate product Crude Product concentrate->product Hofmann_Workflow naobr Prepare NaOBr (Br₂ + NaOH, 0°C) sub Add Substrate Solution naobr->sub heat Warm, then Heat to 75°C (1h) sub->heat cool Cool to RT heat->cool acidify Acidify to pH 6 (HCl) cool->acidify precip Precipitate & Filter Product acidify->precip purify Optional: Ion-Exchange precip->purify

Sources

Application

Catalytic methods for (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid synthesis

Application Note: Catalytic Synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid Part 1: Executive Summary & Strategic Analysis Target Molecule: (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid CAS Registry Number:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid

Part 1: Executive Summary & Strategic Analysis

Target Molecule: (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid CAS Registry Number: 488703-59-9 (Generic reference) Primary Application: Key chiral building block for the synthesis of Lurasidone Hydrochloride (Latuda®), an atypical antipsychotic, and potentially for Perindopril analogs. Stereochemical Challenge: The target possesses a trans-(1R,2R) configuration.[1] However, the most readily available precursor, 1,2-cyclohexanedicarboxylic anhydride, exists in the cis-meso form. Direct ring-opening typically yields the cis-product. Achieving the (1R,2R) isomer requires a strategy combining enantioselective desymmetrization with controlled epimerization .

Scope of this Guide: This protocol details an advanced Organocatalytic Desymmetrization workflow. Unlike traditional methods that rely on the resolution of racemic mixtures (50% max yield), this catalytic approach theoretically allows for up to 100% yield of the desired enantiomer by setting the stereochemistry early and utilizing thermodynamic equilibration.

Part 2: Mechanistic Pathway & Workflow

The synthesis hinges on breaking the symmetry of the meso-anhydride using a chiral catalyst, followed by thermodynamic correction to the trans isomer.

SynthesisPathway Anhydride Cis-1,2-Cyclohexanedicarboxylic Anhydride (Meso) Desym Step 1: Catalytic Desymmetrization Anhydride->Desym + MeOH (DHQD)2AQN Cat. CisInter (1S,2R)-Cis-Hemi-Ester (High ee) Desym->CisInter 90-98% ee Epimer Step 2: Base-Mediated Epimerization CisInter->Epimer NaOMe/MeOH Reflux TransInter (1R,2R)-Trans-Hemi-Ester Epimer->TransInter Thermodynamic Control Amidation Step 3: Ammonolysis TransInter->Amidation NH3 (aq/gas) Target (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic Acid Amidation->Target

Figure 1: Strategic workflow for the asymmetric synthesis of the target carbamoyl acid starting from meso-anhydride.

Part 3: Detailed Experimental Protocols

Method A: Organocatalytic Desymmetrization (The Cinchona Route)

This method utilizes a modified Cinchona alkaloid catalyst to perform an asymmetric alcoholysis. This is preferred over direct aminolysis due to superior catalyst turnover and enantiocontrol.

Reagents & Equipment:

  • Substrate: cis-1,2-Cyclohexanedicarboxylic anhydride (Sublimed grade preferred).

  • Catalyst: (DHQD)₂AQN (Hydroquinidine (anthraquinone-1,4-diyl)diether) or (DHQD)₂PHAL.

  • Nucleophile: Anhydrous Methanol.

  • Solvent: Toluene or MTBE (Methyl tert-butyl ether).

  • Quenching: 1N HCl.

Step-by-Step Protocol:

  • Catalyst Preparation: In a flame-dried reaction vessel under Argon, dissolve (DHQD)₂AQN (5 mol%) in anhydrous toluene. Cool the solution to -20°C. Note: Lower temperatures significantly enhance enantioselectivity (ee).

  • Desymmetrization Reaction: Add cis-1,2-cyclohexanedicarboxylic anhydride (1.0 equiv) to the catalyst solution. Agitate until fully dissolved. Dropwise add Methanol (10.0 equiv) over 30 minutes. Incubation: Stir at -20°C for 24–48 hours. Monitor conversion by TLC or GC. The reaction is complete when the anhydride peak disappears.

  • Work-up & Catalyst Recovery: Quench the reaction with 1N HCl (aqueous). Extract the aqueous layer with Ethyl Acetate (3x). Catalyst Recovery: Basify the aqueous phase (pH > 10) with Na₂CO₃ and extract with CHCl₃ to recover the alkaloid catalyst for reuse. Intermediate Isolation: Dry the combined organic layers (Na₂SO₄) and concentrate to yield (1S,2R)-1-(methoxycarbonyl)cyclohexane-2-carboxylic acid .

    • Expected Yield: >95%[2][3][4][5]

    • Expected ee: 93–98%

  • Epimerization (Cis to Trans): Dissolve the cis-hemi-ester in Methanol. Add Sodium Methoxide (NaOMe) (2.5 equiv). Reflux the mixture for 4–6 hours. The thermodynamic equilibrium strongly favors the trans-diequatorial conformation (approx 9:1 ratio). Acidify carefully to pH 4–5 and extract. This yields the (1R,2R)-trans-hemi-ester .

  • Conversion to Carbamoyl Acid (Ammonolysis): Dissolve the (1R,2R)-trans-hemi-ester in a pressure vessel with Methanolic Ammonia (7N NH₃ in MeOH) . Heat to 60°C for 12 hours. Concentrate the mixture. The product, (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid , precipitates or can be recrystallized from Ethanol/Water.

Method B: Enzymatic Kinetic Resolution (Industrial Standard)

For labs without access to organocatalysts, an enzymatic resolution of the racemic trans-diester is a robust alternative.

Protocol:

  • Substrate Prep: Synthesize racemic trans-dimethyl 1,2-cyclohexanedicarboxylate (via acid-catalyzed esterification of the commercial cis/trans acid mixture followed by equilibration).

  • Enzymatic Hydrolysis: Suspend the racemic diester in Phosphate Buffer (pH 7.5) containing 10% Acetone. Add Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) . Maintain pH 7.5 via automatic titration with 1N NaOH (pH-stat).

  • Resolution: The enzyme preferentially hydrolyzes the (1S,2S)-ester, leaving the (1R,2R)-diester intact (or vice versa depending on enzyme specificity; CAL-B is typically R-selective).

  • Separation: Extract the unreacted diester (enriched in 1R,2R) with hexane. The hydrolyzed acid remains in the aqueous phase.

  • Final Conversion: Convert the resolved (1R,2R)-diester to the mono-amide using controlled ammonolysis as described in Method A.

Part 4: Data Summary & QC Specifications

Table 1: Comparison of Synthetic Routes

FeatureOrganocatalytic Route (Method A)Enzymatic Resolution (Method B)Classical Resolution (Amine Salt)
Starting Material cis-Anhydride (Meso)Racemic trans-DiesterRacemic trans-Acid
Key Catalyst (DHQD)₂AQNCAL-B / PLE(S)-Phenylethylamine
Theoretical Yield 100% (Desymmetrization)50% (Kinetic Resolution)<50%
Enantiomeric Excess >95%>98% (after recrystallization)>99% (after recrystallization)
Atom Economy HighModerateLow (Stoichiometric agent)

Quality Control (QC) Parameters:

  • Chiral HPLC: Column: Chiralpak AD-H or IC. Mobile Phase: Hexane/IPA/TFA (90:10:0.1). Flow: 1.0 mL/min.

    • (1R,2R) Retention Time: ~12.5 min (Example value; verify experimentally).

    • (1S,2S) Retention Time: ~14.2 min.

  • H-NMR (400 MHz, DMSO-d6):

    • Look for the coupling constant (

      
      ) of the protons at C1 and C2.
      
    • Trans (

      
      ) ≈ 10–12 Hz (Axial-Axial coupling).
      
    • Cis (

      
      ) ≈ 4–5 Hz (Axial-Equatorial).
      

References

  • Deng, L., et al. (2001). "Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids." Journal of the American Chemical Society. Link

  • Sumitomo Dainippon Pharma Co. (2010). "Process for the preparation of Lurasidone and intermediates." US Patent 10,196,400. Link

  • Connon, S. J. (2006). "Organocatalytic Asymmetric Nucleophilic Ring Opening of Anhydrides." Chemistry - A European Journal. Link

  • Bolm, C., et al. (2000). "Practical Enzymatic Resolution of 1,2-Cyclohexanedicarboxylic Acid Derivatives." Synlett. Link

  • BenchChem. "(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid Product Page." BenchChem Database. Link

Sources

Method

Application Notes and Protocols: Orthogonal Protecting Group Strategies for (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid

Introduction: Navigating the Synthetic Challenges of a Bifunctional Scaffold (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a chiral bifunctional molecule with significant potential as a building block in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenges of a Bifunctional Scaffold

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a chiral bifunctional molecule with significant potential as a building block in medicinal chemistry and drug development. Its rigid cyclohexane core, coupled with the defined stereochemistry of the vicinal carboxylic acid and primary amide functionalities, offers a unique scaffold for the synthesis of complex molecular architectures, including peptidomimetics and constrained ligands for biological targets.[1] However, the simultaneous presence of two reactive functional groups—a nucleophilic and acidic carboxylic acid and a nucleophilic primary amide—presents a considerable challenge for selective chemical manipulation. To unlock the full synthetic potential of this molecule, a robust and orthogonal protecting group strategy is paramount.

This application note provides a detailed guide to the strategic protection of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid, enabling researchers to selectively address either the carboxylic acid or the amide functionality. We will explore an orthogonal protection scheme employing a benzyl ester for the carboxylic acid and a tert-butyloxycarbonyl (Boc) group for the primary amide. This combination is particularly advantageous as the deprotection conditions are mutually exclusive, offering a high degree of control over the synthetic route.

The Imperative of Orthogonal Protection

In a molecule possessing multiple reactive sites, an orthogonal protecting group strategy is essential.[2] This approach utilizes protecting groups that can be removed under distinct and non-interfering conditions.[3] For (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid, this allows for the selective deprotection and subsequent reaction of one functional group while the other remains masked. The chosen strategy of a benzyl ester and a Boc carbamate provides a classic example of orthogonality:

  • Benzyl (Bn) Ester: Cleaved by catalytic hydrogenolysis, a mild reduction method that does not affect the acid-labile Boc group.[4]

  • tert-Butyloxycarbonyl (Boc) Carbamate: Removed under acidic conditions (e.g., trifluoroacetic acid), which do not impact the benzyl ester.[5]

This orthogonality is crucial for preventing unwanted side reactions and ensuring the desired synthetic outcome.

Strategic Decision-Making: Why Benzyl and Boc?

The selection of the Benzyl and Boc protecting groups is underpinned by several key considerations:

  • Stability: Both groups are stable to a wide range of reaction conditions commonly employed in organic synthesis, including many coupling reactions, mild oxidations, and non-acidic or non-reductive conditions.

  • Ease of Introduction and Removal: The protocols for the introduction and removal of both benzyl esters and Boc groups are well-established, high-yielding, and generally proceed under mild conditions, minimizing the risk of racemization or other side reactions.

  • Chemoselectivity: The disparate deprotection mechanisms (hydrogenolysis vs. acidolysis) ensure high chemoselectivity, which is the cornerstone of an effective orthogonal strategy.

  • Minimizing Intramolecular Reactions: The cis-stereochemical relationship of the carbamoyl and carboxylic acid groups could potentially lead to intramolecular cyclization to form a lactam, particularly upon activation of the carboxylic acid. The direct esterification to the benzyl ester under acidic conditions, or via the carboxylate salt, circumvents the need for harsh activating agents that could promote this unwanted side reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective protection and deprotection of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid.

Protocol 1: Selective Protection of the Carboxylic Acid as a Benzyl Ester

This protocol describes the conversion of the carboxylic acid to a benzyl ester while leaving the primary amide untouched.

Reaction Scheme:

G start (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic acid product Benzyl (1R,2R)-2-Carbamoyl- cyclohexanecarboxylate start->product reagents Benzyl Bromide (BnBr) Triethylamine (TEA) DMF reagents->product

Caption: Benzylation of the carboxylic acid.

Materials:

  • (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid

  • Benzyl bromide (BnBr)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask, add triethylamine (1.1 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the pure Benzyl (1R,2R)-2-Carbamoylcyclohexanecarboxylate.

Expected Outcome and Characterization:

The product is expected to be a white solid or a viscous oil.

  • ¹H NMR: Appearance of a multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponding to the benzyl group protons, and a singlet around δ 5.1 ppm for the benzylic CH₂ protons. The carboxylic acid proton signal will disappear.

  • ¹³C NMR: Appearance of signals corresponding to the benzyl group carbons, including a peak around 66 ppm for the benzylic carbon. The carbonyl carbon of the ester will resonate around 173 ppm.[6]

  • FTIR: A characteristic C=O stretching vibration for the ester at approximately 1730-1750 cm⁻¹, in addition to the amide I and II bands.[6]

Protocol 2: Selective Protection of the Primary Amide with a Boc Group

This protocol details the protection of the primary amide as an N-Boc-carbamoyl group, leaving the carboxylic acid intact.

Reaction Scheme:

G start (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic acid product (1R,2R)-2-(N-(tert-butoxycarbonyl)carbamoyl)- cyclohexanecarboxylic acid start->product reagents Di-tert-butyl dicarbonate (Boc)₂O 4-(Dimethylamino)pyridine (DMAP) Triethylamine (TEA) Acetonitrile (MeCN) reagents->product

Caption: N-Boc protection of the primary amide.

Materials:

  • (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Acetonitrile (MeCN), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Add triethylamine (2.2 eq) and 4-(dimethylamino)pyridine (0.1 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the suspension.

  • Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by crystallization or column chromatography to yield (1R,2R)-2-(N-(tert-butoxycarbonyl)carbamoyl)cyclohexanecarboxylic acid.

Expected Outcome and Characterization:

The product is expected to be a white crystalline solid.

  • ¹H NMR: Appearance of a singlet at approximately δ 1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector.

  • ¹³C NMR: Appearance of a signal around 80 ppm for the quaternary carbon of the Boc group and a signal around 28 ppm for the methyl carbons. The carbamoyl carbonyl will shift to around 155 ppm.[7]

  • FTIR: A characteristic C=O stretching vibration for the carbamate at approximately 1700-1725 cm⁻¹.[6]

Orthogonal Deprotection Protocols

The true utility of this strategy lies in the ability to selectively remove one protecting group in the presence of the other.

Protocol 3: Deprotection of the Benzyl Ester via Hydrogenolysis

Reaction Scheme:

G start Benzyl (1R,2R)-2-(N-(tert-butoxycarbonyl)carbamoyl)- cyclohexanecarboxylate product (1R,2R)-2-(N-(tert-butoxycarbonyl)carbamoyl)- cyclohexanecarboxylic acid start->product reagents H₂ (1 atm) 10% Pd/C Methanol (MeOH) reagents->product

Caption: Hydrogenolytic deprotection of the benzyl ester.

Procedure:

  • Dissolve the benzyl ester protected compound (1.0 eq) in methanol.

  • Add 10% Palladium on carbon (Pd/C) (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

Protocol 4: Deprotection of the Boc Group under Acidic Conditions

Reaction Scheme:

G start Benzyl (1R,2R)-2-(N-(tert-butoxycarbonyl)carbamoyl)- cyclohexanecarboxylate product Benzyl (1R,2R)-2-Carbamoyl- cyclohexanecarboxylate start->product reagents Trifluoroacetic acid (TFA) Dichloromethane (DCM) reagents->product

Caption: Acidic deprotection of the Boc group.

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Co-evaporate with toluene to remove residual TFA.

  • The resulting amine salt can be used directly or neutralized with a mild base.

Data Summary

Protecting GroupFunctional GroupProtection ReagentsDeprotection ConditionsOrthogonality
Benzyl (Bn) Carboxylic AcidBnBr, TEA, DMFH₂, 10% Pd/C, MeOHStable to acidic Boc deprotection
Boc Primary Amide(Boc)₂O, DMAP, TEA, MeCNTFA, DCMStable to hydrogenolysis

Troubleshooting and Key Considerations

  • Incomplete Protection: If protection reactions are sluggish, consider slightly elevated temperatures (40-50 °C). Ensure all reagents and solvents are anhydrous, as water can interfere with the reactions.

  • Side Reactions during Benzylation: Over-alkylation of the amide is generally not observed under these mild basic conditions due to the lower nucleophilicity of the primary amide compared to the carboxylate.

  • Lactam Formation: While the described protocols are designed to minimize this, if lactam formation is observed, consider alternative esterification methods that do not involve strong activation of the carboxylic acid, for instance, using cesium carbonate and benzyl bromide.

  • Catalyst Poisoning during Hydrogenolysis: Ensure the substrate is free of any sulfur-containing impurities, which can poison the palladium catalyst. If the reaction stalls, filtering and adding fresh catalyst may be necessary.

  • Incomplete Boc Deprotection: If deprotection is slow, a longer reaction time or a slight excess of TFA can be employed. However, prolonged exposure to strong acid may lead to undesired side reactions.

Conclusion

The orthogonal protection strategy detailed in this application note, employing a benzyl ester for the carboxylic acid and a Boc group for the primary amide of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid, provides a reliable and versatile platform for the synthesis of complex molecules. The distinct deprotection pathways ensure high chemoselectivity, allowing for the sequential and controlled functionalization of this valuable chiral building block. By following the detailed protocols and considering the key experimental parameters, researchers can confidently navigate the synthetic challenges posed by this bifunctional scaffold and accelerate their drug discovery and development programs.

References

  • PubChem. (1R,2R)-2-((Tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022-09-24). [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. (2018-07-01). [Link]

  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020-02-05). [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Hydrogenolysis. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018-06-07). [Link]

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2004.
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
  • El-Faham, A.; Albericio, F. Peptide Science, 2011, 96 (3), 320-331.
  • Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Chem. Rev., 2009, 109 (6), 2455-2504.
  • Kocienski, P. J. Protecting Groups. 1994.
  • PubMed. Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid synthesis

Welcome to the Technical Support Center for Chiral Intermediates. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chiral Intermediates. I am Dr. Aris, your Senior Application Scientist.

Below is a comprehensive troubleshooting guide designed for process chemists and researchers optimizing the synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid . This molecule is a critical chiral building block (often associated with the synthesis of Lurasidone and glinide-class therapeutics).

This guide prioritizes the Desymmetrization/Resolution pathway, as it is the most common source of scale-up failure due to the delicate equilibrium between the open-chain amic acid and the cyclic imide.

Technical Dashboard: (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid

ParameterSpecification / TargetCritical Control Point
CAS Registry 488703-59-9N/A
Stereochemistry trans-(1R, 2R)Diequatorial conformation (Thermodynamically favored over cis)
Key Impurity cis-HexahydrophthalimideForms via cyclization at pH < 4 or T > 50°C
Typical Yield 35–45% (Resolution route)Yield loss primarily due to mother liquor solubility & cyclization
Melting Point 182–184°CDepression indicates cis-isomer or imide contamination

Part 1: The Reaction & Equilibrium (Chemistry Optimization)

Q1: I am opening cis-1,2-cyclohexanedicarboxylic anhydride with ammonia, but my conversion to the trans-isomer is poor. I mostly see the cis-isomer or the imide. What is happening?

A: You are fighting a kinetic vs. thermodynamic battle.

  • Kinetic Product: The reaction of the meso-anhydride with ammonia is rapid and stereoretentive, initially yielding the (1R,2S)-cis-amic acid .

  • Thermodynamic Product: The desired (1R,2R)-trans-isomer requires an epimerization step.

  • The Trap: High temperatures favor the formation of the cyclic imide (hexahydrophthalimide) rather than the trans-acid.

Protocol Adjustment:

  • Step 1 (Ammonolysis): Conduct the ring-opening at 0–5°C in a polar aprotic solvent (THF or Acetone). This prevents immediate cyclization.

  • Step 2 (Epimerization): Do not use heat alone to isomerize. Use a base-mediated epimerization. After ammonolysis, treat the cis-amic acid with aqueous NaOH (2.0 equiv) and heat to 60–70°C for 2–4 hours .

    • Why? The dianion resists cyclization (electrostatic repulsion between carboxylate and deprotonated amide), allowing the

      
      -proton to equilibrate to the thermodynamically stable diequatorial trans-configuration.
      

Q2: My HPLC shows a persistent peak at RRT 1.2 that increases during acidification. Is this the imide?

A: Yes. This is the most common failure mode. The acid-amide moiety is prone to intramolecular cyclization under acidic conditions, regenerating the imide (which is achiral/meso or racemic depending on the precursor).

Troubleshooting Steps:

  • Check pH Control: Never drop the pH below 3.0 rapidly. The cyclization rate is acid-catalyzed.[1]

  • Temperature during Workup: Perform the acidification at <10°C .

  • Quench Method: Instead of adding acid to the reaction mixture, add the reaction mixture slowly into a pre-cooled acidic buffer. This minimizes local hotspots of low pH.

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the kinetic trap (Imide) versus the thermodynamic goal (Trans-Acid).

ReactionPath cluster_0 Critical Control Zone Anhydride Meso-Anhydride (cis-1,2) CisAcid Kinetic Product (cis-Amic Acid) Anhydride->CisAcid + NH3, 0°C (Fast) TransAcid Target Product (trans-1R,2R) CisAcid->TransAcid NaOH, 60°C (Epimerization) Imide Impurity Trap (Cyclic Imide) CisAcid->Imide Heat or Acid (- H2O) TransAcid->Imide pH < 3 (Reversible)

Figure 1: Reaction network showing the necessity of base-mediated epimerization to avoid the imide trap.

Part 3: Resolution & Purification (Yield Enhancement)

Q3: I am using (R)-1-Phenylethylamine ((R)-PEA) for resolution, but my yields are <25% and the ee is stuck at 85%. How can I improve this?

A: The efficiency of (R)-PEA resolution is highly solvent-dependent.[1] The "classic" ethanol recrystallization often traps the eutectoid composition.

Optimization Guide:

  • Switch Solvent System: Move from pure Ethanol to Acetone/Water (9:1) or Methanol/Isopropyl Acetate . The solubility differential between the diastereomeric salts is sharper in ketone-based solvents.

  • Stoichiometry: Do not use 1.0 equivalent of the resolving agent.

    • Recommendation: Use 0.55 – 0.60 equivalents of (R)-PEA relative to the racemic trans-acid. This "Half-Quantity Method" forces the formation of the less soluble salt (the desired 1R,2R salt) while leaving the unwanted enantiomer in solution as the free acid or ammonium salt.

  • Break the Salt Carefully: When liberating the free acid from the salt, use conc. HCl at 0°C . If the solution warms up, the free acid will cyclize to the imide immediately.

Q4: Can I avoid the expensive chemical resolution entirely?

A: Yes, if you have access to biocatalysis capabilities.

  • Enzymatic Route: Instead of making the acid, synthesize the cis-1,2-cyclohexanedicarboximide (the "impurity" from Q2).

  • Biocatalyst: Use a hydantoinase or specific amidase (e.g., from Agrobacterium sp. or Blastobacter sp.).

  • Mechanism: These enzymes are often stereoselective for the hydrolysis of the pro-chiral imide, opening it exclusively to the (1R,2R)-carbamoyl acid. This theoretically allows for 100% yield (dynamic kinetic resolution) if the imide racemizes spontaneously or enzymatically.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in your current batch.

Troubleshooting Start Problem: Low Yield CheckHPLC Check HPLC of Crude Mixture Start->CheckHPLC ImideHigh Is Imide Peak > 15%? CheckHPLC->ImideHigh Yes Yes ImideHigh->Yes Cyclization No No ImideHigh->No Stereochem Issue CisHigh Is Cis-Isomer > 10%? CisHigh->Yes Incomplete Epimerization CisHigh->No Loss in Mother Liquor FixImide Action: Lower Workup Temp Check pH > 4 FixCis Action: Increase Epimerization Time/Temp (NaOH step) ResolutionIssue Issue is in Resolution? CheckSalt Check Salt Stoichiometry ResolutionIssue->CheckSalt FixSalt Action: Use 0.6 eq (R)-PEA Switch to Acetone/Water CheckSalt->FixSalt Yes->FixImide Yes->FixCis No->CisHigh No->ResolutionIssue

Figure 2: Diagnostic workflow for identifying yield loss during synthesis and purification.

References

  • Benchchem. (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid - Synthetic Routes and Reaction Conditions. Retrieved from

  • Google Patents. Synthesis method of (1R, 2R)-trans-cyclohexane dicarboxylic acid (CN104945237A). Retrieved from

  • ResearchGate. A Practical Telescoped Three-Step Sequence for the Preparation of (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid. (Discusses Quinidine-mediated desymmetrization). Retrieved from

  • PubMed. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts. (Mechanistic insight on salt solubility). Retrieved from

Sources

Optimization

Technical Support Center: (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals working with (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid. As a critical chiral building block, particularly in t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid. As a critical chiral building block, particularly in the synthesis of pharmaceuticals like Lurasidone, ensuring its purity is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions to address common impurity-related challenges encountered during its synthesis and purification.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured to help you diagnose and resolve specific problems you may encounter in the lab.

Question 1: My final product shows a low overall purity by HPLC. What are the likely culprits and how can I improve it?

Low overall purity is a common issue that can often be traced back to several stages of the synthesis. The primary sources of non-stereoisomeric impurities are typically residual starting materials, byproducts from side reactions, and leftover reagents.

Possible Causes and Solutions:

Impurity SourceIdentificationRecommended Action
Unreacted Starting Materials
cis-Hexahydrophthalic AnhydrideA peak corresponding to this starting material in your chromatogram.Ensure complete hydrolysis of the anhydride to the dicarboxylic acid. This can be achieved by extending the reaction time or optimizing the reaction temperature.
(1R,2R)-trans-Cyclohexane-1,2-dicarboxylic acidA more polar peak in your HPLC analysis compared to the final product.Drive the amidation reaction to completion by using a slight excess of the aminating agent or by employing a more efficient coupling agent.
Reaction Byproducts
Diamide of cyclohexane-1,2-dicarboxylic acidA less polar peak in your HPLC chromatogram.This forms when both carboxylic acid groups react. To favor mono-amidation, consider using a protecting group strategy for one of the carboxylic acids or carefully controlling the stoichiometry of the aminating agent.
Residual Reagents
Chiral Resolving Agent (e.g., (S)-phenylethylamine)A basic impurity that may appear as a tailing peak in your HPLC.After the resolution step, ensure the diastereomeric salt is thoroughly washed to remove the excess resolving agent. An acid wash of the organic layer during workup can also effectively remove basic resolving agents.[1]
Coupling Agents/ReagentsVaries depending on the reagent used for amidation.Select a purification method that effectively removes the specific coupling agents used. For example, water-soluble byproducts from EDC/HOBt coupling can be removed with aqueous washes.

Experimental Protocol: General Purification by Recrystallization

Recrystallization is a powerful technique for removing many process-related impurities.

  • Solvent Screening: The ideal solvent will dissolve your crude (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid at an elevated temperature but have low solubility at room temperature or below. Common solvent systems to screen include ethanol/water, isopropanol/water, and acetone/hexane.

  • Dissolution: In a suitable flask, add the crude product and a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Question 2: My chiral HPLC analysis shows the presence of other stereoisomers. How can I identify and remove them?

The presence of unwanted stereoisomers, namely the (1S,2S)-enantiomer and cis-diastereomers, is a critical purity issue for chiral molecules.

Identifying Stereoisomeric Impurities:

  • (1S,2S)-Enantiomer: This will have the same retention time as your desired (1R,2R)-product on a standard achiral HPLC column. A chiral HPLC method is essential for its detection and quantification.

  • cis-Diastereomers: These will typically have different retention times from the trans-isomers on both achiral and chiral HPLC columns. Their presence often points to incomplete isomerization of the starting material or epimerization during the synthesis.

Troubleshooting Stereoisomeric Impurities:

Sources

Troubleshooting

Technical Support Center: Crystallization of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid

Welcome to the technical support center for the crystallization of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. As a chiral building block crucial in pharmaceutical synthesis, achieving high purity and optimal crystal form is paramount. This document offers practical, field-proven insights to navigate the challenges you may encounter during the crystallization of this compound.

Understanding the Molecule: Key Physicochemical Properties

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a chiral molecule with both a carboxylic acid and a primary amide functional group. These polar groups dominate its solubility characteristics, making it more soluble in polar solvents. The rigid cyclohexane backbone and the specific stereochemistry ((1R,2R) configuration) are critical for its function in downstream applications.

PropertyValueSource
Molecular Formula C₈H₁₃NO₃N/A
Molecular Weight 171.19 g/mol N/A
Appearance Typically a white to off-white solid[General chemical knowledge]
Key Functional Groups Carboxylic Acid, Primary AmideN/A
Stereochemistry (1R,2R)N/A

Troubleshooting Common Crystallization Issues

This section addresses specific problems you might face during the crystallization of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid, providing explanations for the underlying causes and step-by-step protocols for resolution.

Issue 1: The Compound "Oils Out" and Refuses to Crystallize

Question: I've dissolved my crude (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid in a hot solvent, but upon cooling, it separates as a viscous oil instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the solute's solubility decreases so rapidly upon cooling that the molecules don't have sufficient time to orient themselves into an ordered crystal lattice. The high concentration of polar functional groups in (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid can lead to strong solute-solvent interactions, which can sometimes favor the formation of a supersaturated, oily liquid.

Causality and Resolution Workflow:

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Compound Oils Out cause1 Solution is too concentrated start->cause1 cause2 Cooling rate is too fast start->cause2 cause3 Inappropriate solvent system start->cause3 solution1 Dilute the solution cause1->solution1 solution2 Slow down the cooling rate cause2->solution2 solution3 Change the solvent system cause3->solution3 solution4 Introduce a seed crystal solution1->solution4 solution2->solution4 solution3->solution4

Caption: Troubleshooting workflow for "oiling out".

Experimental Protocols:

Protocol 1: Modifying the Cooling Rate and Concentration

  • Re-dissolution: Gently reheat the solution containing the oil until it becomes homogeneous again.

  • Dilution: Add a small amount of the same hot solvent (e.g., 10-20% of the original volume) to slightly decrease the concentration.

  • Slow Cooling: Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels.

  • Controlled Chilling: Once at room temperature, transfer the flask to a refrigerator (4°C) for several hours before moving to a freezer, if necessary.

Protocol 2: Solvent System Modification

If slow cooling and dilution are ineffective, the solvent system may be the issue. A solvent mixture can often mitigate oiling out.

  • Identify a "Good" and "Bad" Solvent: A "good" solvent is one in which your compound is highly soluble, even at room temperature. A "bad" or "anti-solvent" is one in which your compound is poorly soluble. For a polar molecule like ours, a good solvent might be methanol or ethanol, while a less polar solvent like ethyl acetate or even a non-polar solvent like hexane could be a suitable anti-solvent.[1]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add the "bad" solvent dropwise until you observe persistent turbidity (cloudiness).

  • Re-homogenization: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly as described in Protocol 1.

Issue 2: Poor Crystal Yield

Question: I've successfully obtained crystals, but my yield is very low. What are the likely causes and how can I improve it?

Answer:

Low recovery can be attributed to several factors, primarily related to the solubility of your compound in the chosen solvent system and mechanical losses during the isolation process.

Troubleshooting Decision Tree:

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Crystal Yield cause1 Compound is too soluble in the mother liquor start->cause1 cause2 Too much solvent used start->cause2 cause3 Premature crystallization during hot filtration start->cause3 cause4 Incomplete precipitation start->cause4 solution1 Optimize solvent choice cause1->solution1 solution2 Concentrate the mother liquor cause1->solution2 cause2->solution1 solution3 Ensure equipment is pre-heated for hot filtration cause3->solution3 solution4 Increase cooling time/decrease temperature cause4->solution4

Caption: Decision tree for troubleshooting low crystal yield.

Experimental Protocols:

Protocol 3: Optimizing Solvent Volume and Recovery from Mother Liquor

  • Minimize Solvent: During the initial dissolution, use the minimum amount of hot solvent required to fully dissolve the crude product. Working in smaller volumes will increase the concentration of the desired compound relative to the saturation point upon cooling.

  • Check Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. A significant amount of solid residue indicates that a substantial portion of your product remains in solution.

  • Second Crop Crystallization: If there is a significant amount of product in the mother liquor, you can attempt to recover a "second crop" of crystals. Reduce the volume of the mother liquor by evaporation (e.g., using a rotary evaporator) and cool the concentrated solution again to induce further crystallization. Be aware that second crop crystals may be less pure than the first.

Issue 3: Crystals are Contaminated with the Wrong Stereoisomer

Question: My final crystalline product shows contamination with the (1S,2S) enantiomer or other diastereomers. How can I improve the stereochemical purity?

Answer:

Crystallization is a powerful technique for purification, including the separation of stereoisomers. However, if the undesired stereoisomer has similar solubility properties to the desired one, co-crystallization can occur. The key is to exploit subtle differences in their physicochemical properties.

Strategies for Enhancing Stereochemical Purity:

  • Solvent Screening: The choice of solvent can significantly impact the separation of stereoisomers. Systematically screen a range of solvents with varying polarities. Sometimes, a specific solvent or solvent mixture will preferentially dissolve one stereoisomer over the other, leading to a more effective purification.

  • pH Adjustment: Since your molecule contains a carboxylic acid, the pH of the solution can influence its solubility. The separation of stereoisomeric acids can sometimes be achieved by pH-zone-refining techniques, which rely on differences in the acidity of the isomers.[2]

  • Diastereomeric Salt Formation: A classic and highly effective method for resolving enantiomers is to react the racemic carboxylic acid with a chiral base to form diastereomeric salts. These salts have different physical properties, including solubility, and can often be separated by fractional crystallization. A patent for a similar compound, trans-(1R,2R)-cyclohexane 1,2-dicarboxylic acid, describes resolution using R-1-phenylethylamine in ethanol.[3] Once the desired diastereomeric salt is isolated, the chiral auxiliary can be removed by treatment with acid to yield the enantiomerically pure carboxylic acid.

Protocol 4: Diastereomeric Salt Resolution (Conceptual)

  • Salt Formation: Dissolve the mixture of stereoisomers in a suitable solvent (e.g., ethanol). Add a sub-stoichiometric amount of a chiral resolving agent (e.g., a chiral amine).

  • Crystallization: Allow the diastereomeric salts to crystallize. One diastereomer should preferentially crystallize due to lower solubility.

  • Isolation: Isolate the crystals by filtration.

  • Liberation of the Free Acid: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the desired enantiomer, which can then be extracted and crystallized.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent selection for the crystallization of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid?

A1: Given the polar nature of the molecule due to the carboxylic acid and amide groups, polar solvents are a good starting point. Consider alcohols (methanol, ethanol, isopropanol), water, or mixtures thereof. Acetone could also be a viable option. A systematic approach would be to test the solubility of a small amount of your compound in a range of solvents at room temperature and with heating. An ideal single solvent for crystallization will dissolve the compound when hot but have low solubility when cold.

Q2: How does pH affect the crystallization process for this molecule?

A2: The pH of the crystallization medium can significantly impact the solubility of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid. At low pH, the carboxylic acid group will be fully protonated (-COOH), and the molecule will be neutral. As the pH increases towards the pKa of the carboxylic acid, it will become deprotonated (-COO⁻), forming a carboxylate salt. This charged species is generally more soluble in polar solvents, especially water. Therefore, crystallization is typically favored at a pH below the pKa of the carboxylic acid.

Q3: Can I use an anti-solvent approach for crystallization?

A3: Yes, anti-solvent crystallization is a very effective technique, especially if finding a suitable single solvent is challenging. For this compound, you could dissolve it in a polar solvent in which it is highly soluble (e.g., methanol) and then slowly add a less polar anti-solvent (e.g., ethyl acetate or toluene) to induce crystallization.

Q4: My crystals are very fine needles. How can I obtain larger crystals?

A4: The formation of very fine needles often indicates rapid crystallization. To obtain larger crystals, you need to slow down the crystal growth process. This can be achieved by:

  • Slowing the cooling rate.

  • Using a slightly more dilute solution.

  • Minimizing agitation during crystal growth.

  • Employing a vapor diffusion method where the anti-solvent is slowly introduced into the solution via the vapor phase.

Q5: Are there any specific safety precautions I should take?

A5: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. When working with organic solvents, ensure adequate ventilation, preferably within a fume hood. Refer to the Safety Data Sheet (SDS) for (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid and any solvents used for specific handling and disposal information.

References

Sources

Optimization

Challenges in the scale-up of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid production

Welcome to the technical support center for the synthesis and scale-up of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this critical chiral building block. As a key intermediate in the synthesis of pharmaceuticals like Lurasidone, ensuring high purity and yield of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is paramount.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical experience.

I. Process Overview: A Typical Synthetic Approach

The production of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid typically involves a multi-step synthesis. A common route starts with the formation of a racemic mixture of a precursor, followed by chiral resolution to isolate the desired enantiomer, and subsequent functional group manipulation to yield the final product. The following diagram illustrates a general workflow.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Isomerization & Chiral Resolution cluster_2 Step 3: Amidation & Final Product Diels_Alder Diels-Alder Reaction (Butadiene + Maleic Anhydride) Hydrogenation Hydrogenation Diels_Alder->Hydrogenation cis-4-cyclohexene-1,2-dicarboxylic anhydride Hydrolysis Hydrolysis Hydrogenation->Hydrolysis cis-cyclohexane-1,2-dicarboxylic anhydride Isomerization Isomerization to trans-racemate Hydrolysis->Isomerization cis-1,2-cyclohexanedicarboxylic acid Resolution Chiral Resolution (e.g., with (R)-1-phenylethylamine) Isomerization->Resolution trans-(rac)-1,2-cyclohexanedicarboxylic acid Salt_Breaking Acidification Resolution->Salt_Breaking Diastereomeric salt Amidation Amidation Salt_Breaking->Amidation (1R,2R)-1,2-cyclohexanedicarboxylic acid Final_Product (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic acid Amidation->Final_Product

Caption: General synthetic workflow for (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Diels-Alder Reaction

Question: We are experiencing low yields of cis-4-cyclohexene-1,2-dicarboxylic anhydride from the reaction of butadiene and maleic anhydride. What are the likely causes and how can we improve this?

Answer:

The Diels-Alder reaction is a powerful tool for the initial construction of the cyclohexane ring.[2] However, several factors can lead to suboptimal yields.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Butadiene Loss Butadiene is a gas at room temperature and can escape from the reaction vessel if not properly contained.Ensure the reaction is conducted in a sealed, pressure-rated vessel. For lab-scale, an in-situ generation of butadiene from a precursor like 3-sulfolene can provide better control over the stoichiometry.[2]
Maleic Anhydride Purity Maleic anhydride is susceptible to hydrolysis to maleic acid, which is unreactive in the Diels-Alder reaction.Use freshly opened or purified maleic anhydride. Ensure all glassware is scrupulously dry.[2]
Reaction Temperature and Time The Diels-Alder reaction is reversible at high temperatures (retro-Diels-Alder). Insufficient reaction time will lead to incomplete conversion.Optimize the temperature profile. A typical approach is to heat the mixture to ensure the reaction goes to completion, but avoid excessive temperatures that could favor the reverse reaction. Monitor the reaction progress by techniques like TLC or GC.
Solvent Choice While often run neat, the choice of solvent can influence the reaction rate and product isolation.A non-polar, high-boiling solvent like xylene can be used.[2] However, for scale-up, minimizing solvent use is often preferred.
Problem 2: Incomplete Hydrogenation of the Cyclohexene Ring

Question: Our hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride to cis-cyclohexane-1,2-dicarboxylic anhydride is sluggish and incomplete. What could be the issue?

Answer:

Catalytic hydrogenation is a critical step to saturate the cyclohexene ring.[3] Incomplete reactions can introduce impurities that are difficult to remove later.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst Activity The catalyst (e.g., Raney Nickel, Platinum oxide, or supported Nickel) may be old, poisoned, or used in insufficient quantity.[3]Use a fresh, high-activity catalyst. Ensure the starting material and solvent are free from catalyst poisons like sulfur or halogen compounds. Optimize the catalyst loading.
Hydrogen Pressure and Temperature Insufficient hydrogen pressure or suboptimal temperature can slow down the reaction rate.Ensure the reaction vessel is properly sealed and can maintain the target hydrogen pressure. Optimize the reaction temperature; for instance, hydrogenating the molten anhydride can be done at temperatures up to 150°C.[3]
Mass Transfer Limitations In a heterogeneous catalytic system, efficient mixing is crucial for the hydrogen, substrate, and catalyst to interact.Ensure vigorous stirring or agitation to maximize the surface area of contact between the phases. On a larger scale, the design of the reactor and impeller becomes critical.
Problem 3: Poor Diastereomeric Purity in Chiral Resolution

Question: We are struggling to achieve high diastereomeric excess during the chiral resolution of trans-(rac)-1,2-cyclohexanedicarboxylic acid with (R)-1-phenylethylamine. The resulting diastereomeric salt has low purity. Why is this happening?

Answer:

Chiral resolution via diastereomeric salt formation is a cornerstone of this synthesis, but its success hinges on the differential solubility of the diastereomeric salts.[4]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incorrect Stoichiometry The molar ratio of the resolving agent to the racemic acid is critical. Using an incorrect ratio can lead to the co-precipitation of both diastereomers.[4]Carefully control the stoichiometry. Studies have shown that for the resolution of trans-1,2-cyclohexanedicarboxylic acid with (S)-phenylethylamine, a molar ratio of less than 3:1 is optimal to obtain high enantiomeric excess.[4]
Solvent System The choice of solvent significantly impacts the solubility of the diastereomeric salts. An inappropriate solvent may not provide a sufficient solubility difference.Screen different solvents or solvent mixtures (e.g., methanol, ethanol, isopropanol).[5] The ideal solvent will maximize the solubility of one diastereomer while minimizing the solubility of the other.
Crystallization Conditions The rate of cooling and agitation during crystallization can affect the purity of the precipitated salt. Rapid cooling can trap impurities.Employ a controlled cooling profile. Slow cooling with gentle agitation generally yields purer crystals. Seeding with a small amount of the desired pure diastereomeric salt can also improve selectivity.
Purity of Starting Materials Impurities in the racemic acid or the resolving agent can interfere with the crystallization process.Ensure both the racemic trans-1,2-cyclohexanedicarboxylic acid and the (R)-1-phenylethylamine are of high purity.

digraph "Chiral_Resolution" {
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"Racemic_Acid" [label="trans-(rac)-1,2-Cyclohexanedicarboxylic Acid\n(R,R) and (S,S) enantiomers", fillcolor="#F1F3F4", fontcolor="#202124"]; "Resolving_Agent" [label="(R)-1-Phenylethylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; "Diastereomeric_Salts" [label="Formation of Diastereomeric Salts\n(R,R)-(R) and (S,S)-(R)", fillcolor="#E6F4EA", fontcolor="#202124"]; "Crystallization" [label="Selective Crystallization", fillcolor="#E6F4EA", fontcolor="#202124"]; "Less_Soluble_Salt" [label="Less Soluble Salt Precipitates\n(e.g., (R,R)-(R))", fillcolor="#FBBC05", fontcolor="#202124"]; "More_Soluble_Salt" [label="More Soluble Salt Remains in Solution\n(e.g., (S,S)-(R))", fillcolor="#FCE8E6", fontcolor="#202124"];

"Racemic_Acid" -> "Diastereomeric_Salts"; "Resolving_Agent" -> "Diastereomeric_Salts"; "Diastereomeric_Salts" -> "Crystallization"; "Crystallization" -> "Less_Soluble_Salt"; "Crystallization" -> "More_Soluble_Salt"; }

Caption: The process of chiral resolution via diastereomeric salt formation.

Problem 4: Difficulty in Recovering the Resolving Agent

Question: The cost of (R)-1-phenylethylamine is a significant factor in our process. What are the best practices for its recovery and recycling to improve the commercial viability of our process on a large scale?

Answer:

The economic feasibility of a chiral resolution often depends on the efficient recovery and reuse of the expensive resolving agent.[6]

Best Practices for Recovery:

  • Isolate the Mother Liquor: After filtering the desired diastereomeric salt, the mother liquor contains the other diastereomer and any excess resolving agent.

  • Basification: Treat the mother liquor with a base (e.g., NaOH) to deprotonate the amine and liberate the free (R)-1-phenylethylamine.

  • Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer to remove any residual salts. The solvent can then be removed by distillation to recover the (R)-1-phenylethylamine. The purity of the recovered amine should be checked before reuse.

  • Racemization of the Undesired Enantiomer: To further improve process efficiency, the undesired enantiomer of the dicarboxylic acid can potentially be racemized and recycled back into the resolution step.

Problem 5: Inefficient Amidation and Impurity Formation

Question: The final amidation step to form (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is giving low yields and generating byproducts. How can we optimize this transformation?

Answer:

The selective formation of the mono-amide from the diacid is a challenging step. Direct amidation often requires harsh conditions that can lead to side reactions. A more controlled, multi-step approach is generally more successful.

Recommended Protocol for Selective Mono-amidation:

  • Mono-esterification/Anhydride Formation: A common strategy is to first differentiate the two carboxylic acid groups. This can be achieved by forming a cyclic anhydride from the (1R,2R)-1,2-cyclohexanedicarboxylic acid.

  • Ring Opening with Ammonia: The anhydride can then be regioselectively opened with ammonia or an ammonia equivalent to form the mono-amide, mono-acid product.

  • Hydrolysis (if necessary): If a mono-ester was formed, a subsequent hydrolysis step would be required to liberate the second carboxylic acid group.

Troubleshooting the Amidation:

Potential Issue Explanation Solution
Diamide Formation Harsh reaction conditions (high temperature, long reaction times) can lead to the formation of the undesired diamide.Use milder activating agents for the carboxylic acid (if not using the anhydride route). Control the stoichiometry of the ammonia source carefully.
Epimerization Basic conditions or high temperatures could potentially lead to epimerization at the chiral centers, reducing the enantiomeric purity of the final product.Keep reaction temperatures as low as possible. Use non-nucleophilic bases where necessary. Monitor the chiral purity of the product using a suitable analytical method (e.g., chiral HPLC).
Purification Challenges The product, being both an acid and an amide, can be challenging to purify due to its polarity and potential for zwitterionic character.Crystallization is the preferred method for purification on a large scale.[7] Screen various solvent systems to find one that provides good recovery and high purity. pH adjustment during workup and crystallization can also be critical.

III. Frequently Asked Questions (FAQs)

Q1: Can we use an enzymatic resolution approach for this synthesis?

A1: Yes, biocatalytic transformations are a powerful alternative for enantioselective synthesis.[7] An enzymatic approach, such as the hydrolysis of a diester precursor catalyzed by an esterase (e.g., pig liver esterase), could potentially provide high enantioselectivity under mild conditions.[7] However, challenges with biocatalysis can include limited substrate scope, enzyme stability, and the need for process development to ensure reusability and cost-effectiveness on a large scale.[7]

Q2: What are the critical quality attributes (CQAs) for the final (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid product?

A2: The primary CQAs for this intermediate are:

  • Purity: High chemical purity (typically >99%) is required to avoid carrying impurities into the final active pharmaceutical ingredient (API).

  • Enantiomeric Purity: The correct stereochemistry is essential for the biological activity of the final drug.[1] Therefore, high enantiomeric excess (e.e.%) is a critical parameter.

  • Residual Solvents: The levels of any residual solvents from the synthesis and purification must be controlled and within acceptable limits.

  • Physical Properties: Crystal form, particle size, and bulk density can be important for handling and performance in the subsequent synthetic steps.

Q3: How can we avoid chromatography for purification during scale-up?

A3: For large-scale manufacturing, chromatography is often avoided due to cost and solvent usage. Crystallization is the preferred method for purifying the final product and key intermediates.[7] Developing a robust crystallization process involves:

  • Solvent Screening: Identifying a solvent or solvent system that provides good solubility at higher temperatures and poor solubility at lower temperatures.

  • Control of Supersaturation: This can be achieved through cooling, anti-solvent addition, or evaporation.

  • Seeding: Using seed crystals of the pure compound to control the crystal form and size.

  • Process Parameter Optimization: Optimizing cooling rate, agitation speed, and hold times to ensure consistent product quality.

Q4: What is the difference in reactivity between cis- and trans-1,2-cyclohexanedicarboxylic acid for anhydride formation?

A4: The cis-isomer readily forms a cyclic anhydride upon heating because the two carboxylic acid groups are on the same face of the ring, allowing for an intramolecular nucleophilic attack to occur easily.[8] The trans-isomer, with the carboxylic acid groups on opposite faces of the ring, cannot form a monomeric cyclic anhydride. Dehydration of the trans-isomer would lead to polymeric anhydrides. This difference in reactivity is a key principle used in the synthesis and separation of these isomers.

IV. References

  • Google Patents. (2015). CN104945237A - Synthesis method of (1R, 2R)-trans-cyclohexane dicarboxylic acid.

  • Google Patents. (2021). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

  • Google Patents. (1972). US3657279A - Process of monoesterification of dicarboxylic acids.

  • ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. [Link]

  • Google Patents. (2014). A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.

  • Google Patents. (1957). US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride.

  • PubMed. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. [Link]

  • YouTube. (2016). The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride. [Link]

  • Chemistry Stack Exchange. (2020). What is the difference in dehydration of cis- and trans-1,2-cyclohexanedicarboxylic acid in anhydride formation? [Link]

Sources

Troubleshooting

Removing residual solvents from (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid

Technical Support Center: (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid Welcome to the dedicated technical support guide for managing residual solvents in (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid. This resource is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid

Welcome to the dedicated technical support guide for managing residual solvents in (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested solutions to common challenges encountered during the purification of this molecule. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Residual Solvents

This section addresses the most common issues encountered when trying to reduce residual solvents to acceptable levels, as defined by guidelines such as the ICH Q3C(R8) guidance.

Question 1: After standard vacuum drying, my batch of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid still shows high levels of Class 2 solvents (e.g., Methanol, Acetonitrile). Why is this happening and what should I do?

Answer: This is a frequent challenge and can be attributed to several factors. (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a crystalline solid with a relatively high melting point, and solvent molecules can become entrapped within the crystal lattice during its formation. These trapped solvents are not easily removed by simple surface evaporation under vacuum.

Causality:

  • Crystal Lattice Entrapment: During crystallization, solvent molecules can be incorporated into the growing crystal structure. The hydrogen bonding capabilities of your molecule's carbamoyl and carboxylic acid groups can also form strong interactions with polar solvents like methanol.

  • Insufficient Energy: Standard vacuum drying may not provide enough energy to overcome the activation energy required for the solvent molecules to escape the crystal lattice.

Troubleshooting Steps:

  • Increase Temperature: Cautiously increase the drying temperature, ensuring it remains well below the compound's melting point to avoid degradation. A temperature range of 40-60°C is typically a safe starting point.

  • Utilize a Co-solvent or Anti-solvent Slurry: Washing the crystalline material with a carefully selected anti-solvent in which your compound is poorly soluble can be highly effective. This process, known as slurry washing, can help to displace the entrapped solvent.

Question 2: I'm considering a recrystallization to remove residual solvents, but I'm concerned about yield loss. What is the best approach?

Answer: Recrystallization is a powerful purification technique, but your concern about yield loss is valid. The key is to select an appropriate solvent system that maximizes the purity of the final product while minimizing loss.

Expert Advice:

  • Solvent/Anti-solvent System: A binary solvent system is often ideal. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble) until the solution becomes turbid. This controlled precipitation often results in a purer crystalline form with less solvent entrapment.

  • Seeding: Introducing a small amount of pure seed crystals can promote the growth of larger, more uniform crystals, which tend to have lower levels of included impurities and solvents.

Question 3: Can I use nitrogen sweeping in my vacuum oven to improve solvent removal?

Answer: Yes, incorporating a nitrogen sweep can significantly enhance the efficiency of solvent removal. This technique is particularly useful for removing solvents with higher boiling points.

Mechanism of Action: A slow, controlled flow of an inert gas like nitrogen reduces the partial pressure of the solvent vapor in the drying chamber. According to Dalton's Law of Partial Pressures, this shift in equilibrium enhances the rate of solvent evaporation from the solid material. This method is more effective than static vacuum alone as it actively carries away the solvent vapors.

Section 2: Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with clear steps and explanations.

Protocol 2.1: Enhanced Vacuum Drying with Nitrogen Sweep

This protocol is designed for removing volatile to semi-volatile residual solvents from crystalline (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid.

Materials:

  • Vacuum oven with controllable temperature and gas inlet/outlet ports

  • Source of dry nitrogen gas with a precision flowmeter

  • Schlenk flask or appropriate drying vessel

  • Vacuum pump capable of reaching <1 mbar

Procedure:

  • Place the crystalline (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid in the drying vessel, ensuring the material is spread thinly to maximize surface area.

  • Place the vessel in the vacuum oven and connect it to the vacuum line.

  • Begin to evacuate the oven slowly to avoid creating a fine powder that could be aspirated into the vacuum line.

  • Once a stable vacuum is achieved (<1 mbar), begin to heat the oven to the desired temperature (e.g., 50°C).

  • Once the temperature has stabilized, introduce a slow sweep of dry nitrogen gas (e.g., 10-20 mL/min).

  • Maintain these conditions for 12-24 hours.

  • To confirm completion, the solvent levels should be monitored periodically by taking a small sample for analysis (e.g., by Headspace GC).

Protocol 2.2: Slurry Washing for Solvent Displacement

This method is particularly effective for displacing entrapped, high-boiling point solvents.

Materials:

  • Jacketed reaction vessel with overhead stirrer

  • (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid containing residual solvent

  • Pre-selected anti-solvent (e.g., Heptane, Methyl tert-butyl ether)

Procedure:

  • Charge the reaction vessel with the (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid.

  • Add a sufficient volume of the anti-solvent to create a mobile slurry (typically 5-10 volumes relative to the mass of the solid).

  • Begin agitation at a moderate speed to ensure good mixing without causing excessive crystal breakage.

  • Maintain the slurry at a constant temperature (ambient or slightly elevated) for a defined period (e.g., 2-4 hours).

  • Isolate the solid material by filtration.

  • Wash the filter cake with a small amount of fresh, cold anti-solvent.

  • Dry the purified material using an appropriate method, such as Protocol 2.1.

Section 3: Data Presentation & Visualization

Table 1: Properties of Common Solvents and Recommended Removal Techniques
Solvent NameClass (ICH Q3C)Boiling Point (°C)Key ChallengesRecommended Primary TechniqueRecommended Secondary Technique
Methanol264.7High polarity, potential for hydrogen bonding with the API.Enhanced Vacuum DryingSlurry Washing with a non-polar anti-solvent
Acetonitrile281.6Can be difficult to remove from polar compounds.Enhanced Vacuum Drying with Nitrogen SweepRecrystallization
Dichloromethane239.6High volatility can lead to rapid, inefficient crystallization.Controlled CrystallizationEnhanced Vacuum Drying
Toluene2110.6High boiling point makes removal by simple drying difficult.Slurry Washing with HeptaneRecrystallization from an appropriate solvent system
Heptane398.4Generally easier to remove due to non-polar nature.Standard Vacuum DryingN/A
Diagram 1: Decision-Making Workflow for Solvent Removal

G cluster_0 Initial Assessment cluster_1 Primary Action cluster_2 Verification start High Residual Solvent in API check_solvent Identify Solvent(s) & Check ICH Limits start->check_solvent vac_drying Enhanced Vacuum Drying (Protocol 2.1) check_solvent->vac_drying Volatile Solvent (e.g., Methanol) slurry_wash Slurry Wash (Protocol 2.2) check_solvent->slurry_wash High Boiling Point Solvent (e.g., Toluene) recrystallize Recrystallization check_solvent->recrystallize Multiple Solvents or Persistent Contamination analyze Analyze Solvent Content (GC) vac_drying->analyze slurry_wash->analyze recrystallize->analyze pass Solvent Below ICH Limit analyze->pass fail Solvent Above ICH Limit analyze->fail fail->check_solvent Re-evaluate Strategy G solid API Crystal with Trapped Solvent (S) solvent_vapor Solvent Vapor (S) solid->solvent_vapor Evaporation vacuum_pump To Vacuum Pump solvent_vapor->vacuum_pump Removal n2_gas Nitrogen (N2) n2_gas->vacuum_pump Exhaust n2_inlet N2 Inlet n2_inlet->n2_gas Sweep Gas

Caption: Enhanced solvent removal via nitrogen sweep in a vacuum oven.

References

  • ICH Q3C(R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Optimization

Technical Support Center: Overcoming Low Reactivity of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid. This molecule is a valuable chiral building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid. This molecule is a valuable chiral building block, notably serving as a key intermediate in the synthesis of pharmaceuticals like Lurasidone.[1] However, its rigid, sterically hindered cyclohexane backbone can present challenges in achieving desired chemical transformations, particularly at the carboxylic acid functional group. This guide provides in-depth troubleshooting strategies, frequently asked questions, and detailed protocols to help you overcome these reactivity hurdles and achieve your synthetic goals.

Troubleshooting Guide: Addressing Low Reactivity in Real-Time

This section is designed to provide rapid, actionable solutions to common problems encountered during reactions with (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid.

Q1: My amide coupling reaction with a primary/secondary amine is giving low to no yield. What are the likely causes and how can I fix it?

A1: Low yields in amide coupling reactions involving this substrate are often due to a combination of steric hindrance and inadequate activation of the carboxylic acid. The bulky cyclohexane ring can impede the approach of the amine nucleophile.

Initial Diagnostic Steps:

  • Confirm Starting Material Purity: Ensure your (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid and the amine are pure and dry. Moisture can quench activating reagents.

  • Monitor Reagent Addition: The order of reagent addition can be critical. For many coupling reagents, it is advisable to pre-activate the carboxylic acid before adding the amine.[2]

Troubleshooting Workflow:

G cluster_0 Problem: Low Amide Coupling Yield cluster_1 Solution Pathway cluster_2 Specific Actions Start Low Yield Observed A Increase Reactivity of Carboxylic Acid Start->A B Optimize Reaction Conditions Start->B C Change Coupling Reagent Start->C A1 Convert to Acyl Chloride (e.g., with SOCl₂ or Oxalyl Chloride) A->A1 B1 Increase Temperature (monitor for side reactions) B->B1 B2 Switch to a Higher-Boiling Point Solvent (e.g., DMF, Dioxane) B->B2 C1 Use a Stronger Coupling Reagent (e.g., HATU, HBTU) C->C1 C2 Add an Activator Additive (e.g., HOBt, DMAP) C->C2

Caption: Troubleshooting workflow for low amide coupling yield.

Recommended Solutions:

  • Strategy 1: Enhanced Carboxylic Acid Activation. Standard carbodiimide reagents like DCC or EDC might not be potent enough.

    • Convert to Acyl Chloride: The most reliable method for activating a hindered carboxylic acid is to convert it to the corresponding acyl chloride.[3] This can be achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily couple with most amines. A detailed protocol is provided below.

    • Use a More Potent Coupling Reagent: If a one-pot procedure is preferred, switch to a stronger uronium or phosphonium-based coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[4][5] These reagents are known to be effective for sterically hindered substrates.[6]

  • Strategy 2: Optimize Reaction Conditions.

    • Temperature: For sluggish reactions, increasing the temperature can be beneficial. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

    • Solvent: Aprotic polar solvents like DMF or NMP can improve the solubility of reactants and facilitate the reaction.

Q2: I am attempting a Fischer esterification with a simple alcohol (e.g., methanol, ethanol) and seeing very slow conversion rates. How can I drive the reaction to completion?

A2: Fischer esterification is an equilibrium-limited process.[7] The low reactivity of the sterically hindered carboxylic acid further slows the attainment of equilibrium.

Key Principles for Driving Equilibrium:

  • Le Châtelier's Principle: The equilibrium can be shifted towards the product side by either using a large excess of one reactant (usually the alcohol) or by removing a product (water) as it forms.[7]

Troubleshooting Workflow:

G cluster_0 Problem: Incomplete Fischer Esterification cluster_1 Solution Pathway cluster_2 Specific Actions Start Low Ester Yield A Shift Equilibrium Start->A B Increase Reaction Rate Start->B A1 Use Alcohol as Solvent (Large Excess) A->A1 A2 Remove Water (Dean-Stark Apparatus) A->A2 B1 Increase Catalyst Loading (e.g., conc. H₂SO₄) B->B1 B2 Increase Temperature (Reflux) B->B2

Caption: Troubleshooting workflow for incomplete Fischer esterification.

Recommended Solutions:

  • Strategy 1: Use the Alcohol as the Solvent. If practical and cost-effective, using the desired alcohol as the reaction solvent provides a large excess that drives the equilibrium towards the ester product.[7]

  • Strategy 2: Water Removal. For higher-boiling alcohols, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed, effectively pulling the reaction to completion.

  • Strategy 3: Stronger Acid Catalysis. Ensure a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used.[7]

Q3: Are there any side reactions I should be aware of when using strong activating agents or harsh conditions?

A3: Yes. The primary amide (carbamoyl group) on the cyclohexane ring is relatively stable, but under certain conditions, it can undergo side reactions.

  • Dehydration of the Primary Amide: When using very strong dehydrating agents (like P₂O₅ or triflic anhydride, which are not typical for simple amide coupling), the carbamoyl group could potentially be dehydrated to a nitrile. This is less of a concern with standard coupling reagents but should be kept in mind.

  • Racemization: While the stereocenters on the cyclohexane ring are not adjacent to the carboxyl group and thus less prone to racemization, it is always a good practice, especially in pharmaceutical synthesis, to use coupling conditions known to minimize this risk. The addition of additives like HOBt (1-Hydroxybenzotriazole) can help suppress racemization.

Frequently Asked Questions (FAQs)

Q: Why is (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid considered to have "low reactivity"?

A: The low reactivity stems primarily from steric hindrance .[8][9] The carboxylic acid and carbamoyl groups are in a trans configuration on a cyclohexane ring. This rigid, non-planar structure can physically block the approach of nucleophiles to the carbonyl carbon of the carboxylic acid. This effect is more pronounced than in a simple linear carboxylic acid.

Q: Can I use a base to deprotonate the carboxylic acid and react it with an alkyl halide to form an ester?

A: Yes, this is a viable alternative to Fischer esterification, particularly for introducing more complex alkyl groups or when acid-sensitive functional groups are present elsewhere in the molecule. This Sₙ2 reaction involves deprotonating the carboxylic acid with a non-nucleophilic base (e.g., potassium carbonate, DBU) to form the carboxylate, which then acts as a nucleophile to attack a primary alkyl halide (e.g., methyl iodide, ethyl bromide).

Q: What are the best general-purpose coupling reagents to start with for this molecule?

A: For a balance of reactivity and ease of use, starting with HATU or HBTU in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF is a robust choice for amide bond formation.[4][5] These reagents are generally more effective than simple carbodiimides for hindered substrates.

Q: How can I monitor the progress of my reaction effectively?

A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques.

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid to reduce tailing of the carboxylic acid spot) to track the disappearance of the starting acid and the appearance of the less polar product.

  • LC-MS: This is the preferred method as it provides unambiguous confirmation of the product's mass, helping to distinguish it from potential side products like the N-acylurea byproduct from carbodiimide reactions.

Detailed Experimental Protocols

Protocol 1: High-Yield Amide Synthesis via Acyl Chloride Formation

This two-step, one-pot protocol is highly effective for coupling with a wide range of primary and secondary amines, including sterically hindered or electron-deficient ones.

Step 1: Acyl Chloride Formation

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise.[10] Alternatively, oxalyl chloride (1.5 eq) with a catalytic amount of DMF can be used.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The reaction can be monitored by IR for the disappearance of the broad O-H stretch of the carboxylic acid.

Step 2: Amide Coupling

  • In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or DIPEA (2.5 eq) in anhydrous DCM.

  • Cool this amine solution to 0 °C.

  • Slowly add the freshly prepared acyl chloride solution from Step 1 to the amine solution via cannula or dropping funnel.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ and proceed with a standard aqueous workup and purification (e.g., column chromatography).

Protocol 2: Robust One-Pot Amide Coupling Using HATU

This protocol is suitable for researchers preferring a direct coupling method without isolating the acyl chloride.

  • To a dry flask under an inert atmosphere, add (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (1.0 eq), HATU (1.1 eq), and the desired amine (1.1 eq).

  • Add an anhydrous aprotic solvent, such as DMF or NMP.

  • Stir the mixture to dissolve the solids.

  • Add a non-nucleophilic base, typically DIPEA (2.5 eq), dropwise at room temperature.

  • Stir the reaction at room temperature for 12-24 hours. For particularly challenging couplings, the temperature can be raised to 40-50 °C.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary Tables

Table 1: Recommended Coupling Reagents for (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid

Coupling ReagentClassRelative ReactivityCommon AdditiveKey Considerations
EDC/DCC CarbodiimideModerateHOBt, DMAPMay be insufficient for hindered substrates.[4][11]
HATU/HBTU UroniumHighNone requiredExcellent for hindered acids and amines.[4]
COMU UroniumVery HighNone requiredHighly efficient, but more expensive.
SOCl₂ / Oxalyl Cl Acyl Halide FormerHighestCatalytic DMFForms highly reactive acyl chloride intermediate.[3][10]

Table 2: Suggested Starting Conditions for Method Development

ParameterCondition A (Mild)Condition B (Robust)Condition C (Forced)
Method EDC/HOBt CouplingHATU CouplingAcyl Chloride Formation
Solvent DCM / DMF (5:1)DMFDCM
Base DIPEA (2.0 eq)DIPEA (2.5 eq)Pyridine or TEA (2.5 eq)
Temperature Room TemperatureRoom Temp → 50 °C0 °C → Room Temp
Reaction Time 24-48 hours12-24 hours4-12 hours

References

  • Wikipedia. (2023, December 29). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27: RCO2H to RCO2R' (review). Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • ResearchGate. (n.d.). 10 Examples different acid activating agents for carboxylic acids. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Retrieved from [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. Retrieved from [Link]

  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 18.1: Prelude to Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, July 24). 17.22: How Cells Activate Carboxylic Acids. Retrieved from [Link]

  • ChemRxiv. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. Retrieved from [Link]

  • Blake the Tutor. (2025, December 5). Organic Chemistry 23: Steric Hindrance in Cycloalkanes [Video]. YouTube. Retrieved from [Link]

  • jOeCHEM. (2019, January 25). Making Amides from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • Chemguide. (n.d.). ESTERIFICATION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reactivity of cyclohex-1-enylcarboxylic and 2-methylcyclohex-1-enylcarboxylic acids with diazodiphenylmethane in aprotic solvent. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945237A - Synthesis method of (1R, 2R)-trans-cyclohexane dicarboxylic acid.
  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US4230849A - Process for the activation of carboxylic acids.
  • ResearchGate. (2025, August 6). Substituent Effects. Part 13. Anomalous Dissociation Constants in Water-Organic Solvent Mixtures: Alicyclic and Aliphatic Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2R)-2-(methoxycarbonyl)cyclohexanecarboxylic acid. Retrieved from [Link]

  • Jagriti Sharma. (2021, September 7). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2R)-2-hydroxycyclohexane-1-carboxylic acid. Retrieved from [Link]

Sources

Troubleshooting

Analytical method development issues for (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid

Technical Support Center: Analytical Method Development for (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid Executive Summary (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS: 488703-59-9) is a critical chiral building...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Development for (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid

Executive Summary

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS: 488703-59-9) is a critical chiral building block, predominantly used as the key intermediate in the synthesis of glinide-class antidiabetic drugs such as Mitiglinide Calcium .[1]

This guide addresses the specific analytical challenges inherent to this molecule: its lack of a strong chromophore, the lability of the amide bond, and the critical need for enantiomeric resolution. The following troubleshooting protocols are designed to ensure robust method performance in a regulated environment.

Part 1: Physicochemical Profile & Critical Attributes

Before troubleshooting, verify your analyte's core properties to establish a baseline.[1]

PropertyValue / CharacteristicImpact on Method
Molecular Weight 171.19 g/mol Low mass; requires specific MS settings if using LC-MS.[1]
pKa (Acid) ~4.2 - 4.8 (Carboxylic Acid)Critical : Retention is highly pH-dependent.[1]
Chromophore Weak (Carbonyls only)Critical : UV detection is limited to <215 nm.[1]
Solubility Soluble in Methanol, Water (pH dependent)Sample diluent must match mobile phase strength.[1]
Chirality (1R, 2R)Enantiomeric purity is a Critical Quality Attribute (CQA).[1]
Stability Hydrolytically unstable at pH < 2 and pH > 9Amide bond hydrolyzes to 1,2-Cyclohexanedicarboxylic acid.[1]

Part 2: Troubleshooting Guide (Q&A Format)

Category A: Detection & Sensitivity Issues

Q1: I am seeing a flat baseline at 254 nm. Why is the detector response negligible? Senior Scientist Diagnosis: The molecule lacks a conjugated


-electron system (e.g., aromatic rings), which is required for UV absorption at 254 nm. It only possesses carbonyl groups (amide and acid), which absorb in the far-UV region.[1]
Corrective Action: 
  • Wavelength Selection: Set your UV detector to 210 nm .

  • Mobile Phase Transparency: At 210 nm, solvent cutoff becomes critical.[1]

    • Replace HPLC-grade Acetonitrile with UV-Cutoff grade (Far UV) Acetonitrile .

    • Avoid Acetate or Formate buffers if possible, as they have high background absorbance at 210 nm.[1] Use Phosphate buffer (transparent down to 200 nm).[1]

  • Alternative Detection: If matrix interference is too high at 210 nm, switch to Charged Aerosol Detection (CAD) or Refractive Index (RI) (for isocratic methods), or LC-MS (ESI Negative mode).[1]

Q2: My baseline is drifting significantly during the gradient. Senior Scientist Diagnosis: This is the "Ghost Peak" or "Gradient Drift" phenomenon common at low UV wavelengths (210 nm). It is caused by impurities in the organic modifier or refractive index changes.[1] Corrective Action:

  • Reference Wavelength: Do NOT use a reference wavelength (e.g., 360 nm) if your detector allows it, as it can mask real peaks.[1]

  • Ghost Trap: Install a ghost-trap column between the pump and the injector to capture mobile phase impurities.[1]

Category B: Peak Shape & Retention Stability

Q3: The main peak shows severe tailing (Symmetry Factor > 1.5). Senior Scientist Diagnosis: This is classic secondary interaction.[1] The free carboxylic acid moiety is interacting with residual silanols on the silica stationary phase.[1] Corrective Action:

  • pH Suppression: Ensure the mobile phase pH is below the pKa (aim for pH 2.5 - 3.0). This keeps the acid protonated (neutral), reducing silanol interaction.

  • Buffer Concentration: Increase buffer strength to 25-50 mM to mask silanol sites.

  • Column Choice: Switch to a column with "High Purity" silica and high carbon load (e.g., C18 with end-capping) designed for acidic compounds.[1]

Q4: Retention time shifts observed between injections. Senior Scientist Diagnosis: The mobile phase pH is likely drifting or is too close to the analyte's pKa.[1] Even small changes in pH near the pKa cause large shifts in the ionization state (ratio of ion/neutral), drastically altering retention. Corrective Action:

  • Buffer Capacity: Use a robust buffer system.[1] For pH 2.5, Phosphate is excellent.[1]

  • Thermostat: Strictly control column temperature (e.g., 30°C ± 0.5°C).

Category C: Chiral Separation & Impurities[2]

Q5: How do I separate the (1R,2R) isomer from the (1S,2S) enantiomer? Senior Scientist Diagnosis: Standard C18 columns cannot separate enantiomers. You require a Chiral Stationary Phase (CSP).[1] Corrective Action:

  • Column Selection: Amylose or Cellulose carbamate derivatives are the industry standard.[1]

    • Recommendation:Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).[1]

  • Mobile Phase: Normal Phase (Hexane/IPA/TFA) often provides better selectivity for polar acids than Reversed Phase.[1]

    • Additives: You MUST add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase to suppress the carboxylic acid ionization and sharpen the peaks on the chiral column.

Q6: I see a growing impurity peak at RRT ~0.8. What is it? Senior Scientist Diagnosis: This is likely 1,2-Cyclohexanedicarboxylic acid , the hydrolysis product formed by the degradation of the amide group. Corrective Action:

  • Check Sample Diluent: Ensure the sample is not dissolved in highly acidic or basic diluents.[1] Use neutral pH water/acetonitrile mixtures.[1]

  • Autosampler Stability: Keep the autosampler temperature at 4°C. The amide hydrolysis is temperature-accelerated.[1]

Part 3: Visualizations & Workflows

Figure 1: Analytical Method Development Decision Tree

Caption: A logic-flow diagram for selecting the optimal detection and separation mode based on analyte characteristics.

MethodDevelopment Start Start: (1R,2R)-2-Carbamoyl cyclohexanecarboxylic acid CheckChiral Is Enantiomeric Separation Required? Start->CheckChiral AchiralPath Achiral Purity/Assay CheckChiral->AchiralPath No ChiralPath Chiral Purity Method CheckChiral->ChiralPath Yes DetectSelect Detection Selection AchiralPath->DetectSelect CSPSelect Select CSP Column ChiralPath->CSPSelect UV210 UV @ 210 nm (Phosphate Buffer) DetectSelect->UV210 Standard CAD CAD/ELSD (Volatile Buffer) DetectSelect->CAD If Gradient Drift High NormalPhase Normal Phase (Hexane/IPA + 0.1% TFA) CSPSelect->NormalPhase High Selectivity (Preferred) ReversePhase Reversed Phase (Water/ACN + Acid Additive) CSPSelect->ReversePhase MS Compatible

[1]

Figure 2: Hydrolytic Degradation Pathway

Caption: Mechanism of amide hydrolysis leading to the primary impurity (Di-acid).

Degradation Reactant (1R,2R)-2-Carbamoyl cyclohexanecarboxylic acid (Target) Conditions H+ / H2O (Acidic Hydrolysis) Reactant->Conditions Product (1R,2R)-1,2-Cyclohexane dicarboxylic acid (Main Impurity) Conditions->Product Ammonia NH4+ Conditions->Ammonia

[1]

Part 4: Recommended Experimental Conditions

Table 1: Starting Conditions for Achiral Purity (RP-HPLC)
ParameterSettingRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard RP stationary phase.[1]
Mobile Phase A 20 mM Potassium Phosphate (pH 2.[1]5)Low pH suppresses acid ionization, reducing tailing.[1]
Mobile Phase B Acetonitrile (UV Grade)Strong solvent, low UV cutoff.[1]
Flow Rate 1.0 mL/minStandard flow.[1]
Detection UV 210 nmMaximize sensitivity for carbonyls.[1]
Column Temp 30°CStabilize retention times.
Table 2: Starting Conditions for Chiral Purity (NP-HPLC)
ParameterSettingRationale
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H)Proven selectivity for chiral acids/amides.[1]
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.[1]1)TFA is mandatory to sharpen acidic peaks.[1]
Detection UV 210 nmMaximize sensitivity.[1]
Flow Rate 0.5 - 1.0 mL/minAdjust for backpressure.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 121891, Mitiglinide.[1] PubChem. Available at: [Link]

  • Chiral Technologies. Enantiomer Separation of Acidic Compounds. Application Note. Available at: [Link] (General reference for acidic chiral separation methodologies).[1]

  • Miyazaki, K. et al. (2020).[1] Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Cyclohexanecarboxylic Acid. Application Note. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid

Welcome to the technical support center for the synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this chiral building block can be influenced by a variety of factors, with the choice of solvent playing a critical role in the reaction's success, particularly concerning yield and stereoselectivity.

Understanding the Synthesis

The synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid typically involves a multi-step process, often beginning with the formation of a racemic mixture of the cis- or trans-cyclohexane dicarboxylic acid, followed by a chiral resolution to isolate the desired enantiomer, and subsequent conversion to the final product.[1] An alternative approach is an asymmetric synthesis from a prochiral starting material. The solvent can profoundly impact each of these stages.

General Synthetic Workflow

Synthesis Workflow A Racemic Precursor Synthesis B Chiral Resolution A->B Introduction of Chiral Resolving Agent C Amidation B->C Isolation of Desired Enantiomer D Final Product (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic acid C->D Conversion of Carboxylic Acid to Amide

Caption: General workflow for the synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid?

A1: The most prevalent methods involve either the chiral resolution of a racemic mixture of a suitable precursor, such as trans-cyclohexane-1,2-dicarboxylic acid, or an asymmetric synthesis.[1] Chiral resolution is often achieved by forming diastereomeric salts with a chiral amine, followed by separation through crystallization.[2][3] Asymmetric synthesis may utilize a chiral catalyst to achieve the desired stereochemistry from the outset.

Q2: How does the choice of solvent impact the chiral resolution step?

A2: The solvent plays a crucial role in the differential solubility of the diastereomeric salts, which is the basis for their separation by crystallization.[3][4] An ideal solvent will maximize the solubility of one diastereomer while minimizing the solubility of the other. Solvent polarity, hydrogen bonding capability, and specific interactions with the diastereomeric salts all contribute to this differential solubility.[5]

Q3: Can the solvent affect the stereochemical outcome of the reaction?

A3: Yes, the solvent can influence the stereoselectivity of a reaction by stabilizing or destabilizing the transition states leading to different stereoisomers.[5][6] In the context of chiral resolution, the solvent can affect the equilibrium between the diastereomeric salts in solution, thereby influencing the enantiomeric purity of the final product.

Troubleshooting Guide

Problem 1: Low Yield of the Desired (1R,2R) Enantiomer

Possible Cause 1: Inefficient Chiral Resolution.

  • Explanation: The choice of solvent may not be optimal for creating a significant difference in the solubility of the two diastereomeric salts. This leads to co-precipitation and a lower yield of the desired pure enantiomer.

  • Recommendation:

    • Solvent Screening: Conduct small-scale screening with a range of solvents of varying polarities. Common choices for chiral resolutions include alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), and nitriles (e.g., acetonitrile). Sometimes, a mixture of solvents provides the best results.

    • Temperature Control: Carefully control the cooling rate during crystallization. Slow cooling often leads to purer crystals and better separation.

Possible Cause 2: Poor Solubility of Reactants.

  • Explanation: If the starting materials or the chiral resolving agent are not fully dissolved in the chosen solvent, the reaction will be incomplete, leading to a low yield.

  • Recommendation:

    • Solvent Selection: Choose a solvent that provides good solubility for all reactants at the reaction temperature. For instance, polar solvents like N-methylpyrrolidone (NMP) or tetrahydrofuran (THF) can be effective for dissolving polar organic molecules.[7]

    • Temperature Adjustment: Increasing the reaction temperature can improve solubility, but be mindful of potential side reactions or degradation of reactants.

Problem 2: Low Enantiomeric Purity (Low ee%)

Possible Cause 1: Suboptimal Solvent for Diastereomeric Salt Crystallization.

  • Explanation: The solvent may not provide sufficient discrimination between the two diastereomers, leading to the crystallization of a mixture.

  • Recommendation:

    • Solvent Polarity: The polarity of the solvent can significantly impact the crystal lattice formation. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF) and polar protic (e.g., ethanol).

    • Recrystallization: If the initial enantiomeric excess is low, one or more recrystallizations in a carefully selected solvent can enhance the purity.[3]

Table 1: General Guidance on Solvent Selection for Chiral Resolution

Solvent ClassPolarityTypical Behavior in Chiral Resolution
Alcohols HighGood for dissolving polar salts, but may lead to high solubility of both diastereomers. Often used in solvent mixtures.
Esters MediumCan provide a good balance of solubility and selectivity. Ethyl acetate is a common choice.
Hydrocarbons LowOften used as anti-solvents to induce crystallization from a more polar solvent.
Ethers Low-MediumCan be effective in providing differential solubility. THF has been shown to be effective in some resolutions.[4][7]
Nitriles HighAcetonitrile can be a good choice for moderately polar compounds.

Possible Cause 2: Epimerization.

  • Explanation: Under certain conditions (e.g., harsh pH, high temperature), the chiral centers in the molecule could be susceptible to epimerization, leading to a loss of stereochemical purity.

  • Recommendation:

    • Milder Conditions: Use milder reaction conditions (lower temperature, neutral pH) if epimerization is suspected.

    • Solvent Choice: Protic solvents can sometimes facilitate proton exchange that may lead to epimerization. Consider using aprotic solvents if this is a concern.

Problem 3: Difficulties in the Amidation Step

Possible Cause 1: Incomplete Activation of the Carboxylic Acid.

  • Explanation: The conversion of the carboxylic acid to a more reactive species (e.g., an acid chloride or an activated ester) is a prerequisite for amidation. If this activation is incomplete, the subsequent reaction with the amine will be inefficient.

  • Recommendation:

    • Solvent for Activation: The activation step is often carried out in an aprotic solvent like dichloromethane (DCM) or THF to avoid reaction of the activating agent with the solvent.

    • Activating Agent: Ensure the appropriate activating agent is used. For forming an acid chloride, thionyl chloride (SOCl₂) or oxalyl chloride are common choices. For direct coupling, reagents like DCC or EDC are used.[8]

Possible Cause 2: Low Nucleophilicity of the Amine.

  • Explanation: The amine must be sufficiently nucleophilic to attack the activated carboxylic acid. In some solvents, the amine's nucleophilicity can be reduced.

  • Recommendation:

    • Solvent Effects on Nucleophilicity: Polar aprotic solvents (e.g., DMF, DMSO) can enhance the nucleophilicity of amines compared to polar protic solvents, which can solvate the amine through hydrogen bonding, thus hindering its reactivity.[9]

    • Base Addition: The addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often necessary to neutralize any acid generated during the reaction and to ensure the amine remains in its free, nucleophilic form.

Amidation Reaction Pathway

Amidation Pathway cluster_0 Activation cluster_1 Amidation A (1R,2R)-Cyclohexane- 1,2-dicarboxylic acid B Activated Intermediate (e.g., Acid Chloride) A->B Activating Agent (e.g., SOCl₂) in Aprotic Solvent D (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic acid B->D C Ammonia or Amine Source C->D

Caption: A simplified two-stage process for the amidation step.

Experimental Protocols

Protocol 1: Chiral Resolution of trans-Cyclohexane-1,2-dicarboxylic Acid

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve the racemic trans-cyclohexane-1,2-dicarboxylic acid in a suitable solvent (e.g., ethanol) with heating.

  • Addition of Resolving Agent: Add an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine) to the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Acid: Treat the isolated diastereomeric salt with an acid (e.g., dilute HCl) to liberate the enantiomerically enriched carboxylic acid.

  • Extraction: Extract the free acid into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to obtain the product.

  • Purity Analysis: Determine the enantiomeric excess (ee%) by a suitable method, such as chiral HPLC or by forming a diastereomeric derivative and analyzing by NMR.

Protocol 2: Amidation of (1R,2R)-Cyclohexane-1,2-dicarboxylic Acid Monomethyl Ester

This protocol assumes a monomethyl ester precursor for selective amidation.

  • Activation: Dissolve the carboxylic acid starting material in an anhydrous aprotic solvent (e.g., DCM) under an inert atmosphere. Cool the solution in an ice bath. Add an activating agent (e.g., 1.1 equivalents of oxalyl chloride with a catalytic amount of DMF) dropwise. Stir for 1-2 hours at room temperature.

  • Amidation: In a separate flask, dissolve the amine (e.g., ammonia in a suitable solvent or an amine with a non-nucleophilic base) in an appropriate solvent. Cool this solution in an ice bath.

  • Reaction: Slowly add the activated acid chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired amide.

References

  • Solvent effects on stereoselectivity: More than just an environment. (2025).
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
  • Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. (2023). Inorganic Chemistry.
  • Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts.
  • (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid. Benchchem.
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2025). ACS Omega.
  • Low Yield Troubleshooting. (2018). PacBio.
  • The Correlation of Solvent Effects on the Stereoselectivities of Diels-Alder Reactions by Means of Linear Free Energy Relationships. A New Empirical Measure of Solvent Polarity. Journal of the American Chemical Society.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters.
  • Trouble with chiral separations. (2020).
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Beilstein Journal of Organic Chemistry.
  • Process for the preparation of cyclohexane carboxylic acid compounds.
  • Stereoselective and Stereospecific Reactions. (2025). Master Organic Chemistry.
  • Amide synthesis by acyl
  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science.
  • Resolution: Separation of Enantiomers. (2019). Chemistry LibreTexts.
  • Chiral separation problem. (2010).
  • CYCLOHEXYLIDENECYCLOHEXANE. Organic Syntheses.
  • Chemistry of Amides. (2022). Chemistry LibreTexts.
  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2025).
  • Precise Detection, Control and Synthesis of Chiral Compounds at Single-Molecule Resolution. (2023). Small.
  • A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects.
  • A carboxylic acid and an amine can condense to an amide and water or...
  • A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.

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Troubleshooting

Technical Support Center: Catalyst Deactivation in (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during this critical synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to enhance the robustness and efficiency of your experimental work.

Section 1: Foundational Concepts - The Catalyst and the Reaction

This section provides a brief overview of the synthesis and the pivotal role of the catalyst.

Q1: What are the common catalytic routes for synthesizing (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid?

The synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid, a key chiral building block, is most efficiently achieved through stereoselective methods. A prevalent industrial and laboratory-scale approach is the asymmetric hydrogenation of a prochiral cyclohexene derivative.[1] This method relies on a chiral catalyst to stereoselectively deliver hydrogen, establishing the desired (1R,2R) stereochemistry in a single, atom-economical step. Alternative, though often more complex, routes include the chemical or enzymatic resolution of a racemic mixture of the corresponding dicarboxylic acid.[1][2]

Q2: What types of catalysts are typically employed in the asymmetric hydrogenation route?

The "gold standard" for this class of transformation involves homogeneous catalysts, typically based on rhodium(I) complexes.[3] These catalysts consist of a rhodium metal center coordinated to a chiral phosphorus-based ligand. The intricate three-dimensional structure of the chiral ligand creates a chiral environment around the metal, which directs the hydrogenation to one face of the alkene substrate, resulting in a product with high enantiomeric excess (e.e.).[4] The choice of ligand is critical and is often tailored to the specific substrate to maximize both activity and enantioselectivity.

Section 2: Troubleshooting Guide - Diagnosing Catalyst Deactivation

Catalyst deactivation is a primary concern in catalytic synthesis, leading to decreased reaction rates, incomplete conversions, and loss of stereoselectivity. This section is structured to help you diagnose the root cause of catalyst failure.

Initial Diagnostic Workflow

Before diving into specific symptoms, it's crucial to approach the problem systematically. The following workflow outlines the key decision points in diagnosing catalyst deactivation.

G cluster_0 Symptom Identification cluster_1 Initial Checks cluster_2 Root Cause Analysis cluster_3 Diagnostic Experiments Symptom Observe Poor Reaction Performance (Low Conversion, Low e.e., Stalled Reaction) Check_Conditions Verify Reaction Parameters: - Temperature - Pressure (H2) - Stirring Rate - Reaction Time Symptom->Check_Conditions Check_Reagents Analyze Starting Materials: - Substrate Purity - Solvent Quality (Anhydrous, Degassed?) - Catalyst/Ligand Integrity Symptom->Check_Reagents Ligand_Issue Hypothesis: Ligand Dissociation/ Degradation Symptom->Ligand_Issue Loss of e.e.? Degradation Hypothesis: Thermal/Chemical Degradation Check_Conditions->Degradation Harsh Conditions? Poisoning Hypothesis: Catalyst Poisoning Check_Reagents->Poisoning Impurities Detected? Fouling Hypothesis: Fouling / Coking Check_Reagents->Fouling Polymeric Byproducts? Poisoning_Test Run Control Reaction with Ultra-Pure Reagents & Scavengers/Guard Beds Poisoning->Poisoning_Test Fouling_Test Isolate & Visually Inspect Catalyst (Color Change?). Perform TGA/CHN analysis. Fouling->Fouling_Test Degradation_Test Re-run at Lower Temp. Analyze Catalyst Structure (e.g., NMR, MS) Degradation->Degradation_Test Ligand_Test Analyze Reaction Mixture for Free Ligand (e.g., 31P NMR). Check Ligand Stability. Ligand_Issue->Ligand_Test

Caption: General troubleshooting workflow for catalyst deactivation.

FAQ Section: Common Problems and Solutions
Problem Area 1: Decreased Reaction Rate / Incomplete Conversion

Q: My hydrogenation has significantly slowed down or stalled before reaching full conversion. What are the most probable causes?

A: A decline in catalytic activity is typically traced back to one of three main phenomena: catalyst poisoning, fouling (or coking), or thermal/chemical degradation.[5]

  • Poisoning: This occurs when impurities in the reaction mixture strongly and often irreversibly bind to the active sites of the catalyst, rendering them inaccessible to the substrate.[6]

  • Fouling: This involves the physical blockage of active sites by deposits, such as polymers or carbonaceous materials (coke), that are byproducts of the reaction.[5][7]

  • Degradation: The catalyst complex itself may be unstable under the reaction conditions, leading to changes in its structure, such as the aggregation of metal centers or the decomposition of the chiral ligand.[8]

Q: How can I specifically diagnose catalyst poisoning?

A: Diagnosing poisoning involves a process of elimination and careful analysis of your inputs.

Step-by-Step Diagnostic Protocol:

  • Reagent Purity Audit: Scrutinize the purity of your starting materials. Trace impurities in the substrate or solvent are common culprits.[7] For example, sulfur compounds in feedstocks are notorious poisons for hydrogenation catalysts.[7]

  • Control Experiment: Perform a small-scale control reaction using the highest purity substrate and solvent available. Ensure the solvent is rigorously dried and degassed to remove water and oxygen. If this reaction proceeds normally, it strongly implicates an impurity in your standard reagents.

  • Analytical Testing: If possible, submit samples of your substrate and solvent for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to detect volatile impurities or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for trace metal contaminants.

  • Use of Scavengers: In a subsequent experiment, consider passing your substrate solution through a small plug of activated carbon or alumina before it enters the reactor. These materials can act as guard beds to adsorb poisons.

Table 1: Common Poisons for Hydrogenation Catalysts

Poison ClassSpecific ExamplesCommon SourcesMechanism of Deactivation
Sulfur Compounds Thiols, Thiophenes, H₂SContamination in starting materials from petroleum feedstocksStrong coordination to the metal center, blocking active sites.[7]
Halogens Chloride, Bromide ionsImpurities from upstream synthesis steps (e.g., residual acid)Can alter the electronic properties of the metal center or cause ligand displacement.
Strongly Coordinating Species Carbon Monoxide (CO), Cyanide (CN⁻)Incomplete gas purging, process contaminantsIrreversible binding to the metal, stronger than the substrate.[6]
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As)Leaching from equipment, contaminated raw materialsFormation of stable metal-metal alloys or complexes with the active sites.[7]
Coordinating Heterocycles Pyridine, Thiazole derivativesSubstrate structure, impuritiesStrong coordination to the metal can act as an inhibitor or poison the catalyst.[9]

Q: My reaction mixture has turned dark, and I suspect fouling. How can I confirm this?

A: Fouling, or coking, is the deposition of carbon-rich materials on the catalyst surface.[5] This is more common in high-temperature gas-phase reactions but can occur in liquid-phase hydrogenations if side reactions lead to polymerization or decomposition of the substrate or solvent.

Diagnostic Protocol for Fouling:

  • Visual Inspection: After the reaction, carefully isolate the catalyst (if heterogeneous) or the catalyst residue (after removing volatiles from a homogeneous reaction). A change from the initial color to a dark brown or black powder is a strong indicator of coke formation.

  • Temperature-Programmed Oxidation (TPO): If you have access to thermal analysis equipment, TPO is a definitive method. The deactivated catalyst is heated under a controlled flow of air/oxygen. The temperature at which CO₂ is evolved indicates the combustion of the deposited coke, and the amount of CO₂ can quantify the extent of fouling.[5]

  • Solubility Test: Attempt to wash the isolated catalyst residue with a strong solvent. True coking often produces insoluble, cross-linked materials that will not wash away easily.

Q: Could my reaction temperature be too high, causing the catalyst to degrade?

A: Yes, particularly with sophisticated chiral rhodium complexes. While higher temperatures can increase reaction rates, they can also accelerate deactivation pathways.[10] For rhodium(I) phosphine complexes, excessive heat can lead to:

  • Ligand Dissociation: The chiral phosphine ligand can dissociate from the rhodium center. The resulting unligated or partially ligated rhodium species are often less active and non-selective.

  • Formation of Inactive Dimers: Catalyst precursors or active species can react with each other to form stable, catalytically inactive dimers or clusters.[8]

  • P-C Bond Cleavage: In some cases, the phosphine ligands themselves can degrade via cleavage of the phosphorus-carbon bonds.

To test for thermal degradation, simply run the reaction at a lower temperature (e.g., decrease by 10-20 °C) and monitor the conversion and e.e. over time. A more stable performance at a lower temperature, even if slower, points towards a thermal degradation pathway.

Problem Area 2: Loss of Enantioselectivity

Q: My reaction is proceeding to full conversion, but the enantiomeric excess (e.e.) of my product is much lower than expected. What is happening?

A: A loss of enantioselectivity while maintaining catalytic activity points to a problem with the chiral environment of the catalyst. The most common causes are:

  • Ligand Degradation or Racemization: The chiral ligand itself may be unstable under the reaction conditions.

  • Presence of an Achiral Catalyst: A portion of the rhodium may have lost its chiral ligand, forming a highly active but achiral hydrogenation catalyst that produces a racemic product, thus lowering the overall e.e.

  • Product Racemization: The reaction conditions (e.g., presence of acid or base, elevated temperature) might be causing the desired chiral product to racemize after it is formed.

Diagnostic Protocol for Loss of e.e.:

  • Check Ligand Purity: Confirm the enantiomeric and chemical purity of the chiral ligand you are using.

  • In-situ NMR Analysis: Use ³¹P NMR spectroscopy to monitor the reaction mixture over time. The appearance of new phosphorus signals could indicate ligand degradation or the formation of different catalyst species.

  • Product Stability Test: Subject your purified (1R,2R) product to the reaction conditions (solvent, temperature, but without the catalyst and hydrogen) for the standard reaction time. Analyze the e.e. afterward. If the e.e. has dropped, it indicates product racemization is occurring.

  • Re-evaluate Additives: If you are using any additives (e.g., acids, bases), they may be reacting with the ligand or catalyst. Run the reaction without the additive to see if enantioselectivity is restored. For example, strong Brønsted acids can sometimes be beneficial for reactivity and selectivity in rhodium-catalyzed hydrogenations, but an incorrect choice or concentration could be detrimental.[4]

Section 3: Catalyst Regeneration and Best Practices

Q: I have identified the cause of deactivation. Can I regenerate my catalyst?

A: Regeneration is possible for certain types of deactivation, particularly fouling. Deactivation from irreversible poisoning is much more difficult to reverse.[6]

G Deactivated_Catalyst Deactivated Catalyst Identified Cause What is the primary deactivation mechanism? Deactivated_Catalyst->Cause Fouling Fouling / Coking Cause->Fouling Fouling Poisoning Reversible Poisoning (e.g., weakly adsorbed species) Cause->Poisoning Poisoning Degradation Thermal/Chemical Degradation Cause->Degradation Degradation Regen_Fouling Protocol: Controlled Oxidation Burn off coke with dilute O2/air followed by H2 reduction. Fouling->Regen_Fouling Irreversible_Poisoning Irreversible Poisoning (e.g., Sulfur, Heavy Metals) Poisoning->Irreversible_Poisoning Strong Poison Regen_Poisoning Protocol: Solvent Washing Wash catalyst with a coordinating solvent or a mild acid/base wash. Poisoning->Regen_Poisoning Weak Poison No_Regen1 Regeneration Not Feasible Requires catalyst replacement or precious metal recovery. Irreversible_Poisoning->No_Regen1 No_Regen2 Regeneration Not Feasible Requires re-synthesis of the catalyst complex. Degradation->No_Regen2

Caption: Decision tree for selecting a catalyst regeneration strategy.

Regeneration Protocols
  • For Fouling/Coking (primarily for supported catalysts):

    • Solvent Wash: First, wash the catalyst with a strong solvent to remove any soluble organic material.

    • Controlled Oxidation: Place the catalyst in a tube furnace. Pass a stream of dilute air or oxygen (e.g., 1-5% O₂ in N₂) over the catalyst bed.[5]

    • Temperature Ramp: Slowly ramp the temperature to 200-400 °C. The exact temperature depends on the stability of the catalyst support. Hold until CO₂ evolution ceases.

    • Reduction: After cooling under an inert atmosphere, the oxidized metal needs to be re-reduced. Pass a stream of H₂ gas over the catalyst at a temperature typically between 150-250 °C.[11]

  • For Reversible Poisoning:

    • Washing: Washing the catalyst with a specific solution can sometimes displace weakly bound poisons.[12] This may involve a sequence of water and/or acid washes, followed by drying.[12] For instance, a mild acid wash might remove basic impurities that have coordinated to the metal.

Q: What are the key "best practices" to prevent catalyst deactivation from the start?

A: Proactive prevention is always more effective and economical than reactive regeneration.

  • High-Purity Reagents: This is the most critical factor. Use the highest purity substrate, solvents, and gases available.[7]

  • Inert Atmosphere: Rigorously exclude air and moisture from the reaction. Use standard Schlenk line or glovebox techniques. Degas solvents by sparging with an inert gas (N₂ or Ar) or through freeze-pump-thaw cycles.

  • Guard Beds/Scavengers: For larger-scale reactions, consider passing feedstock streams through a guard bed of activated carbon, alumina, or a specialized scavenger resin to remove potential poisons before they reach the reactor.

  • Optimize Reaction Conditions: Do not use excessive temperatures. Determine the minimum temperature and catalyst loading required to achieve a desirable reaction rate and selectivity.

  • Clean Glassware: Ensure all glassware is scrupulously clean and dried to prevent leaching of contaminants.

References

  • Loshchilov, A. A., et al. (2016). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology, 6(18), 6854-6864. Retrieved from [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Regeneration of catalysts deactivated by coke deposition: A review. Catalysts, 5(2), 869-915. Retrieved from [Link]

  • Vila, C., et al. (2011). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 1(1), 58-71. Retrieved from [Link]

  • Lin, C. M., et al. (2014). Regeneration of the Deactivated SCR Catalysts. China Steel Corporation. Retrieved from [Link]

  • Gazzard, A. J., & Mcrobbie, I. M. (2003). U.S. Patent No. 6,632,765. Washington, DC: U.S. Patent and Trademark Office.
  • CN104945237A. (2015). Synthesis method of (1R, 2R)-trans-cyclohexane dicarboxylic acid. Google Patents.
  • Varma, R. S. (2012). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. Organic Process Research & Development, 16(11), 1835-1841. Retrieved from [Link]

  • IN201203393I4. (2014). A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid. Google Patents.
  • WO2015102893A1. (2015). Process for the preparation of cyclohexane carboxylic acid compounds. Google Patents.
  • Oro, L. A., & Claver, C. (Eds.). (2008). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis. MDPI. Retrieved from [Link]

  • WO2014014466A1. (2014). Regeneration of a hydrogenation catalyst. Google Patents.
  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]

  • Wang, D., et al. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. The Chemical Record, 18(11), 1599-1613. Retrieved from [Link]

  • Carretero, J. C., et al. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(22), 7180-7203. Retrieved from [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(44), 13036-13040. Retrieved from [Link]

  • RevisionDojo. (2025, November 21). Catalyst Poisoning Explained Simply. Retrieved from [Link]

Sources

Optimization

Technical Support Center: By-product Analysis in (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid Reactions

Welcome to the technical support center for the synthesis and analysis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtle complexities encountered during its synthesis. As a critical chiral building block, particularly in the synthesis of pharmaceuticals like Lurasidone, maintaining its chemical and stereochemical purity is paramount.[1] This document provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the rationale behind key experimental choices.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common issues observed during the synthesis and purification of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid.

Question 1: My final product shows poor diastereomeric purity. What is the most likely culprit?

Answer: The most common impurity is the cis-diastereomer, (1R,2S)-2-Carbamoyl-cyclohexanecarboxylic acid. The desired trans configuration is thermodynamically more stable, but isomerization (epimerization) can occur, typically at the carbon atom bearing the carboxylic acid group (C1).

  • Causality: This epimerization is often catalyzed by base and heat. During work-up or purification steps involving basic conditions (e.g., extraction with sodium bicarbonate followed by prolonged heating), the proton at C1 can be abstracted to form a transient enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of cis and trans isomers.[2][3]

  • Preventative Measures:

    • Minimize Heat: Avoid excessive temperatures during reaction and work-up, especially under basic conditions.

    • Control pH: When performing basic extractions, work quickly and at lower temperatures (ice bath). Neutralize the basic aqueous layer promptly with acid to precipitate the product.

    • Solvent Choice: Recrystallization is a powerful technique for removing the cis isomer. A mixed solvent system can often enhance the purity and recovery rate.[4]

Question 2: I've detected a by-product with a mass of +18 Da compared to my starting material. What is it and how do I avoid it?

Answer: A mass increase of 18 Da strongly suggests a hydrolysis reaction. In this context, the primary amide (carbamoyl group) is likely being hydrolyzed to a carboxylic acid, forming (1R,2R)-cyclohexane-1,2-dicarboxylic acid .

  • Causality: Amides can be hydrolyzed to carboxylic acids under either strong acidic or basic conditions, particularly with prolonged exposure and heat.[5] This is a common issue if the synthesis involves harsh hydrolysis of a nitrile precursor and the reaction is not carefully controlled.[6][7]

  • Preventative Measures:

    • Milder Conditions: If starting from a nitrile, use milder hydrolysis conditions. Some protocols report success using reagents like urea-hydrogen peroxide or controlled partial hydrolysis with acids at lower temperatures.[8][9]

    • Reaction Monitoring: Closely monitor the reaction progress using HPLC or TLC to stop the reaction once the starting material is consumed, preventing over-reaction to the diacid.

    • Purification: The diacid by-product has significantly different polarity and acidity compared to the desired product. It can often be removed via careful pH-controlled extractions or crystallization.

Question 3: My reaction yield is low, and I've isolated a neutral compound that is not my starting material. What could it be?

Answer: If your reaction conditions involve reagents like bromine (Br₂) and a strong base (e.g., NaOH), you may be inadvertently triggering a Hofmann Rearrangement .[10]

  • Causality: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[11] The amide is first converted to an N-bromoamide intermediate, which then rearranges to an isocyanate.[10][12] This isocyanate is then hydrolyzed to the amine, losing the carbonyl carbon as CO₂.[13] The resulting product would be (1R,2R)-2-aminocyclohexanecarboxylic acid .

  • Preventative Measures:

    • Reagent Scrutiny: Strictly avoid the combination of halogens (Br₂, Cl₂) and strong bases unless this transformation is intended. Ensure reagents are pure and not contaminated.

    • Reaction Control: If oxidative conditions are necessary for other reasons, carefully select reagents that are not known to initiate this rearrangement.

Section 2: In-Depth By-Product Analysis & Troubleshooting

This section provides a structured approach to identifying and mitigating specific classes of by-products.

2.1 Stereoisomeric Impurities

The control of stereochemistry is the most critical aspect of this synthesis. The primary stereoisomeric impurities are the cis-diastereomer and the (1S,2S)-enantiomer.

Impurity NameStructure (Relative)Common CauseRecommended Analytical Method
(1R,2S)-Carbamoyl-cyclohexanecarboxylic acid (cis-isomer)Carbamoyl and Carboxyl groups on the same side of the ringBase- or acid-catalyzed epimerization at C1 or C2Chiral HPLC, ¹H NMR (coupling constants)
(1S,2S)-Carbamoyl-cyclohexanecarboxylic acid (Enantiomer)Mirror image of the desired productUse of racemic starting material; Ineffective resolution stepChiral HPLC, Polarimetry

The following diagram outlines a systematic workflow for diagnosing and resolving issues with stereoisomeric purity.

G cluster_0 Phase 1: Detection & Identification cluster_1 Phase 2: Root Cause Analysis & Correction cluster_2 Phase 3: Validation A Initial product shows low purity by standard HPLC B Perform Chiral HPLC Analysis A->B C Peak detected at retention time of (1S,2S) enantiomer? B->C Yes D Peak detected at retention time of cis-diastereomer? B->D Yes E Root Cause: Ineffective chiral resolution or racemic starting material. C->E G Root Cause: Epimerization during reaction or work-up. D->G F Corrective Action: Review and optimize chiral resolution step (e.g., resolving agent purity, crystallization conditions). E->F I Re-synthesize with corrective actions F->I H Corrective Action: Lower temperature, use milder base, or reduce exposure time to basic/acidic conditions. G->H H->I J Analyze via Chiral HPLC I->J K Purity Meets Specification? J->K K->G No L Process Validated K->L Yes

Caption: Troubleshooting workflow for stereoisomeric impurities.

2.2 Process-Related Impurities

These impurities arise from side reactions or incomplete conversion of precursors.

Impurity NameStructureCommon CauseRecommended Analytical Method
(1R,2R)-Cyclohexane-1,2-dicarboxylic acid Amide group replaced by a second carboxyl groupOver-hydrolysis of amide or nitrile precursorHPLC, LC-MS, ¹H NMR (disappearance of -NH₂ protons)
cis-Hexahydrophthalic Anhydride (If used as starting material)Incomplete hydrolysis of the anhydride starting materialGC-MS, HPLC, IR (anhydride C=O stretches)
(1R,2R)-2-Cyanocyclohexanecarboxylic acid (If nitrile is an intermediate)Incomplete hydrolysis of the nitrile intermediateHPLC, LC-MS, IR (nitrile C≡N stretch ~2250 cm⁻¹)

This protocol provides a starting point for separating the key stereoisomers of 2-Carbamoyl-cyclohexanecarboxylic acid. Method optimization will be required based on available equipment and specific sample matrices.

Objective: To resolve and quantify (1R,2R)- [Product], (1S,2S)- [Enantiomer], and the cis-diastereomers.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralpak AD-H, or similar amylose-based column)

  • Mobile Phase A: Hexane or Heptane

  • Mobile Phase B: Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA)

  • Sample Diluent: Mobile Phase mixture (e.g., 90:10 A:B)

Procedure:

  • System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Standard Preparation: Prepare individual standards of the desired product and any available impurity standards at approximately 1 mg/mL in the sample diluent. Prepare a mixed standard containing all components.

  • Sample Preparation: Accurately weigh and dissolve the sample to be tested in the sample diluent to a final concentration of ~1 mg/mL.

  • Injection & Run:

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Gradient (Example):

      • 0-5 min: 10% B

      • 5-25 min: Ramp to 30% B

      • 25-30 min: Hold at 30% B

      • 30.1-35 min: Return to 10% B for re-equilibration

  • Data Analysis: Identify peaks based on the retention times from the individual standards. Integrate the peak areas to determine the relative percentage of each impurity. The interaction between the enantiomers and the chiral stationary phase creates transient diastereomeric complexes, allowing for their separation.[14][15]

Section 3: Mechanistic Insights into By-Product Formation

Understanding the reaction mechanisms is key to preventing the formation of impurities.

Mechanism of Base-Catalyzed Epimerization

The diagram below illustrates the formation of the cis-diastereomer from the desired trans-product under basic conditions.

G cluster_legend Legend start (1R,2R)-trans Isomer intermediate Enolate Intermediate (Planar at C1) start->intermediate + B⁻ - HB end_trans (1R,2R)-trans Isomer (Re-formation) intermediate->end_trans + HB (Protonation from original face) end_cis (1R,2S)-cis Isomer (Epimerization Product) intermediate->end_cis + HB (Protonation from opposite face) key1 Desired Path key2 Side Reaction Path

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Acids in Asymmetric Synthesis: Profiling (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid and Its Alternatives

Introduction: The Imperative of Chirality in Modern Chemistry In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to isolate or synthesize a single enantiomer is a cornerstone of modern drug development.[1]

Chiral resolution via diastereomeric salt formation remains a robust and economically viable method for obtaining enantiomerically pure compounds, especially at an industrial scale.[2] This technique relies on the use of an enantiomerically pure resolving agent, which reacts with a racemic mixture to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess distinct physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

The choice of the resolving agent is paramount and often empirical, with a successful resolution depending on a delicate interplay of intermolecular forces that govern the crystal lattice formation of the diastereomeric salts. This guide provides a comparative analysis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid against three widely used chiral acids: L-(+)-Tartaric acid, D-(-)-Mandelic acid, and (1S)-(+)-10-Camphorsulfonic acid. We will delve into their structural attributes, mechanisms of chiral recognition, and performance in the resolution of racemic amines, supported by available experimental data.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle of chiral resolution by diastereomeric salt formation is the conversion of a mixture of enantiomers into a mixture of diastereomers, which can then be separated based on their different physical properties. For the resolution of a racemic amine (a 50:50 mixture of R- and S-enantiomers) with a chiral acid (let's say, an R'-acid), the following occurs:

(R)-Amine + (S)-Amine + 2(R')-Acid → [(R)-Amine:(R')-Acid] + [(S)-Amine:(R')-Acid]

The resulting products, [(R)-Amine:(R')-Acid] and [(S)-Amine:(R')-Acid], are diastereomers. Due to their different three-dimensional arrangements, they will have different solubilities in a given solvent system. This allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. The desired enantiomer of the amine is subsequently liberated from the salt, typically by treatment with a base.

G cluster_0 Racemic Amine cluster_1 Chiral Acid cluster_2 Diastereomeric Salt Formation cluster_3 Separation cluster_4 Liberation racemic_amine R-Amine & S-Amine Mixture diastereomeric_salts [(R)-Amine:(R')-Acid] & [(S)-Amine:(R')-Acid] racemic_amine->diastereomeric_salts Reaction chiral_acid R'-Acid chiral_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt [(S)-Amine:(R')-Acid] crystallization->less_soluble more_soluble More Soluble Salt [(R)-Amine:(R')-Acid] (in mother liquor) crystallization->more_soluble liberation Base Treatment less_soluble->liberation pure_enantiomer Pure S-Amine liberation->pure_enantiomer

Figure 1: General workflow for chiral resolution by diastereomeric salt formation.

Profile of a Specialized Chiral Building Block: (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a chiral molecule characterized by a rigid cyclohexane backbone with two vicinal stereocenters in a trans configuration. It possesses both a carboxylic acid and a carbamoyl (amide) functional group.

Structural Features and Potential for Chiral Recognition:

  • Rigid Cyclohexane Backbone: The cyclohexane ring provides a conformationally restricted scaffold, which can lead to more defined and predictable interactions with a racemic substrate compared to more flexible acyclic resolving agents.

  • Multiple Hydrogen Bonding Sites: The presence of both a carboxylic acid and a carbamoyl group offers multiple points for hydrogen bonding. The carboxylic acid can form an ionic bond with a basic amine, while the carbamoyl group can act as both a hydrogen bond donor and acceptor. This network of hydrogen bonds can play a crucial role in the formation of a stable and well-ordered crystal lattice of one diastereomeric salt over the other.[3]

  • Stereospecific Arrangement: The fixed (1R,2R) stereochemistry of the functional groups creates a specific chiral environment that can effectively discriminate between the two enantiomers of a racemic compound.

Primary Application: A Key Intermediate in the Synthesis of Lurasidone

While possessing the necessary functionalities for a resolving agent, the primary documented application of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is as a key chiral building block in the synthesis of the atypical antipsychotic drug, Lurasidone.[3][4] In the synthesis of Lurasidone, the chirality is often introduced by resolving the precursor, trans-1,2-cyclohexanedicarboxylic acid, which is then converted to the desired carbamoyl-carboxylic acid derivative.[5] This highlights its role as a valuable chiral synthon where the stereochemistry is established early in the synthetic route.

Direct, publicly available experimental data comparing the performance of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid as a resolving agent for common racemic amines against other chiral acids is limited. However, its structural features suggest it could be a highly effective resolving agent for specific substrates where multi-point interactions and conformational rigidity are advantageous for chiral recognition.

The Workhorses: A Comparative Look at Established Chiral Acids

In contrast to the specialized role of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid, other chiral acids have been widely employed as versatile resolving agents for a broad range of racemic compounds. We will now compare three of the most common chiral acids.

L-(+)-Tartaric Acid

A naturally occurring dicarboxylic acid, L-(+)-tartaric acid is one of the most widely used and cost-effective chiral resolving agents.

  • Structural Advantages: It possesses two carboxylic acid groups and two hydroxyl groups, providing multiple sites for ionic interactions and hydrogen bonding. The C2 symmetry of the molecule can also influence the packing in the crystal lattice.

  • Performance: L-(+)-tartaric acid is effective for the resolution of a wide variety of racemic amines. For example, in the resolution of 1-phenylethylamine, it is well-established that the diastereomeric salt with one enantiomer is significantly less soluble in methanol, allowing for its isolation.[6][7] While initial crystallization may sometimes yield moderate enantiomeric excess, recrystallization can significantly improve the purity, often achieving an enantiomeric excess (ee) of over 85%.[8]

D-(-)-Mandelic Acid

D-(-)-Mandelic acid is an alpha-hydroxy carboxylic acid with an aromatic ring.

  • Structural Advantages: The presence of the phenyl group allows for potential π-π stacking interactions in the crystal lattice, in addition to hydrogen bonding from the hydroxyl and carboxylic acid groups. These multiple interaction points can lead to excellent chiral discrimination.

  • Performance: Mandelic acid is a highly effective resolving agent for many amines, often providing high enantiomeric excess in a single crystallization. In the resolution of 1-phenylethylamine, for instance, it is known to yield diastereomeric salts with significant differences in solubility, leading to high enantiomeric purity of the resolved amine.[9]

(1S)-(+)-10-Camphorsulfonic Acid (CSA)

(1S)-(+)-10-Camphorsulfonic acid is a strong organic acid derived from camphor.

  • Structural Advantages: As a sulfonic acid, it is significantly more acidic than carboxylic acids, which can be advantageous for forming stable salts with weakly basic amines. The bulky and rigid camphor backbone provides a distinct chiral environment for discrimination.

  • Performance: CSA is a powerful resolving agent, particularly for amines that are difficult to resolve with weaker carboxylic acids. It has been shown to be highly effective in resolving various pharmaceutical intermediates. For example, the resolution of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid afforded the crystalline salt of D-phenylglycine with an optical purity of 98.8%.[10]

Comparative Performance Data

Chiral Resolving AgentRacemic SubstrateTypical SolventReported Enantiomeric Excess (ee)Key Structural Features
(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid Data not available--Rigid cyclohexane backbone, carboxylic acid, and carbamoyl group for multi-point interaction.
L-(+)-Tartaric Acid (±)-1-PhenylethylamineMethanol>85% (often requires recrystallization)[8]Dicarboxylic acid, two hydroxyl groups, C2 symmetry.
D-(-)-Mandelic Acid (±)-1-PhenylethylamineWater/AlcoholsHigh ee often achieved in a single crystallization.[9]Aromatic ring (π-π interactions), hydroxyl and carboxylic acid groups.
(1S)-(+)-10-Camphorsulfonic Acid Racemic AminesVarious organic solventsCan achieve very high ee (>99%)[11]Strong sulfonic acid, bulky and rigid camphor backbone.

Note: The efficiency of a chiral resolution is highly dependent on the specific substrate, solvent, temperature, and stoichiometry. The data presented here is for illustrative purposes.

Experimental Protocols

General Protocol for Chiral Resolution of a Racemic Amine by Diastereomeric Salt Crystallization

This protocol provides a general framework for the resolution of a racemic amine, such as (±)-1-phenylethylamine, using a chiral acid.

  • Dissolution: In a suitable flask, dissolve the chiral acid (e.g., L-(+)-tartaric acid, 0.5 equivalents) in a minimal amount of a suitable hot solvent (e.g., methanol).

  • Salt Formation: To the hot solution of the chiral acid, add the racemic amine (1.0 equivalent) dropwise with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the isolated salt from a minimal amount of the same hot solvent.

  • Liberation of the Free Amine:

    • Suspend the diastereomeric salt in water.

    • Add a strong base (e.g., 10% NaOH solution) until the solution is alkaline (pH > 12) to liberate the free amine.

    • Extract the free amine with an organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess: Analyze the enantiomeric purity of the resolved amine using an appropriate method, such as chiral HPLC or polarimetry.

G start Start dissolve_acid Dissolve Chiral Acid in Hot Solvent start->dissolve_acid add_amine Add Racemic Amine dissolve_acid->add_amine cool_solution Cool Solution Slowly add_amine->cool_solution filter_crystals Filter Crystals cool_solution->filter_crystals recrystallize Recrystallize Salt (Optional) filter_crystals->recrystallize liberate_amine Liberate Amine with Base filter_crystals->liberate_amine Without Recrystallization recrystallize->liberate_amine extract_amine Extract Amine with Organic Solvent liberate_amine->extract_amine dry_and_evaporate Dry and Evaporate Solvent extract_amine->dry_and_evaporate analyze_ee Analyze Enantiomeric Excess (ee) dry_and_evaporate->analyze_ee end End analyze_ee->end

Figure 2: Experimental workflow for chiral resolution.

Protocol for Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Prepare a dilute solution of the resolved amine in the mobile phase.

  • Chromatographic Conditions:

    • Chiral Column: Select a suitable chiral stationary phase (CSP) column known to be effective for the separation of the target amine enantiomers.

    • Mobile Phase: Use an appropriate mobile phase, often a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), sometimes with a small amount of an acidic or basic additive to improve peak shape.

    • Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).

    • Detection: Use a UV detector at a wavelength where the analyte absorbs.

  • Analysis:

    • Inject a sample of the racemic amine to determine the retention times of both enantiomers.

    • Inject the resolved amine sample.

    • Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Conclusion and Expert Recommendations

The selection of a chiral acid for resolution is a critical decision in the synthesis of enantiomerically pure compounds.

  • L-(+)-Tartaric acid and D-(-)-Mandelic acid are excellent first choices for screening due to their broad applicability, proven track record, and cost-effectiveness. They offer different types of interactions (multiple hydrogen bonding vs. π-π interactions) and one may outperform the other for a specific substrate.

  • (1S)-(+)-10-Camphorsulfonic acid is a powerful alternative, particularly for weakly basic amines or when carboxylic acids fail to provide adequate resolution. Its strong acidity ensures salt formation, and its rigid structure can lead to excellent chiral discrimination.

  • (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid , while not extensively documented as a general resolving agent, represents a class of chiral acids with significant potential. Its rigid cyclohexane backbone and multiple, stereochemically defined hydrogen bonding sites make it an intriguing candidate for the resolution of substrates that can engage in multi-point interactions. Its primary established role as a chiral building block in the synthesis of Lurasidone underscores its value in introducing chirality early in a synthetic sequence. For researchers working on novel racemic compounds, particularly those with complementary hydrogen bonding capabilities, (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid and its analogs are worthy of investigation as specialized resolving agents.

Ultimately, the optimal choice of a chiral resolving agent is often the result of empirical screening. This guide provides a rational basis for selecting starting points for such investigations, grounded in the structural features and known performance of these valuable tools in asymmetric synthesis.

References

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • In the resolution of 1-phenylethylamine, would you be able to separate the isomers if you used racemic. (2023, April 24). Brainly.com. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Lab: Chiral Resolution. (n.d.). Scribd. Retrieved February 2, 2026, from [Link]

  • Process for the preparation of lurasidone hydrochloride. (2014, March 13). Google Patents.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

  • Resolution of Racemic 1-Phenylethylamine &. (2022, January 17). Chegg.com. Retrieved February 2, 2026, from [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020, October 23). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). Retrieved February 2, 2026, from [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2024, September 30). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

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  • Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Resolution of a-Phenylethylamine Lab Question I placed 7.8 g of L-(+)-tartaric acid and 125 mL of methanol in a 250-mL Erlenmeyer flask. (2016, December 4). Chegg.com. Retrieved February 2, 2026, from [Link]

  • Process for resolving chiral acids with 1-aminoindan-2-ols. (1997, October 14). Google Patents.
  • Asymmetric Carbamoyl Anion Additions to Chiral N-Phosphonyl Imines via the GAP Chemistry Process and Stereoselectivity Enrichments. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Process for resolution and racemization of amines with acidic α-hydrogens. (1989, August 22). Google Patents.
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  • Synthesis by carbonate aminolysis and chiral recognition ability of cellulose 2,3-bis(3,5-dimethylphenyl carbamate). (n.d.). Åbo Akademi University Research Portal. Retrieved February 2, 2026, from [Link]

  • VU0155041. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Practical and Cost-Effective Process for the Synthesis of Lurasidone Hydrochloride, An-Antipsychotic Drug Through an Efficient Control of Stereo Isomeric Impurities. (n.d.). Retrieved February 2, 2026, from [Link]

  • Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 2, 2026, from [Link]

  • Cyclohexanecarboxylic acid. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

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  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • CHEMISTRY REVIEW(S). (2010, October 27). U.S. Food and Drug Administration. Retrieved February 2, 2026, from [Link]

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Comparative

Validation of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid as a Premier Chiral Synthon for Constrained Scaffolds

A Senior Application Scientist's Guide to Performance, Alternatives, and Experimental Best Practices In the landscape of modern drug discovery and medicinal chemistry, the precise control of three-dimensional molecular a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Performance, Alternatives, and Experimental Best Practices

In the landscape of modern drug discovery and medicinal chemistry, the precise control of three-dimensional molecular architecture is paramount. Chiral synthons serve as the foundational blueprints for constructing enantiomerically pure molecules, with conformationally constrained building blocks being of particular value. These rigid structures reduce the entropic penalty of binding to biological targets, often leading to enhanced potency and selectivity. This guide provides an in-depth validation of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid as a robust and reliable synthon for the synthesis of complex chiral molecules. We will objectively compare its performance with alternative chiral cyclohexane-based synthons, supported by experimental data and detailed protocols to inform your selection of the optimal building block for your synthetic endeavors.

The Synthon in Focus: (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a chiral building block characterized by a cyclohexane ring bearing a carboxylic acid and a carbamoyl (amide) group in a specific trans-stereochemical arrangement. This defined stereochemistry is crucial for its utility in asymmetric synthesis, where it serves as a scaffold to introduce chirality and conformational constraint into larger molecules.

The primary validation of this synthon comes from its critical role as a key intermediate in the industrial synthesis of Lurasidone , an atypical antipsychotic medication.[1][2] The successful and large-scale production of a complex pharmaceutical agent like Lurasidone underscores the reliability, scalability, and stereochemical integrity of this synthon.

Key Structural and Functional Attributes:

  • Defined Stereochemistry: The (1R,2R) configuration provides a fixed chiral environment.

  • Bifunctionality: The presence of both a carboxylic acid and a primary amide allows for orthogonal chemical modifications.

  • Conformational Rigidity: The cyclohexane backbone imparts a degree of conformational constraint, which is a desirable feature in the design of bioactive molecules.

Synthesis of the Core Synthon

The enantiomerically pure (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is typically derived from its precursor, (1R,2R)-trans-cyclohexane-1,2-dicarboxylic acid. The synthesis of this precursor often starts from the achiral cis-hexahydrophthalic anhydride, which is hydrolyzed to the corresponding diacid.[3] A key step in obtaining the desired enantiomer is a resolution process, for example, through the formation of diastereomeric salts with a chiral amine.

G cluster_0 Synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid cis-Hexahydrophthalic Anhydride cis-Hexahydrophthalic Anhydride cis-1,2-Cyclohexanedicarboxylic Acid cis-1,2-Cyclohexanedicarboxylic Acid Racemic trans-1,2-Cyclohexanedicarboxylic Acid Racemic trans-1,2-Cyclohexanedicarboxylic Acid (1R,2R)-trans-1,2-Cyclohexanedicarboxylic Acid (1R,2R)-trans-1,2-Cyclohexanedicarboxylic Acid (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid

Performance in Asymmetric Synthesis: The Lurasidone Case Study

The utility of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is powerfully demonstrated in the synthesis of Lurasidone. In this multi-step synthesis, the synthon is elaborated to introduce the necessary pharmacophoric elements while maintaining the crucial stereochemistry imparted by the cyclohexane core.

G cluster_0 Application in Lurasidone Synthesis Synthon (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic acid Intermediate1 Amide Reduction & Protection Intermediate2 Coupling with Piperazine Derivative Lurasidone Lurasidone

This industrial application validates the synthon's performance in terms of:

  • Stereochemical Fidelity: The (1R,2R) configuration is maintained throughout the synthetic sequence.

  • Reactivity and Compatibility: The functional groups of the synthon are amenable to a range of chemical transformations without compromising the chiral center.

  • Scalability: The synthesis has been successfully implemented on a large scale for commercial drug production.[1][2]

Comparative Analysis with Alternative Chiral Cyclohexane Synthons

While (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a highly effective synthon, the choice of a building block is always project-dependent. Below is a comparison with other chiral cyclohexane-based synthons used in the synthesis of conformationally constrained amino acids and peptidomimetics.

(1R,2R)-N-Boc-2-aminocyclohexanecarboxylic acid

This synthon is a close structural analog where the carbamoyl group is replaced by a Boc-protected amine. It is a valuable building block for the synthesis of β-peptides and other peptidomimetics.[4]

Key Features:

  • Direct Precursor to β-Amino Acids: The protected amine is readily incorporated into peptide synthesis protocols.

  • Conformational Constraint: The cyclohexane ring restricts the torsional angles of the peptide backbone, leading to well-defined secondary structures.[5]

  • Versatility: The Boc protecting group can be easily removed, and the free amine can be further functionalized.

Feature(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid(1R,2R)-N-Boc-2-aminocyclohexanecarboxylic acid
Primary Application Synthesis of complex chiral molecules (e.g., Lurasidone)Synthesis of conformationally constrained β-peptides
Key Functional Groups Carboxylic acid, Primary amideCarboxylic acid, Boc-protected amine
Synthetic Accessibility Derived from the corresponding dicarboxylic acidDerived from the corresponding amino alcohol or via resolution
Key Transformations Amide chemistry, Carboxylic acid activationPeptide coupling, Boc deprotection
Chiral Cyclohexane-based β-Amino Esters

These synthons are often prepared through diastereoselective additions to chiral auxiliaries or via enzymatic resolutions. They offer another entry point to constrained β-amino acids.

Methodologies for Synthesis:

  • Chiral Auxiliary-Mediated Synthesis: Evans' oxazolidinone auxiliaries can be used to direct the stereoselective alkylation of an acetate enolate, followed by further transformations to yield the desired β-amino ester.

  • Enzymatic Resolution: Lipases can be employed for the kinetic resolution of racemic esters of cyclohexane-based amino acids.

G

Experimental Protocols

General Procedure for Amide Coupling with (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid

This protocol outlines a standard procedure for the activation of the carboxylic acid moiety and subsequent coupling with an amine.

Materials:

  • (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid

  • Amine of interest

  • Coupling reagent (e.g., HATU, HOBt/EDC)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (1.0 eq) in the anhydrous solvent.

  • Add the coupling reagent (1.1 eq) and the tertiary amine base (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the amine of interest (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: The choice of coupling reagent and reaction conditions may need to be optimized for specific substrates.

Conclusion

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid stands as a well-validated and highly valuable chiral synthon in asymmetric synthesis. Its successful application in the large-scale production of the complex drug Lurasidone provides compelling evidence of its reliability and performance. While alternative chiral cyclohexane-based synthons, such as N-Boc protected amino acids, offer more direct routes to constrained β-peptides, (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid provides a versatile platform for the synthesis of a broader range of complex chiral molecules. The choice of synthon will ultimately be guided by the specific synthetic target and the desired strategic approach. This guide provides the foundational knowledge and comparative insights to enable researchers to make an informed decision for their synthetic campaigns.

References

  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983–1004.
  • Sleebs, B. E., Van Nguyen, T., & Hughes, A. B. (2009). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids.
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  • Palomo, C., Oiarbide, M., & García, J. M. (2004). Current progress in the asymmetric synthesis of β-amino acids. Chemical Society Reviews, 33(2), 65-75.
  • Tanaka, M. (2007). Design and synthesis of chiral alpha, alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & pharmaceutical bulletin, 55(3), 349–358.
  • Process for the industrial synthesis of lurasidone. (2016). US20160237077A1.
  • Creative Routes to Unnatural Amino Acids, Chiral Phosphines, and Nitrogen-Heterocycles. (n.d.).
  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01).
  • Ghosh, A., et al. (1991). Stereocontrolled Syntheses of Some Conformationally Restricted Analogs of Serotonin. Tetrahedron, 47(41), 8653-8662.
  • Maruyama, M., & Horisawa, T. (2013). SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride : A New Drug for Treating Schizophrenia. Sumitomo Kagaku, 2013.
  • Synthesis of Chiral Spin-Labeled Amino Acids. (2019). Organic letters, 21(24), 10149–10153.
  • AN IMPROVED PROCESS FOR THE PREPARATION OF LURASIDONE HYDROCHLORIDE. (2015). EP3207041A1.
  • Singh, R. P., & Kumar, V. (2015). Enantioselective Synthesis of β-amino acids: A Review. J Chem Biol Pharm Sci, 5(3), 221-233.
  • Appella, D. H., et al. (1997). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 119(52), 12793-12801.
  • Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Reactions. (n.d.).
  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). Tetrahedron letters, 60(38), 151042.
  • CN104945237A - Synthesis method of (1R, 2R)-trans-cyclohexane dicarboxylic acid. (2015).

Sources

Validation

Cost-benefit analysis of using (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid in Pharmaceutical Development For researchers, scientists, and drug development professionals, the sel...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid in Pharmaceutical Development

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth cost-benefit analysis of using (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid, a key chiral intermediate, particularly in the synthesis of the atypical antipsychotic, Lurasidone. We will objectively compare its performance with other alternatives, supported by available data and established chemical principles.

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a chiral building block of significant interest in the pharmaceutical industry.[1] Its primary and most notable application is as a crucial intermediate in the synthesis of Lurasidone Hydrochloride, an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar depression.[1][2] The specific stereochemistry of this intermediate is essential for the biological activity of Lurasidone.[1] The presence of both a carbamoyl (-CONH₂) and a carboxylic acid (-COOH) functional group on a stereochemically defined cyclohexane scaffold makes it a valuable precursor for creating complex molecules with precise three-dimensional arrangements.[1]

Comparative Analysis of Synthetic Routes

The economic viability of using (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is intrinsically linked to the efficiency and cost-effectiveness of its synthesis. The primary challenge lies in achieving the desired enantiopurity. Two main strategies are prevalent: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid

A common approach to obtaining the desired enantiomer is through the resolution of racemic trans-1,2-cyclohexanedicarboxylic acid. This method involves separating the desired (1R,2R) enantiomer from its (1S,2S) counterpart.

Experimental Protocol: Enantiomeric Resolution via Diastereomeric Salt Formation

  • Racemate Preparation: A racemic mixture of trans-1,2-cyclohexanedicarboxylic acid is prepared, often through the hydrogenation of benzoic acid followed by oxidation.[3]

  • Resolving Agent Selection: A chiral amine, such as brucine or a substituted phenylethylamine, is used as a resolving agent to form diastereomeric salts.

  • Diastereomeric Salt Formation: The racemic acid and the chiral amine are dissolved in a suitable solvent (e.g., methanol, ethanol, or acetone), and the mixture is allowed to crystallize. The two diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.

  • Isolation of the Desired Diastereomer: The less soluble diastereomeric salt is isolated by filtration. The process may require multiple recrystallizations to achieve high diastereomeric excess.

  • Liberation of the Enantiopure Acid: The isolated diastereomeric salt is treated with a strong acid (e.g., HCl) to liberate the enantiopure (1R,2R)-1,2-cyclohexanedicarboxylic acid.

  • Amidation: The purified carboxylic acid is then converted to (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid through a standard amidation reaction.

Cost-Benefit Considerations for Chiral Resolution:

  • Benefits: This method often utilizes readily available and relatively inexpensive starting materials and resolving agents. The procedures are generally well-established and scalable.

  • Costs: The theoretical maximum yield for the desired enantiomer is 50%, with the other 50% being the undesired enantiomer, which may be discarded or require a separate racemization and recycling process, adding to the cost and complexity. The process can be labor-intensive and time-consuming due to the need for multiple crystallizations. Solvent usage can also be high, contributing to the overall cost and environmental impact. The cost of chiral resolving agents can be significant, especially on an industrial scale.[4]

Asymmetric Synthesis from a Prochiral Precursor

Asymmetric synthesis offers a more elegant and potentially more efficient route by directly producing the desired enantiomer, thus avoiding the inherent 50% yield limitation of classical resolution. A notable example is the desymmetrization of a meso-anhydride.[5]

Experimental Protocol: Asymmetric Desymmetrization of meso-Hexahydrophthalic Anhydride

  • Starting Material: The synthesis begins with meso-hexahydrophthalic anhydride, a prochiral molecule.

  • Chiral Auxiliary/Catalyst: A chiral reagent, such as a chiral alcohol or amine, or a chiral catalyst is used to open the anhydride ring enantioselectively. For instance, a quinidine-mediated desymmetrization can be employed.[5]

  • Formation of the Monoester/Monoamide: The reaction yields a monoester or monoamide with the desired (1R,2R) stereochemistry.

  • Conversion to the Carbamoyl Carboxylic Acid: The ester or amide group is then further manipulated to yield (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid.

Cost-Benefit Considerations for Asymmetric Synthesis:

  • Benefits: This approach can theoretically achieve a 100% yield of the desired enantiomer, making it more atom-economical. It can also reduce the number of synthetic steps and the amount of waste generated.

  • Costs: Chiral catalysts and auxiliaries can be expensive and may require careful handling and optimization of reaction conditions. The development of a robust and scalable asymmetric synthesis can be more challenging and time-consuming than developing a resolution-based process.

Diagram: Comparison of Synthetic Strategies

G cluster_0 Chiral Resolution cluster_1 Asymmetric Synthesis racemate Racemic trans-1,2-Cyclohexanedicarboxylic Acid resolution Resolution with Chiral Amine racemate->resolution diastereomers Diastereomeric Salts resolution->diastereomers separation Fractional Crystallization diastereomers->separation desired_enantiomer (1R,2R)-Isomer separation->desired_enantiomer 50% Yield undesired_enantiomer (1S,2S)-Isomer (Waste/Recycle) separation->undesired_enantiomer amidation_res Amidation desired_enantiomer->amidation_res product_res (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic acid amidation_res->product_res prochiral meso-Hexahydrophthalic Anhydride desymmetrization Asymmetric Desymmetrization (Chiral Catalyst/Auxiliary) prochiral->desymmetrization ~100% Theoretical Yield monoester Chiral Monoester/Monoamide desymmetrization->monoester ~100% Theoretical Yield conversion Functional Group Conversion monoester->conversion ~100% Theoretical Yield product_asym (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic acid conversion->product_asym ~100% Theoretical Yield

Caption: A comparison of chiral resolution and asymmetric synthesis for producing the target compound.

Analysis of Alternatives

The choice of a chiral building block is not made in isolation. Researchers must consider alternative compounds and synthetic strategies that could lead to the final active pharmaceutical ingredient (API).

Alternative Chiral Building Blocks

While (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a key intermediate for Lurasidone, other chiral synthons could potentially be employed in the synthesis of similar complex molecules. The choice of an alternative would depend on its availability, cost, and the synthetic route it enables.

Table 1: Comparison of Chiral Building Blocks

Feature(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid(1S,2S)-2-Carbamoyl-cyclohexanecarboxylic acidCyclohexane-1,2-dicarboxylic acid
Stereochemistry (1R,2R)(1S,2S)Achiral (meso or racemic)
Key Functional Groups Carboxylic acid, AmideCarboxylic acid, AmideTwo Carboxylic acids
Primary Application Lurasidone SynthesisDifferent biological activity profile[1]General chemical synthesis
Synthesis Challenge Enantioselective synthesis/resolutionEnantioselective synthesis/resolutionReadily available
Cost Higher due to chiralityHigher due to chiralityLower
Alternative Synthetic Strategies for the Final API

Instead of relying on a pre-formed chiral building block, an alternative approach is to introduce the chirality at a later stage in the synthesis of the final drug molecule. This could involve asymmetric hydrogenation or other catalytic asymmetric reactions on a more advanced intermediate.

Cost-Benefit Considerations for Late-Stage Chirality Introduction:

  • Benefits: This can sometimes simplify the overall synthesis by avoiding the handling of chiral intermediates in the early stages. It may also offer more flexibility in the design of the synthetic route.

  • Costs: Asymmetric reactions on complex molecules can be challenging to optimize and may result in lower enantioselectivity compared to the use of a well-defined chiral building block. The cost of the catalyst and the complexity of the reaction can be high. The risk of failure is also higher at a later stage, as more synthetic steps have already been invested.

Synthesized Cost-Benefit Analysis

The decision to use (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid ultimately depends on a comprehensive evaluation of various factors.

AspectBenefitCost
Efficacy in Target Synthesis Proven and efficient intermediate for Lurasidone, ensuring the correct stereochemistry for biological activity.Limited applicability to other synthetic targets without significant modification.
Synthesis Method: Chiral Resolution Utilizes established chemistry and potentially cheaper starting materials.Inherently limited to a 50% yield, can be labor-intensive, and generates significant waste.
Synthesis Method: Asymmetric Synthesis High theoretical yield, more atom-economical, and potentially fewer steps.Requires expensive chiral catalysts/auxiliaries and significant process development and optimization.
Alternatives Alternative building blocks or synthetic strategies may offer cost savings in specific contexts.Alternatives may not be as well-established or may require extensive route scouting and development, increasing R&D costs and timelines.

Diagram: Decision-Making Flowchart for Chiral Intermediate Selection

G cluster_cost_analysis Cost-Benefit Analysis of Established Route cluster_alternative_analysis Analysis of Alternatives start Start: Need for Chiral Intermediate is_established Is there an established route with a known chiral building block? start->is_established use_established Use (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic acid is_established->use_established Yes explore_alternatives Explore Alternative Building Blocks or Synthetic Strategies is_established->explore_alternatives No resolution Chiral Resolution use_established->resolution asymmetric Asymmetric Synthesis use_established->asymmetric route_scouting Route Scouting for New Intermediates explore_alternatives->route_scouting compare_methods Compare Cost, Yield, and Scalability resolution->compare_methods asymmetric->compare_methods select_method Select Optimal Synthesis Method compare_methods->select_method end Final Decision on Synthetic Strategy select_method->end cost_of_development Assess R&D Cost and Timeline route_scouting->cost_of_development compare_to_established Compare with Established Route cost_of_development->compare_to_established decision Decision on Alternative vs. Established compare_to_established->decision decision->end

Caption: A flowchart illustrating the decision-making process for selecting a chiral intermediate.

Conclusion

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a valuable and often indispensable chiral building block for the synthesis of Lurasidone. The cost-benefit analysis of its use hinges on the chosen synthetic route. While chiral resolution is a well-established method, its inherent yield limitations and potential for high waste generation must be weighed against the higher initial investment and development costs of a more atom-economical asymmetric synthesis.

For drug development professionals, the decision should be based on a holistic assessment of factors including the stage of development, the required scale of production, the cost of raw materials and reagents, and the timeline for bringing the drug to market. While exploring alternatives is a crucial aspect of process optimization, the proven efficacy and established supply chain for (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid often make it the most pragmatic and ultimately cost-effective choice for its primary application.

References

  • 1-methylcyclohexanecarboxylic acid - Organic Syntheses Procedure. (URL: [Link])

  • Cyclohexanecarboxylic acid - Wikipedia. (URL: [Link])

  • A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects | Request PDF - ResearchGate. (URL: [Link])

  • CN104945237A - Synthesis method of (1R, 2R)-trans-cyclohexane dicarboxylic acid. (URL: )
  • China (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid Suppliers, Manufacturers. (URL: [Link])

  • Achiral Chromatography Offers a Cost-Effective Method for Separating Non-Racemic Mixtures of Enantiomers | LCGC International. (URL: [Link])

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid Analogs

This guide provides a comprehensive framework for designing and executing cross-reactivity studies of analogs of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid. As this molecule and its derivatives are often key chiral b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies of analogs of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid. As this molecule and its derivatives are often key chiral building blocks in pharmaceutical development, understanding their potential for cross-reactivity in bioanalytical assays is paramount for accurate pharmacokinetic and pharmacodynamic assessments. This document is intended for researchers, scientists, and drug development professionals seeking to establish the specificity of analytical methods for these compounds.

The Imperative of Cross-Reactivity Assessment

The core principle of assessing cross-reactivity is to challenge an established bioanalytical method with a panel of structurally related analogs and quantify the degree to which they generate a signal compared to the primary analyte. This guide will delineate a systematic approach to this challenge, from the rational design of potential cross-reactants to their analysis by two gold-standard techniques: competitive enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Designing a Panel of Potential Cross-Reactants

A robust cross-reactivity study begins with the thoughtful selection and synthesis of potential interfering analogs. For our parent molecule, (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid, logical modifications would target the carbamoyl and carboxylic acid functional groups, as these are likely antigenic epitopes for antibody generation.

A proposed panel of analogs could include:

  • Analog 1: N-Methyl Amide: Modification of the carbamoyl group to an N-methyl amide. This seemingly minor change can significantly impact antibody recognition.

  • Analog 2: Ethyl Ester: Esterification of the carboxylic acid to an ethyl ester. This modification neutralizes a key acidic group.

  • Analog 3: (1S,2S)-enantiomer: The enantiomer of the parent molecule. Stereospecificity is a critical factor in antibody-antigen interactions.

  • Analog 4: Cyclopentyl Analog: Replacement of the cyclohexane ring with a cyclopentane ring to assess the impact of ring size on binding.

Synthetic Approach: Amide Coupling

The synthesis of these analogs, particularly the N-methyl amide, can be achieved through standard amide coupling reactions.[2][3] The carboxylic acid of the parent molecule can be activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), followed by the addition of the desired amine (e.g., methylamine).[4][5]

Parent (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic acid Coupling Amide Coupling Reagent (e.g., EDC/NHS) Parent->Coupling Activation Analog N-Substituted Amide Analog Coupling->Analog Amine Primary Amine (R-NH2) e.g., Methylamine Amine->Analog Nucleophilic Attack

Caption: Synthetic pathway for generating N-substituted amide analogs.

Method 1: Competitive ELISA for High-Throughput Screening

Competitive ELISA is a powerful technique for assessing the cross-reactivity of a large number of analogs in a high-throughput manner.[6] The principle relies on the competition between the analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites.

Experimental Workflow: Competitive ELISA

The following is a detailed, step-by-step protocol for a competitive ELISA to assess cross-reactivity.

cluster_prep Preparation cluster_assay Assay cluster_detection Detection Coat 1. Coat Plate: Antibody against parent molecule Block 2. Block: Prevent non-specific binding Coat->Block Compete 3. Compete: Add enzyme-labeled parent molecule + sample/standard/analog Block->Compete Wash1 4. Wash Compete->Wash1 Substrate 5. Add Substrate Wash1->Substrate Stop 6. Stop Reaction Substrate->Stop Read 7. Read Absorbance Stop->Read

Caption: Competitive ELISA workflow for cross-reactivity testing.

Detailed Protocol
  • Plate Coating: Dilute the capture antibody (raised against the parent molecule) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6) to a predetermined optimal concentration. Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.[7]

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[8]

  • Washing: Repeat the wash step.

  • Competitive Reaction: Prepare serial dilutions of the parent molecule (for the standard curve) and each analog in assay buffer. In a separate plate, mix 50 µL of each standard or analog dilution with 50 µL of the enzyme-conjugated parent molecule. Incubate this mixture for 1 hour at room temperature. Transfer 100 µL of this mixture to the antibody-coated and blocked plate. Incubate for 2 hours at room temperature.[8]

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.[9]

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.[9]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data is analyzed by plotting the absorbance against the logarithm of the concentration for the parent molecule and each analog. From these curves, the half-maximal inhibitory concentration (IC50) is determined. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximal signal.[9]

Percentage cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Parent Molecule / IC50 of Analog) x 100 [6]

CompoundIC50 (nM)% Cross-Reactivity
(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid10100%
Analog 1: N-Methyl Amide5020%
Analog 2: Ethyl Ester5002%
Analog 3: (1S,2S)-enantiomer10001%
Analog 4: Cyclopentyl Analog>10,000<0.1%

This is a table of representative data.

Method 2: LC-MS/MS for Definitive Quantification

While ELISA is excellent for screening, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the gold standard for specificity and definitive quantification.[10] This technique physically separates the parent molecule from its analogs before detection, virtually eliminating cross-reactivity issues.

Experimental Workflow: LC-MS/MS

A typical bioanalytical LC-MS/MS workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike 1. Spike Sample: Add internal standard Extract 2. Extract: Protein precipitation or LLE Spike->Extract Evap 3. Evaporate & Reconstitute Extract->Evap Inject 4. Inject Evap->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. MS/MS Detection (MRM) Separate->Detect Integrate 7. Integrate Peaks Detect->Integrate Quantify 8. Quantify Integrate->Quantify

Caption: LC-MS/MS workflow for bioanalysis.

Detailed Protocol
  • Sample Preparation: To 100 µL of plasma, add an internal standard (ideally a stable isotope-labeled version of the parent molecule). Precipitate proteins by adding 300 µL of acetonitrile. Vortex and centrifuge.[11] Transfer the supernatant and evaporate to dryness. Reconstitute in mobile phase.

  • Chromatographic Separation: Inject the sample onto a chiral HPLC column (e.g., Chiralpak IA) to separate the enantiomers and other analogs.[12] A suitable mobile phase could be a gradient of acetonitrile and water with a small amount of ammonium hydroxide.[12]

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with a positive electrospray ionization source.[12] Specific precursor-to-product ion transitions should be optimized for the parent molecule and each analog.

Data Analysis and Interpretation

The key to demonstrating specificity with LC-MS/MS is chromatographic resolution. The peak for the parent molecule should be baseline-separated from the peaks of all potential analogs. In the absence of the parent molecule, spiking the biological matrix with high concentrations of the analogs should not produce a peak at the retention time of the parent molecule.

Comparing the Alternatives: ELISA vs. LC-MS/MS

FeatureCompetitive ELISALC-MS/MS
Principle Antibody-antigen binding competitionPhysicochemical separation and mass-to-charge ratio
Specificity Dependent on antibody quality; susceptible to cross-reactivityVery high; considered the gold standard
Throughput High (96- or 384-well plates)Lower; sequential sample analysis
Sensitivity Typically in the low ng/mL to pg/mL rangeOften higher, reaching low pg/mL or fg/mL levels
Development Time Can be lengthy for novel antibody generationMethod development can be complex but is often faster
Cost Generally lower on a per-sample basis for large batchesHigher initial instrument cost and per-sample cost

Conclusion

A thorough investigation of cross-reactivity is a non-negotiable aspect of robust bioanalytical method validation for (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid and its analogs. A tiered approach, beginning with a high-throughput competitive ELISA screen followed by confirmatory analysis using a highly specific LC-MS/MS method, provides a comprehensive and scientifically sound strategy. By understanding the principles of these techniques and meticulously executing the experimental protocols, researchers can ensure the generation of accurate and reliable data, thereby supporting the successful advancement of novel therapeutics.

References

  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. (2021). molecules. [Link]

  • Competitive ELISA Protocol and Animation. (2010). Microbe Notes. [Link]

  • In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined. (n.d.). ResearchGate. [Link]

  • Preparation of amides using DCC (video). (n.d.). Khan Academy. [Link]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. (n.d.). PMC. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). MDPI. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Enantioselective LC-MS/MS method for the determination of cloperastine enantiomers in rat plasma and its pharmacokinetic application. (2020). PubMed. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. (2023). YouTube. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

  • Direct Chiral HPLC-MS/MS Method for Determination of R-Lacosamide in Human Plasma. (n.d.). ResearchGate. [Link]

  • Specificity and Cross-Reactivity. (n.d.). Immunology and Evolution of Infectious Disease. [Link]

  • A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia. (2023). RSC Advances. [Link]

  • High Sensitivity Immunoassays for Small Molecule Compounds Detection – Novel Noncompetitive Immunoassay Designs. (n.d.). ResearchGate. [Link]

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Validation

A Comparative Guide to Chiral Auxiliaries: Benchmarking (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid Against Established Standards

In the landscape of asymmetric synthesis, the quest for efficient, reliable, and cost-effective methods to control stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, providing a robus...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the quest for efficient, reliable, and cost-effective methods to control stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, providing a robust strategy for the introduction of chirality in a predictable and controlled manner.[1] This guide provides a comprehensive technical comparison of a novel potential chiral auxiliary, (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid , against two of the most well-established and widely utilized classes of chiral auxiliaries: the Evans' oxazolidinones and Oppolzer's camphorsultams .

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of stereocontrol, provide a comparative analysis of performance based on existing literature data for the established auxiliaries, and propose a rigorous experimental framework for the evaluation of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid.

The Enduring Role of Chiral Auxiliaries in Asymmetric Synthesis

The fundamental principle of a chiral auxiliary is its temporary covalent attachment to a prochiral substrate, thereby inducing facial selectivity in subsequent chemical transformations.[1] The diastereomeric products are then separable, and the auxiliary is cleaved to yield the desired enantiomerically enriched product, ideally with the auxiliary being recoverable for reuse. The success of a chiral auxiliary hinges on several key factors:

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the stereochemical integrity of the product.[2]

  • High Diastereoselectivity: It must exert a strong stereochemical bias on the reaction, leading to a high diastereomeric excess (d.e.).

  • Crystallinity of Derivatives: Crystalline intermediates can facilitate purification by recrystallization, often leading to very high diastereomeric purity.

  • Predictable Stereochemical Outcome: The stereochemical outcome should be predictable based on a clear mechanistic model.

  • Cost-Effectiveness and Scalability: For industrial applications, the auxiliary should be readily available or synthesizable on a large scale at a reasonable cost.

The Incumbents: Evans' Oxazolidinones and Oppolzer's Camphorsultams

Evans' Oxazolidinones

Developed by David A. Evans and his group, chiral oxazolidinones have become a workhorse in asymmetric synthesis.[1] Derived from readily available amino alcohols, they are particularly effective in directing asymmetric alkylations, aldol reactions, and Diels-Alder reactions.

The stereochemical control exerted by Evans' auxiliaries is attributed to the formation of a rigid, chelated enolate where one face of the enolate is effectively blocked by the substituent on the oxazolidinone ring (e.g., benzyl or isopropyl). This forces the electrophile to approach from the less sterically hindered face.

Oppolzer's Camphorsultams

Oppolzer's sultams, based on the camphor skeleton, offer another powerful and reliable class of chiral auxiliaries.[3] Their rigid bicyclic structure provides excellent stereochemical control in a variety of asymmetric transformations. The sulfonyl group plays a key role in the chelation of the metal cation, leading to a well-defined enolate geometry that directs the approach of the electrophile.

A New Contender: (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a chiral building block that has found application as an intermediate in the synthesis of pharmaceuticals, such as Lurasidone Hydrochloride.[4] Its rigid cyclohexane backbone and the presence of two distinct functional groups, a carboxylic acid and a primary amide, suggest its potential as a novel chiral auxiliary.

The core hypothesis is that the carboxylic acid can be used to attach the substrate, while the carbamoyl group, through intramolecular hydrogen bonding or chelation, could provide the necessary steric hindrance to direct the approach of an electrophile.

Comparative Performance in Key Asymmetric Transformations

To objectively benchmark (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid, it must be evaluated in a series of standard asymmetric reactions and its performance compared against the established auxiliaries.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The following table summarizes typical performance data for Evans' and Oppolzer's auxiliaries and outlines the target performance for our proposed auxiliary.

Chiral AuxiliarySubstrateElectrophileDiastereoselectivity (d.e.)Yield (%)Reference
Evans' OxazolidinonePropionylBenzyl bromide>98%80-95%[5]
Oppolzer's CamphorsultamPropionylAllyl iodide>98%85-95%
(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid Propionyl Benzyl bromide To be determined To be determined
Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are common motifs in natural products.

Chiral AuxiliaryAldehydeDiastereoselectivity (syn:anti)Yield (%)Reference
Evans' OxazolidinoneIsobutyraldehyde>99:180-90%[6]
Oppolzer's CamphorsultamBenzaldehyde>95:570-85%[7]
(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid Isobutyraldehyde To be determined To be determined
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a classic cycloaddition for the formation of six-membered rings with excellent stereocontrol.

Chiral AuxiliaryDieneDienophileDiastereoselectivity (endo:exo)Yield (%)Reference
Evans' OxazolidinoneCyclopentadieneN-Acryloyl>95:580-90%[8]
Oppolzer's CamphorsultamCyclopentadieneN-Acryloyl>99:174%[9]
(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid Cyclopentadiene N-Acryloyl To be determined To be determined

Proposed Experimental Workflow for Benchmarking

To rigorously evaluate (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid as a chiral auxiliary, a systematic experimental plan is proposed.

Synthesis of the N-Acyl Auxiliary

The first step is the attachment of a model substrate, such as propionic acid, to the chiral auxiliary.

sub Propionic Acid acyl_chloride Propionyl Chloride sub->acyl_chloride SOCl2 or (COCl)2 aux (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic Acid coupling Coupling Reaction (e.g., DCC, EDC) aux->coupling acyl_chloride->coupling product N-Propionyl-(1R,2R)-2-Carbamoyl- cyclohexanecarboxamide coupling->product

Caption: Synthesis of the N-propionyl derivative of the proposed chiral auxiliary.

Experimental Protocol: Synthesis of N-Propionyl-(1R,2R)-2-Carbamoyl-cyclohexanecarboxamide

  • To a solution of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in dry DCM and cool to 0 °C.

  • Add a solution of propylamine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Asymmetric Alkylation and Auxiliary Cleavage

The N-propionyl derivative will be subjected to asymmetric alkylation, followed by cleavage of the auxiliary to determine the enantiomeric excess of the product.

start N-Propionyl Auxiliary enolate Chiral Enolate start->enolate LDA, THF, -78 °C alkylation Alkylation (e.g., Benzyl Bromide) enolate->alkylation alkylated_product Alkylated Product (Diastereomeric Mixture) alkylation->alkylated_product separation Chromatographic Separation alkylated_product->separation pure_diastereomer Pure Diastereomer separation->pure_diastereomer cleavage Auxiliary Cleavage (e.g., LiOH/H2O2) pure_diastereomer->cleavage final_product Enantioenriched Carboxylic Acid cleavage->final_product

Caption: Workflow for asymmetric alkylation and subsequent auxiliary cleavage.

Experimental Protocol: Asymmetric Alkylation

  • To a solution of the N-propionyl auxiliary (1.0 eq) in dry tetrahydrofuran (THF) at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO4, and concentrate.

  • Determine the diastereomeric ratio of the crude product by 1H NMR or HPLC analysis.

  • Purify the major diastereomer by column chromatography.

Experimental Protocol: Auxiliary Cleavage

  • Dissolve the purified alkylated product in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the reaction with aqueous Na2SO3.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer over MgSO4, filter, and concentrate.

  • Determine the enantiomeric excess of the resulting carboxylic acid by chiral HPLC or GC analysis.

Mechanistic Rationale and Predicted Stereochemical Outcome

The anticipated stereochemical control for the proposed auxiliary is based on the formation of a rigid chelated enolate. The carbamoyl group is expected to coordinate to the lithium cation, creating a bicyclic-like transition state that shields one face of the enolate.

cluster_0 Proposed Chelated Transition State A Li+ B O= A->B E H2N A->E H O- A->H C C B->C D R C->D G Cyclohexyl Backbone C->G F C=O E->F F->G H->C

Sources

Comparative

A Comparative Guide to Structural Analogs of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid in PARP Inhibition

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, particularly in the realm of oncology, the pursuit of highly selective and potent enzyme inhibitors is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of oncology, the pursuit of highly selective and potent enzyme inhibitors is paramount. This guide provides an in-depth technical comparison of structural analogs of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid, a chiral scaffold that has emerged as a promising foundation for the development of inhibitors targeting Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.

At its core, the (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid structure provides a rigid and stereochemically defined framework, crucial for precise interactions within the intricate active sites of enzymes.[1] Its derivatives have garnered significant attention for their potential to modulate biological pathways, with a pronounced focus on the inhibition of PARP enzymes, particularly PARP1.[2][3] The inhibition of PARP is a clinically validated strategy in cancer therapy, especially for tumors harboring deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[2][3]

This guide will dissect the structure-activity relationships (SAR) of various analogs, drawing upon experimental data to elucidate how subtle molecular modifications influence their potency in both catalytic inhibition of PARP1 and the trapping of PARP-DNA complexes, a key mechanism of cytotoxicity for many PARP inhibitors.[4] We will also provide detailed experimental protocols for the synthesis of these compounds and for the assays used to evaluate their biological activity, empowering researchers to further explore this promising chemical space.

The Emergence of the Cyclohexanecarboxamide Scaffold in PARP Inhibition

The design of PARP inhibitors has historically been guided by the structure of the nicotinamide moiety of the NAD+ substrate.[2][3] This has led to the development of a diverse array of chemical scaffolds, many of which feature an aromatic ring and a carboxamide group to mimic the key interactions within the PARP active site.[2] The (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid scaffold represents a departure from purely aromatic systems, introducing a three-dimensional cyclohexane core that can be strategically functionalized to probe different regions of the enzyme's binding pocket.

Comparative Analysis of Structural Analogs

The potency and selectivity of PARP inhibitors derived from the (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid scaffold are profoundly influenced by the nature and position of substituents on the cyclohexane ring and the modifications of the carbamoyl and carboxylic acid functionalities.

Key Structural Modifications and Their Impact on Activity

To illustrate the structure-activity relationships, we will consider a hypothetical series of analogs based on published data for various PARP inhibitors, adapting the findings to the cyclohexanecarboxamide core. The following table summarizes the expected impact of key structural modifications on PARP1 catalytic inhibition and PARP trapping.

Compound IDModification from Core StructureExpected PARP1 IC50 (nM)Expected PARP Trapping PotencyRationale for Performance
Core (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid>1000LowThe free carboxylic acid may not be optimal for active site binding.
Analog 1 Carboxylic acid converted to a primary amide500ModerateThe primary amide can form additional hydrogen bonds in the active site.
Analog 2 Carbamoyl group extended with a phenyl ring100ModerateThe phenyl ring can engage in π-stacking interactions with aromatic residues in the nicotinamide-binding pocket.
Analog 3 Phenyl ring (from Analog 2) substituted with a fluorine atom50HighThe fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.
Analog 4 Cyclohexane ring fused with a phthalazinone moiety5Very HighThe rigid, planar phthalazinone structure is a known pharmacophore for potent PARP inhibition, mimicking the nicotinamide ribose.
Analog 5 (1S,2S)-stereoisomer of Analog 4>1000LowThe stereochemistry is critical for optimal binding; the (1S,2S) configuration likely leads to steric clashes within the active site.

Note: The IC50 values and trapping potencies are illustrative and based on general principles of PARP inhibitor SAR. Actual values would need to be determined experimentally.

Causality Behind Experimental Choices: The progression from the simple core molecule to more complex analogs reflects a rational drug design approach. The initial conversion of the carboxylic acid to an amide (Analog 1) is a common strategy to introduce hydrogen bond donors and acceptors that can mimic the interactions of the nicotinamide moiety of NAD+. The addition of an aromatic ring (Analog 2) aims to exploit the known π-stacking interactions with key tyrosine residues in the PARP active site. Further substitution on this ring (Analog 3) allows for fine-tuning of electronic and steric properties to optimize binding. The fusion of a phthalazinone ring (Analog 4) represents a significant leap, incorporating a well-established PARP-binding pharmacophore to achieve high potency. The comparison with the opposite stereoisomer (Analog 5) serves as a critical control to validate the stereospecificity of the interaction.

The Dual Mechanism of Action: Catalytic Inhibition and PARP Trapping

A crucial aspect of evaluating PARP inhibitors is understanding their dual mechanism of action: catalytic inhibition and PARP trapping.

  • Catalytic Inhibition: This refers to the direct blocking of the PARP enzyme's ability to synthesize poly(ADP-ribose) chains, thus preventing the recruitment of other DNA repair proteins.

  • PARP Trapping: This is a more cytotoxic mechanism where the inhibitor stabilizes the complex of PARP with DNA, leading to the formation of toxic PARP-DNA lesions that can cause replication fork collapse and cell death.[4]

The relative potency of a compound in these two assays can have significant implications for its therapeutic window and potential side effects.

Caption: Dual mechanisms of PARP inhibitors.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed experimental protocols are provided below for the synthesis of a key analog and for the evaluation of PARP inhibitory activity.

Synthesis of a Representative Cyclohexanecarboxamide Analog

This protocol describes a general method for the synthesis of N-aryl-cyclohexanecarboxamide derivatives, which can be adapted for the synthesis of various analogs.

Synthesis_Workflow start Start: (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic acid step1 Activation of Carboxylic Acid (e.g., with oxalyl chloride) start->step1 step2 Amide Coupling with Aryl Amine step1->step2 product Product: N-Aryl-(1R,2R)-2-carbamoyl- cyclohexanecarboxamide step2->product

Caption: General synthesis workflow for N-aryl-cyclohexanecarboxamide analogs.

Step-by-Step Methodology:

  • Acid Chloride Formation: To a solution of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM, yielding the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add the desired aryl amine (1.1 eq) and triethylamine (1.5 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-(1R,2R)-2-carbamoyl-cyclohexanecarboxamide.

PARP1 Catalytic Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the catalytic activity of PARP1 by detecting the consumption of NAD+.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT. Prepare solutions of recombinant human PARP1 enzyme, activated DNA, NAD+, and the test compounds at various concentrations.

  • Reaction Setup: In a 96-well black plate, add the reaction buffer, activated DNA, and the test compound or vehicle control (DMSO).

  • Enzyme Addition: Add the PARP1 enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding NAD+.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the remaining NAD+ concentration using a fluorescent detection reagent according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

PARP Trapping Assay (In-Cell)

This assay quantifies the ability of an inhibitor to trap PARP1 at sites of DNA damage within cells.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., a BRCA-deficient cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds or a vehicle control for a specified period.

  • DNA Damage Induction: Induce DNA damage, for example, by treating with a low dose of an alkylating agent like methyl methanesulfonate (MMS).

  • Cell Lysis and Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble proteins.

  • Detection of Trapped PARP1: Detect the amount of PARP1 in the chromatin-bound fraction using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

  • Data Analysis: Quantify the amount of trapped PARP1 relative to the total PARP1 and normalize to the vehicle control. Determine the concentration of the compound that results in a half-maximal trapping effect (EC50).

Conclusion and Future Directions

The (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid scaffold provides a versatile and stereochemically defined platform for the design of novel PARP inhibitors. The structure-activity relationships discussed in this guide highlight the importance of strategic modifications to the core structure to achieve high potency in both catalytic inhibition and PARP trapping. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate new analogs, contributing to the development of the next generation of targeted cancer therapies.

Future research in this area should focus on exploring a wider range of substitutions on the cyclohexane ring to probe for additional interactions within the PARP active site. Furthermore, a systematic investigation of different bioisosteric replacements for the carbamoyl and carboxylic acid functionalities could lead to compounds with improved pharmacokinetic properties and enhanced cellular efficacy. The continued application of rational drug design principles to this promising scaffold holds significant potential for the discovery of novel and effective PARP inhibitors.

References

  • (1R,2R)-2-Carbamoylcyclohexanecarboxylic acid - MySkinRecipes. (URL: )
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - MDPI. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. (URL: [Link])

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. (URL: [Link])

  • Design, Synthesis, and Pharmacodynamic Evaluation of Highly Selective PARP1 Inhibitors with Brain Penetrance - PubMed. (URL: [Link])

  • Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed. (URL: [Link])

  • Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed. (URL: [Link])

  • Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells - ResearchGate. (URL: [Link])

  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... - ResearchGate. (URL: [Link])

  • Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed. (URL: [Link])

  • Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC - NIH. (URL: [Link])

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - AACR Journals. (URL: [Link])

  • PARPtrap™ Assay Kit for PARP1 - BPS Bioscience. (URL: [Link])

  • Setting a Trap for PARP1 and PARP2 - BPS Bioscience. (URL: [Link])

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. (URL: [Link])

  • Synthesis of Chiral Carbocycles via Enantioselective β,γ-Dehydrogenation - PMC - NIH. (URL: [Link])

  • Synthesis of chiral cyclohexane-linked bisimidazolines - Beilstein Journals. (URL: [Link])

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Validation

A Comparative Guide to the Synthetic Performance of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid stands as a critical chiral building block in contemporary pharmaceutical synthesis, most notably as a key in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid stands as a critical chiral building block in contemporary pharmaceutical synthesis, most notably as a key intermediate in the production of the atypical antipsychotic agent, Lurasidone. The precise stereochemistry of this molecule is paramount to the biological activity of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, scalable, and stereoselective synthetic routes to this compound is of significant interest to the drug development community.

This guide provides an in-depth technical comparison of the primary synthetic strategies employed to produce (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data where available, and offer insights into the practical considerations for laboratory and industrial-scale synthesis.

The Synthetic Challenge: Controlling Stereochemistry

The core challenge in synthesizing (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid lies in the precise control of the two adjacent chiral centers on the cyclohexane ring. The desired trans configuration of the carbamoyl and carboxylic acid groups is crucial. This guide will explore three principal methodologies for achieving this stereochemical control:

  • Classical Chemical Resolution: Separation of a racemic mixture of trans-2-Carbamoyl-cyclohexanecarboxylic acid.

  • Enzymatic Resolution: Leveraging the stereoselectivity of enzymes to resolve a racemic precursor.

  • Asymmetric Synthesis: Building the desired stereochemistry from a prochiral starting material.

Route 1: Classical Chemical Resolution of Racemic trans-1,2-Cyclohexanedicarboxylic Acid

This traditional approach involves the synthesis of a racemic mixture of the trans-dicarboxylic acid precursor, followed by separation of the enantiomers using a chiral resolving agent.

Rationale and Workflow

The underlying principle of this method is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral base. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer of the resolving agent is then removed to yield the enantiopure carboxylic acid.

Experimental Protocol: Resolution of trans-1,2-Cyclohexanedicarboxylic Acid with (S)-(-)-α-Methylbenzylamine

  • Salt Formation: A solution of racemic trans-1,2-cyclohexanedicarboxylic acid in a suitable solvent (e.g., ethanol) is treated with a specific molar ratio of a chiral resolving agent, such as (S)-(-)-α-methylbenzylamine. The choice of solvent and the stoichiometry of the resolving agent are critical for efficient separation.

  • Fractional Crystallization: The resulting mixture of diastereomeric salts is subjected to fractional crystallization. The less soluble diastereomeric salt, containing one enantiomer of the dicarboxylic acid, will preferentially crystallize out of the solution.

  • Isolation and Purification: The crystallized salt is isolated by filtration and can be further purified by recrystallization to enhance the diastereomeric excess.

  • Liberation of the Enantiopure Acid: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiopure dicarboxylic acid from the chiral amine, which can often be recovered and recycled.

Performance Metrics
ParameterReported Performance
Starting Material Racemic trans-1,2-cyclohexanedicarboxylic acid
Chiral Resolving Agent (S)-(-)-α-Methylbenzylamine
Key Advantage Well-established and relatively straightforward methodology.
Key Disadvantage Theoretical maximum yield of 50% for the desired enantiomer; can be labor-intensive and require multiple recrystallizations.
Logical Workflow for Chemical Resolution

racemic_acid Racemic trans-1,2-Cyclohexanedicarboxylic Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation chiral_amine Chiral Resolving Agent ((S)-(-)-α-Methylbenzylamine) chiral_amine->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Diastereomeric Salt crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in solution) crystallization->more_soluble acidification Acidification (e.g., HCl) less_soluble->acidification enantiopure_acid (1R,2R)-1,2-Cyclohexanedicarboxylic Acid acidification->enantiopure_acid

Caption: Workflow for Chemical Resolution

Route 2: Enzymatic Resolution of a Racemic Precursor

Enzymatic resolution offers a green and highly selective alternative to classical chemical methods. This approach utilizes the inherent stereospecificity of enzymes, typically lipases, to selectively react with one enantiomer in a racemic mixture.

Rationale and Workflow

In the context of synthesizing (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid, a common strategy involves the enzymatic hydrolysis of a racemic diester precursor. The enzyme will preferentially hydrolyze one enantiomer of the diester to the corresponding monoester, leaving the other enantiomer of the diester unreacted. These two products, having different functional groups, can then be readily separated.

Conceptual Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic trans-1,2-Cyclohexanedicarboxylic Acid Dimethyl Ester

  • Enzyme Selection and Immobilization: A suitable lipase, such as Candida antarctica lipase B (CALB), is selected. Immobilization of the enzyme on a solid support is often employed to improve stability and facilitate recovery and reuse.

  • Reaction Setup: The racemic diester is dissolved in a suitable buffer or biphasic system. The immobilized lipase is added, and the mixture is incubated under controlled temperature and pH.

  • Monitoring the Reaction: The progress of the reaction is monitored by techniques such as chiral HPLC to determine the conversion and the enantiomeric excess of both the product and the remaining substrate.

  • Separation and Isolation: Once the desired conversion (often close to 50%) is reached, the enzyme is filtered off. The resulting mixture of the monoester and the unreacted diester is then separated by extraction or chromatography.

  • Hydrolysis to the Diacid: The separated enantiopure monoester and diester can then be hydrolyzed to the corresponding enantiopure dicarboxylic acids.

Performance Metrics
ParameterExpected Performance
Starting Material Racemic trans-1,2-Cyclohexanedicarboxylic Acid Diester
Biocatalyst Lipase (e.g., Candida antarctica lipase B)
Key Advantage High enantioselectivity (often >95% e.e.), mild reaction conditions, and environmentally benign.
Key Disadvantage Theoretical maximum yield of 50% for each enantiomer; enzyme cost and stability can be a factor.

While a specific protocol with performance data for the direct enzymatic resolution of a precursor to (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is not detailed in the available literature, the high enantioselectivity of lipases in resolving similar cyclic diesters is well-documented.

Logical Workflow for Enzymatic Resolution

racemic_diester Racemic trans-1,2-Cyclohexanedicarboxylic Acid Diester hydrolysis Enzymatic Hydrolysis racemic_diester->hydrolysis lipase Lipase (e.g., CALB) lipase->hydrolysis separation Separation hydrolysis->separation monoester (1R,2R)-Monoester hydrolysis_mono Hydrolysis monoester->hydrolysis_mono unreacted_diester (1S,2S)-Diester hydrolysis_di Hydrolysis unreacted_diester->hydrolysis_di separation->monoester separation->unreacted_diester enantiopure_acid_R (1R,2R)-Dicarboxylic Acid hydrolysis_mono->enantiopure_acid_R enantiopure_acid_S (1S,2S)-Dicarboxylic Acid hydrolysis_di->enantiopure_acid_S

Caption: Workflow for Enzymatic Resolution

Route 3: Asymmetric Synthesis via Desymmetrization of a meso-Anhydride

Asymmetric synthesis represents the most elegant and potentially most efficient strategy, as it aims to create only the desired enantiomer from a prochiral starting material, thus avoiding the 50% yield limitation of resolution methods. A powerful approach in this category is the desymmetrization of a meso-anhydride.

Rationale and Workflow

This strategy begins with a symmetric meso-compound, such as cis-hexahydrophthalic anhydride, which contains a plane of symmetry. A chiral reagent or catalyst is then used to selectively react with one of the two enantiotopic carbonyl groups of the anhydride, leading to a chiral, non-racemic product.

Conceptual Experimental Protocol: Chiral Amine-Mediated Desymmetrization of cis-Hexahydrophthalic Anhydride

  • Reagent/Catalyst Preparation: A chiral amine or a chiral catalyst is prepared or sourced. The choice of this chiral auxiliary is critical for achieving high enantioselectivity.

  • Ring Opening: The meso-anhydride is reacted with a nucleophile (e.g., an alcohol or an amine) in the presence of the chiral catalyst or as a direct reaction with a chiral nucleophile. This ring-opening reaction proceeds with high stereoselectivity, yielding a chiral mono-amide or mono-ester.

  • Subsequent Transformations: The resulting chiral intermediate can then be further transformed into the target (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid through a series of stereochemically controlled reactions, which may include epimerization to the trans isomer and functional group manipulations.

Performance Metrics
ParameterExpected Performance
Starting Material cis-Hexahydrophthalic anhydride (meso)
Key Reagent/Catalyst Chiral amine or chiral catalyst
Key Advantage Theoretical yield of up to 100% of the desired enantiomer; can be highly atom-economical.
Key Disadvantage Development of a highly selective catalyst can be challenging and expensive; the subsequent stereochemical transformations need to be carefully controlled.

The desymmetrization of meso-anhydrides is a well-established strategy for the synthesis of various chiral cyclohexane derivatives, and with the right catalyst system, it can provide high yields and excellent enantiomeric excess.

Logical Workflow for Asymmetric Synthesis

meso_anhydride meso-cis-Hexahydrophthalic Anhydride desymmetrization Asymmetric Ring Opening meso_anhydride->desymmetrization chiral_catalyst Chiral Catalyst/Reagent chiral_catalyst->desymmetrization chiral_intermediate Chiral Mono-amide/Mono-ester desymmetrization->chiral_intermediate transformations Further Stereocontrolled Transformations chiral_intermediate->transformations target_molecule (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic Acid transformations->target_molecule

Caption: Workflow for Asymmetric Synthesis

Comparative Analysis and Concluding Remarks

Synthetic RouteKey AdvantagesKey DisadvantagesIdeal Application Scenario
Chemical Resolution Established methodology, reliable.50% theoretical yield, labor-intensive, potential for racemization.Small to medium scale synthesis where the resolving agent is readily available and cost-effective.
Enzymatic Resolution High enantioselectivity, mild conditions, environmentally friendly.50% theoretical yield, enzyme cost and stability, requires optimization of reaction conditions."Green chemistry" applications, synthesis of high-value intermediates where high purity is critical.
Asymmetric Synthesis Up to 100% theoretical yield, atom-economical, elegant.Requires development of specific chiral catalysts, can be expensive, multi-step process.Large-scale industrial production where high efficiency and yield are paramount.

The choice of the optimal synthetic route for (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid depends on a multitude of factors including the scale of production, cost considerations, desired purity, and available expertise and equipment.

For academic research and small-scale synthesis, classical chemical resolution remains a viable option due to its straightforward implementation. Enzymatic resolution presents a more sustainable and often more selective alternative, particularly appealing for its "green" credentials. For large-scale industrial manufacturing, asymmetric synthesis via desymmetrization of a meso-anhydride is the most attractive approach due to its potential for high yields and atom economy, despite the initial investment in catalyst development and process optimization.

As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient and sustainable synthetic routes to key chiral building blocks like (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid will remain a key focus of research and development in the pharmaceutical industry.

References

Comparative

Technical Review: Synthesis of Lurasidone Intermediates and Process Optimization

Executive Summary Lurasidone hydrochloride (Latuda®) is an atypical antipsychotic distinguished by its high affinity for dopamine D2 and serotonin 5-HT2A receptors. From a process chemistry perspective, the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lurasidone hydrochloride (Latuda®) is an atypical antipsychotic distinguished by its high affinity for dopamine D2 and serotonin 5-HT2A receptors. From a process chemistry perspective, the synthesis of Lurasidone is a study in convergent assembly, relying on the high-fidelity coupling of two complex heterocycles via a chiral cyclohexane linker.

This guide moves beyond basic literature summaries to critically evaluate the patent landscape, focusing on the transition from the "Innovator Route" (Sumitomo Dainippon, US 5,532,372) to modern "Process Improvement" patents (e.g., generic optimizations). We focus on the two critical intermediates:

  • The Piperazine Core: 3-(1-piperazinyl)-1,2-benzisothiazole.[1][2]

  • The Bicyclic Imide: (3aR,4S,7R,7aS)-4,7-methano-1H-isoindole-1,3(2H)-dione.[3][4][5]

Part 1: The Retrosynthetic Landscape

The synthesis of Lurasidone is best understood as a three-component convergent assembly . The choice of which bond to form last dictates the impurity profile and yield.

Visual 1: Retrosynthetic Disconnection Strategy

Lurasidone_Retro cluster_fragments Key Intermediates Lurasidone Lurasidone HCl (Target Molecule) Fragment_A Intermediate A 3-(1-piperazinyl)-1,2-benzisothiazole (Nucleophilic Head) Lurasidone->Fragment_A N-Alkylation (C-N Bond) Fragment_B Intermediate B Bicyclic Imide (Scaffold Tail) Lurasidone->Fragment_B N-Alkylation (C-N Bond) Fragment_C Intermediate C (1R,2R)-cyclohexane-1,2-diyldimethanol derivative (Chiral Linker) Lurasidone->Fragment_C Scaffold Origin 3-chloro-1,2-benzisothiazole 3-chloro-1,2-benzisothiazole Fragment_A->3-chloro-1,2-benzisothiazole Norbornene Anhydride Norbornene Anhydride Fragment_B->Norbornene Anhydride

Figure 1: The convergent retrosynthesis of Lurasidone. The critical control point is the stereochemistry of the cyclohexane linker (Intermediate C).

Part 2: Intermediate A – The Piperazine Core

Target: 3-(1-piperazinyl)-1,2-benzisothiazole CAS: 87691-87-0[6]

This intermediate is the "warhead" of the molecule. The primary challenge here is not yield, but regioselectivity and the removal of the bis-piperazine impurity (where one piperazine molecule attacks two benzisothiazole rings).

Comparative Analysis: Synthesis Routes
FeatureRoute 1: Nucleophilic Substitution (Standard) Route 2: Cyclization (Alternative)
Precursors 3-chloro-1,2-benzisothiazole + Piperazine2-cyanobenzenesulfenyl chloride + Piperazine
Reagents K₂CO₃ or Na₂CO₃, Ethanol/DiglymeBase, Toluene
Temp/Time Reflux (80–120°C) / 24–36 hLower temp / Faster
Yield 80–85%70–75%
Key Impurity Bis-substituted piperazineDisulfides
Scalability High (Preferred Industrial Route)Moderate (Reagent stability issues)
Expert Protocol: The "Self-Validating" HCl Salt Method

Based on optimizations found in US Patent 6,111,105 and generic improvements.

Why this works: The free base of Intermediate A is an oil or low-melting solid that is difficult to purify. Converting it to the Hydrochloride salt in Isopropanol (IPA) acts as a purification firewall . Impurities remain in the mother liquor.

Step-by-Step Workflow:

  • Reaction: Charge a reactor with 3-chloro-1,2-benzisothiazole (1.0 eq) and Piperazine (5.0 eq). Note: The large excess of piperazine is the causality here—it statistically prevents the formation of the bis-impurity.

  • Solvent: Add Ethanol (5 vol). Heat to reflux (80°C) for 20 hours.

  • Workup: Distill off ethanol. Add Toluene and Water .[7][8] The product partitions into Toluene; excess piperazine stays in water.

  • The Critical Step (Salt Formation):

    • Dry the Toluene layer.[7]

    • Add Isopropanol (IPA) .

    • Slowly dose Conc.[7] HCl until pH reaches 3.8–4.0.

    • Observation: A thick white precipitate forms.

  • Validation: Cool to 0°C and filter.

    • Success Criteria: The filter cake should be white/off-white. If yellow/sticky, the pH adjustment was too fast, trapping impurities.

    • Yield Target: ~80% as HCl salt.

Part 3: Intermediate B – The Bicyclic Imide

Target: (3aR,4S,7R,7aS)-4,7-methano-1H-isoindole-1,3(2H)-dione CAS: 14805-29-9[3][5][9]

This fragment provides the rigid scaffold. The synthesis is a classic Diels-Alder followed by hydrogenation.

Technical Insight: Older patents (US 5,532,372) often synthesized the unsaturated analog and coupled it, hydrogenating at the very end. However, modern process chemistry dictates hydrogenating Intermediate Bbefore coupling. Hydrogenating the final API (Lurasidone) is risky due to potential reduction of the benzisothiazole sulfur or the piperazine ring.

Optimized Protocol (Hydrogenation):

  • Substrate: rel-(3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindoline-1,3(2H)-dione.[3][4]

  • Catalyst: 10% Pd/C (50% wet).

  • Solvent: Methanol (High solubility of imide).

  • Conditions: 8 atm H₂, 40–50°C.

  • Validation: GC Purity >99.9%. The disappearance of the alkene proton signals in NMR is the check.

Part 4: The Coupling Strategy (The "Linker" Problem)

This is the most litigated and technically complex step. The goal is to connect Intermediate A and Intermediate B via the chiral linker ((1R,2R)-cyclohexane-1,2-diyldimethanol mesylate).

The Evolution of the Process[2][4][10][11]

1. The Innovator Method (US 5,532,372):

  • Solvent: Acetonitrile.[6]

  • Base: Sodium Carbonate (Na₂CO₃).

  • Mechanism: Formation of a quaternary ammonium salt intermediate.

  • Drawbacks: Acetonitrile is expensive and requires Class 2 solvent controls. The reaction often stalls, leaving ~0.06% unreacted Intermediate A, which is a difficult-to-purge impurity.

2. The Optimized "Generic" Method (e.g., US 2011/0263847):

  • Solvent: Toluene (or Toluene/Water biphasic).

  • Base: Potassium Carbonate (K₂CO₃).

  • Catalyst: Dibenzyl-18-crown-6 (Phase transfer - optional but effective).

  • Advantage: K₂CO₃ has better solubility/basicity profile in this system than Na₂CO₃, driving the reaction to completion.

Visual 2: Optimized Coupling Workflow (Toluene Route)

Coupling_Process Input Inputs: 1. Intermediate A (Free Base) 2. Intermediate C (Mesylate) 3. K2CO3 / Toluene Reaction Reaction 105°C, 15-24h (N-Alkylation) Input->Reaction Heat Quench Phase Separation Add Water Remove Salts Reaction->Quench Cool < 30°C Conversion Salt Formation Add HCl / IPA Quench->Conversion Org. Layer Output Crude Lurasidone HCl (Pre-recrystallization) Conversion->Output Crystallize

Figure 2: The optimized industrial workflow using Toluene, avoiding the use of Acetonitrile.

Detailed Protocol: The Toluene/Carbonate Route[12]

1. Preparation of Free Base (Intermediate A): If starting from the HCl salt of Intermediate A (from Part 2), you must break the salt.

  • Suspend Intermediate A (HCl salt) in Toluene/Water.

  • Add NaOH until pH > 11.

  • Separate layers.[7][10] The Toluene layer contains the active free base.

2. The Coupling Reaction:

  • Charge: To the Toluene solution, add (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane (1.05 eq) and Potassium Carbonate (1.2 eq).

  • Reflux: Heat to 105°C.

  • Monitor: Use UPLC. The reaction is considered complete when the unreacted Intermediate A is <0.1%.

    • Expert Note: If the reaction stalls, adding a catalytic amount of KI (Potassium Iodide) can accelerate the substitution via the Finkelstein mechanism (in situ formation of the iodide).

3. Isolation:

  • Cool to room temperature.[10][11] Add water to dissolve inorganic salts (KCl, KHCO₃).

  • Separate phases.[7][10]

  • Polishing: Treat the organic layer with activated carbon to remove color bodies (oxidative impurities).

  • Final Salt Formation: Add Acetone/IPA and treat with HCl. Lurasidone HCl crystallizes.[8][10][11]

References

  • US Patent 5,532,372 . Imide derivatives and their use as antipsychotic agents.[6][10] Sumitomo Pharmaceuticals. (The "Innovator" patent describing the original Acetonitrile route). Link

  • US Patent 2011/0263847 . Process for the preparation of Lurasidone.[1][12][13][10][11][14][15] (Describes the optimized Toluene/K2CO3 route and impurity control). Link

  • WO 2011/136383 . Process for producing bicyclic imide compound.[2][7] (Details on the stereoselective synthesis of the imide fragment). Link

  • US Patent 6,111,105 . Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.[1][2] (Key reference for the purification of Intermediate A via HCl salt). Link

  • US Patent 9,133,161 . Processes for preparing isoindoline-1,3-dione compounds.[6][1][3][4][5][11][16] (Modern approaches to the imide scaffold). Link

Sources

Validation

A Comparative Guide to Chiral Resolving Agents in Pharmaceutical Manufacturing: A Focus on (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid

In the landscape of pharmaceutical development, the stereochemical purity of an active pharmaceutical ingredient (API) is not merely a matter of quality control; it is a fundamental determinant of therapeutic efficacy an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical purity of an active pharmaceutical ingredient (API) is not merely a matter of quality control; it is a fundamental determinant of therapeutic efficacy and patient safety. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation, a process for which chiral resolution by diastereomeric salt formation remains a cornerstone in industrial-scale synthesis. This guide provides an in-depth technical comparison of chiral resolving agents, with a particular focus on the utility and justification for the use of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid . We will objectively compare its performance with other commonly employed alternatives, supported by available experimental data, to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Critical Role of Chirality in Drug Design

The majority of biological targets, such as enzymes and receptors, are inherently chiral. This biological chirality leads to stereospecific interactions with drug molecules, meaning that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects or toxicity. Consequently, regulatory bodies worldwide increasingly favor the development of single-enantiomer drugs.

This paradigm shift underscores the importance of robust and efficient methods for obtaining enantiomerically pure compounds. While asymmetric synthesis offers an elegant solution by directly producing the desired enantiomer, chiral resolution of a racemic mixture often presents a more practical and economically viable strategy, especially during the initial stages of drug development and for large-scale manufacturing.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The most prevalent method for chiral resolution on an industrial scale is the formation of diastereomeric salts. This technique leverages the fact that while enantiomers possess identical physical properties (e.g., solubility, melting point), diastereomers do not. The process involves reacting a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent (an acid in this case). This reaction forms a pair of diastereomeric salts, which can then be separated based on their differential solubility in a given solvent system through fractional crystallization. The desired enantiomer is subsequently liberated from the isolated diastereomeric salt, and the chiral resolving agent can often be recovered and recycled.

Figure 1: General workflow for chiral resolution by diastereomeric salt formation.

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid: A Structurally Advantaged Resolving Agent

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a chiral building block that has gained prominence as a key intermediate in the synthesis of complex pharmaceutical agents, most notably the atypical antipsychotic drug, Lurasidone.[1] Its utility extends beyond being a synthetic intermediate; its inherent chirality and structural features make it a compelling candidate as a chiral resolving agent.

The justification for its use stems from several key molecular attributes:

  • Rigid Conformational Structure: The cyclohexane backbone provides a rigid and well-defined three-dimensional structure. This conformational rigidity can lead to more distinct and predictable interactions with the enantiomers of a racemic compound, resulting in a greater difference in the crystal lattice energies and, consequently, the solubilities of the resulting diastereomeric salts.

  • Multiple Interaction Points: The presence of both a carboxylic acid and a carbamoyl (amide) group offers multiple points for hydrogen bonding and other non-covalent interactions. These interactions are crucial for the formation of a stable and well-ordered crystal lattice, which is a prerequisite for effective separation by crystallization.

  • Defined Stereochemistry: The specific (1R,2R) configuration provides a consistent chiral environment for the resolution process, ensuring reproducibility and high enantioselectivity.

Comparative Performance of Chiral Resolving Agents

The selection of an optimal chiral resolving agent is often a result of empirical screening, as the success of a resolution is highly dependent on the specific substrate, solvent system, and crystallization conditions. Below is a comparative overview of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid's parent compound and other commonly used acidic resolving agents.

Chiral Resolving AgentRacemic SubstrateDiastereomeric Salt Yield (%)Enantiomeric Excess (e.e.) of Resolved Substrate (%)Reference
(1S,2S)-Cyclohexane-1,2-dicarboxylic acid (via resolution with (S)-phenylethylamine)trans-1,2-Cyclohexanedicarboxylic acidNot explicitly stated for the salt, but the resolved acid was obtained with high purity.97[2]
D-Tartaric Acid (±)-Amlodipine48.890.7[3]
O,O'-Dibenzoyl-(2S,3S)-tartaric acid (d-DBTA) (±)-OfloxacinNot Specified82.3 (for R-Ofloxacin)[4]
D(-)-Mandelic Acid (±)-α-PhenylethylamineHigh (implied)High (implied)[4]

The data for the parent compound, trans-1,2-cyclohexanedicarboxylic acid, demonstrates that high enantiomeric purity can be achieved using a chiral amine resolving agent.[2] This suggests that the cyclohexane-based scaffold is effective in facilitating chiral discrimination. While specific data for the carbamoyl derivative as a resolving agent is not provided, its structural similarities and additional functional group for hydrogen bonding suggest a strong potential for effective resolution.

Experimental Protocol: A General Guideline for Chiral Resolution of a Racemic Amine

The following protocol outlines a general procedure for the chiral resolution of a racemic amine using an acidic resolving agent like (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid. This should be considered a starting point, with optimization of solvent, temperature, and stoichiometry being crucial for a specific application.

1. Salt Formation: a. Dissolve one molar equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or a mixture) with gentle heating. b. In a separate vessel, dissolve 0.5 to 1.0 molar equivalents of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid in the minimum amount of the same hot solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric purity of the initially precipitated salt. c. Slowly add the hot solution of the resolving agent to the solution of the racemic amine with continuous stirring.

2. Crystallization: a. Allow the mixture to cool slowly to room temperature to promote the formation of well-defined crystals. b. For improved yield, the mixture can be further cooled in an ice bath or refrigerated for a specified period. c. The less soluble diastereomeric salt will precipitate from the solution.

3. Isolation of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomeric salt. c. Dry the isolated diastereomeric salt.

4. Liberation of the Enantiomerically Enriched Amine: a. Dissolve the dried diastereomeric salt in water. b. Add a base (e.g., 1M NaOH) to adjust the pH to >10, which will deprotonate the amine and protonate the carboxylic acid of the resolving agent. c. Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). d. Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄). e. Remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

5. Analysis: a. Determine the yield of the recovered amine. b. Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral HPLC or by measuring the optical rotation.

Figure 2: Step-by-step experimental workflow for chiral resolution.

Conclusion

The justification for the use of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid in drug manufacturing, either as a chiral building block or a resolving agent, is rooted in its well-defined stereochemistry and rigid conformational structure, which are advantageous for achieving high enantioselectivity. While direct comparative data on its performance as a resolving agent is limited in publicly available literature, the successful resolution of its parent dicarboxylic acid highlights the potential of the cyclohexane scaffold in chiral discrimination.

Compared to more traditional resolving agents like tartaric acid and mandelic acid derivatives, the unique structural features of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid may offer superior performance for specific substrates, particularly those where multiple-point interactions and a rigid chiral environment are beneficial. As with any chiral resolution, empirical screening and process optimization are paramount to achieving the desired levels of purity and yield. This guide serves as a foundational resource for understanding the principles and practical considerations for employing this and other chiral resolving agents in the synthesis of enantiomerically pure pharmaceuticals.

References

  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023-01-28). Available at: [Link]

  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. (2022-07-11). Available at: [Link]

  • Chemistry LibreTexts. 13.9: Racemic Mixtures and the Resolution of Enantiomers. (2023-08-15). Available at: [Link]

  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • Incze, M., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4955. Available at: [Link]

  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Available at: [Link]

  • National Center for Biotechnology Information. Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. (2023-11-07). Available at: [Link]

  • National Center for Biotechnology Information. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Available at: [Link]

  • National Center for Biotechnology Information. Strategies for chiral separation: from racemate to enantiomer. Available at: [Link]

  • ResearchGate. (2025). Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. Available at: [Link]

  • ResearchGate. High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. Available at: [Link]

  • ResearchGate. Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... Available at: [Link]

  • Royal Society of Chemistry. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Available at: [Link]

  • Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

  • Semantic Scholar. Rapid enantiomeric excess and concentration determination using simple racemic metal complexes. Available at: [Link]

  • Springer Nature. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-08-22). Available at: [Link]

  • Wiley Online Library. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. (2023-03-27). Available at: [Link]

  • Wikipedia. Chiral resolution. Available at: [Link]

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Comparative

A Researcher's Guide to the Reproducible Synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid

In the landscape of modern drug discovery and development, the stereochemical purity of molecular building blocks is paramount. (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a chiral scaffold of significant interest,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the stereochemical purity of molecular building blocks is paramount. (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a chiral scaffold of significant interest, offering a rigid cyclohexane backbone with differentiated functionality that is crucial for crafting complex molecular architectures with precise three-dimensional orientations. This guide provides a comparative analysis of reproducible synthetic methods for this valuable compound, offering in-depth technical insights and actionable experimental protocols for researchers in the pharmaceutical and chemical sciences.

The synthetic approaches to (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid predominantly diverge from a common strategic chokepoint: the stereoselective synthesis of the precursor, (1R,2R)-cyclohexane-1,2-dicarboxylic acid or a mono-protected derivative. The primary challenge lies in establishing the trans stereochemistry at the C1 and C2 positions of the cyclohexane ring with high fidelity. Two principal and effective strategies have emerged to address this challenge: enzymatic desymmetrization and organocatalytic desymmetrization of a prochiral meso starting material. This guide will dissect these two pathways, followed by a discussion on the selective formation of the carbamoyl group.

Strategic Overview: The Desymmetrization Approach

The most elegant and efficient routes to the chiral cyclohexane core commence with the desymmetrization of meso-hexahydrophthalic anhydride. This strategy is advantageous as it leverages a readily available and achiral starting material to generate a chiral product in a single, stereochemistry-defining step.

Synthetic Overview cluster_desymmetrization Desymmetrization Methods meso-Hexahydrophthalic Anhydride meso-Hexahydrophthalic Anhydride Chiral Monoester Chiral Monoester meso-Hexahydrophthalic Anhydride->Chiral Monoester Desymmetrization (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid Chiral Monoester->(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid Selective Amidation Enzymatic (e.g., Lipase) Enzymatic (e.g., Lipase) Organocatalytic (e.g., Cinchona Alkaloid) Organocatalytic (e.g., Cinchona Alkaloid)

Caption: General synthetic workflow for (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid.

Method 1: Enzymatic Desymmetrization

Biocatalysis offers a highly selective and environmentally benign approach to asymmetric synthesis. In this method, a hydrolase enzyme, such as a lipase, selectively catalyzes the hydrolysis or alcoholysis of one of the two enantiotopic carbonyl groups of the meso-anhydride. This results in the formation of a chiral monoester with high enantiomeric excess (ee).

The causality behind this selectivity lies in the intricate three-dimensional structure of the enzyme's active site. The enzyme binds the meso-substrate in a specific orientation, positioning one of the carbonyl groups for nucleophilic attack by water or an alcohol, while the other is sterically shielded.

Advantages:

  • High enantioselectivity (often >95% ee).

  • Mild reaction conditions (room temperature, neutral pH).

  • Environmentally friendly (aqueous media, biodegradable catalyst).

Disadvantages:

  • Enzyme cost and stability can be a concern for large-scale synthesis.

  • Substrate scope can be limited by the enzyme's specificity.

  • Reaction times can be longer compared to some chemical methods.

Experimental Protocol: Enzymatic Desymmetrization of meso-Hexahydrophthalic Anhydride

This protocol is a representative procedure and may require optimization for specific enzymes and scales.

  • Preparation: In a round-bottom flask, suspend meso-hexahydrophthalic anhydride (1 equivalent) in a phosphate buffer solution (pH 7.0).

  • Enzyme Addition: Add a lipase preparation (e.g., Porcine Pancreatic Lipase or a commercially available immobilized lipase) to the suspension. The optimal enzyme loading should be determined empirically.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by HPLC or by measuring the consumption of a titrant (if performing a pH-stat titration to neutralize the liberated carboxylic acid).

  • Work-up: Once the reaction has reached completion (or equilibrium), acidify the mixture to pH 2-3 with a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting chiral monoacid-monoester can be purified further by chromatography if necessary.

Method 2: Organocatalytic Desymmetrization

Organocatalysis provides a powerful alternative to enzymatic methods, often with the benefits of lower cost, greater stability, and broader substrate scope. Chiral amines, particularly cinchona alkaloids and their derivatives, have proven to be highly effective catalysts for the desymmetrization of meso-anhydrides.

The mechanism of action involves the activation of the anhydride by the chiral catalyst. The tertiary amine of the cinchona alkaloid can act as a nucleophilic catalyst, forming a chiral acyl-ammonium intermediate. This intermediate then reacts with an alcohol, with the stereochemical outcome being directed by the chiral scaffold of the catalyst.

Advantages:

  • High enantioselectivity.

  • Catalysts are often commercially available and relatively inexpensive.

  • Broader substrate and nucleophile scope compared to many enzymes.

  • Reactions can often be performed at a higher concentration than enzymatic reactions.

Disadvantages:

  • May require strictly anhydrous conditions and inert atmospheres.

  • Catalyst loading can be higher than in some enzymatic or metal-catalyzed reactions.

  • Purification to remove the catalyst can sometimes be challenging.

Experimental Protocol: Organocatalytic Desymmetrization of meso-Hexahydrophthalic Anhydride

This protocol is based on the use of a cinchona alkaloid catalyst and may require optimization.

  • Preparation: To a solution of meso-hexahydrophthalic anhydride (1 equivalent) in a dry, aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (e.g., a cinchona alkaloid derivative, 0.1-10 mol%).

  • Alcohol Addition: Add the alcohol (e.g., methanol or benzyl alcohol, 1.1-1.5 equivalents).

  • Reaction: Stir the reaction mixture at the desired temperature (can range from low temperatures to room temperature). Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, the reaction can be quenched with a dilute acid.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography to yield the chiral monoester.

Comparison of Desymmetrization Methods

FeatureEnzymatic DesymmetrizationOrganocatalytic Desymmetrization
Catalyst Lipase or EsteraseChiral Amine (e.g., Cinchona Alkaloid)
Typical ee >95%>90%
Reaction Conditions Aqueous buffer, pH 7, RTAnhydrous organic solvent, variable temp.
Advantages Mild, environmentally friendlyBroader scope, robust catalysts
Disadvantages Enzyme cost/stability, limited scopeRequires anhydrous conditions

The Crucial Step: Selective Mono-amidation

Once the chiral monoester or diacid has been synthesized, the final step is the selective conversion of one of the carboxylic acid functionalities into a primary amide. This step requires careful control to avoid the formation of the diamide.

A common and effective strategy involves the activation of the free carboxylic acid group of the monoester precursor, followed by reaction with an ammonia source.

Amidation_Workflow Chiral Monoester Chiral Monoester Activated Intermediate Activated Intermediate Chiral Monoester->Activated Intermediate Activation (e.g., SOCl2, EDCI) (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid monoester (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid monoester Activated Intermediate->(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid monoester Ammonia source (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid monoester->(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid Hydrolysis

Caption: Workflow for the selective mono-amidation step.

Experimental Protocol: Selective Mono-amidation

This protocol describes a general procedure for the amidation of the chiral monoester.

  • Activation: Dissolve the chiral monoester (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere. Cool the solution to 0 °C. Add a suitable activating agent (e.g., oxalyl chloride or thionyl chloride with a catalytic amount of DMF, or a carbodiimide coupling reagent like EDC with HOBt). Stir the mixture at 0 °C for 1-2 hours.

  • Amidation: In a separate flask, prepare a solution of ammonia in a suitable solvent (e.g., a solution of ammonia in dioxane or bubbling ammonia gas through the reaction mixture). Add the ammonia source to the activated carboxylic acid solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting monoamide-monoester can be purified by chromatography.

  • Final Hydrolysis: If the starting material was a monoester, the ester group is then hydrolyzed under basic (e.g., LiOH in THF/water) or acidic conditions to yield the final product, (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid.

Conclusion

Both enzymatic and organocatalytic desymmetrization of meso-hexahydrophthalic anhydride represent highly effective and reproducible methods for accessing the chiral precursor to (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid. The choice between these methods will depend on factors such as scale, cost, available equipment, and the specific substrate. The subsequent selective mono-amidation, while requiring careful execution to ensure selectivity, can be reliably achieved through standard peptide coupling or acid chloride formation protocols. By following the principles and protocols outlined in this guide, researchers can confidently and reproducibly synthesize this valuable chiral building block for their drug discovery and development programs.

References

Specific literature references with detailed experimental data would be populated here based on the actual search results if a complete, published synthesis was located. As the provided search results give general methods rather than a complete, end-to-end synthesis of the target molecule, specific citations to a full reproducible protocol are not available. The principles and protocols described are based on established and well-documented reactions in organic chemistry for desymmetrization and selective amidation.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic Acid

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the proper disposal of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid. The protocols outlined below are designed to ensure the...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the proper disposal of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid. The protocols outlined below are designed to ensure the safety of laboratory personnel and adherence to environmental regulations. The core principle of chemical waste management is to handle and dispose of substances in a manner that is both safe and environmentally sound, in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[1][2]

Hazard Assessment and Waste Characterization

Before any disposal process begins, a thorough understanding of the compound's properties is essential. (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid possesses two key functional groups: a carboxylic acid and a carbamoyl (amide) group.

  • Carboxylic Acid Group: This group imparts acidic properties to the molecule. While not a strong acid, it can cause irritation and requires neutralization before certain disposal methods can be considered. Related compounds like cyclohexanecarboxylic acid are known to cause skin and serious eye irritation.[3]

  • Carbamoyl Group (Amide): Amides are generally stable. However, the overall hazard profile must be considered.

  • Physical State: The compound is typically a solid, which influences handling and spill control measures.

Based on analogous structures, the primary hazards are associated with irritation.[3][4] However, all laboratory-generated chemical waste should be treated as hazardous until a formal characterization proves otherwise. This conservative approach is fundamental to laboratory safety.

Summary of Key Disposal-Related Information
PropertyImplication for DisposalRecommended Action
Chemical Nature Organic Carboxylic Acid / AmideSegregate with non-halogenated organic acid waste.
Primary Hazard Potential for skin and eye irritation.[3]Wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.
Regulatory Status Must be managed as hazardous chemical waste.[1][2]Follow institutional and federal guidelines for hazardous waste disposal.
Treatment Option Acidity allows for neutralization.For small quantities, on-site neutralization may be permissible if allowed by institutional policy.[5][6]

Disposal Decision Workflow

The following diagram outlines the critical decision points for managing (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid waste from generation to final disposal. This workflow ensures that all safety and regulatory factors are considered in a logical sequence.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Containment & Labeling cluster_2 Step 2: On-Site Management cluster_3 Step 3: Final Disposal start Generate (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic acid waste collect Collect waste in a designated, compatible container (HDPE preferred) start->collect label_waste Label container with: - 'Hazardous Waste' - Full Chemical Name - Date of Generation collect->label_waste assess Is on-site neutralization of small quantity permitted by your institution's EHS? label_waste->assess neutralize Perform neutralization in a fume hood. Monitor pH to 5.5 - 9.5. Dispose via drain with copious water. assess->neutralize Yes store Store sealed container in a designated Satellite Accumulation Area (SAA) assess->store No / Large Quantity end End neutralize->end Disposal Complete pickup Arrange for waste pickup by your institution's Environmental Health & Safety (EHS) department. store->pickup pickup->end Disposal Complete

Caption: Waste Disposal Decision Workflow.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is crucial for managing this chemical waste safely and in compliance with regulations.

Part A: Waste Collection and Labeling
  • Select an Appropriate Container : Use a chemically resistant container for waste accumulation. High-density polyethylene (HDPE) or other plastic containers are generally preferred over glass to minimize the risk of breakage.[1][2] The container must be in good condition with a secure, leak-proof cap.

  • Segregate Waste : Do not mix (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid waste with incompatible chemical streams, such as strong bases, oxidizers, or halogenated solvents. It should be collected with other non-halogenated organic acid wastes.

  • Properly Label the Container : From the moment the first drop of waste enters the container, it must be labeled.[7] The label must include the following information in clear, legible text:

    • The words "Hazardous Waste".[7]

    • The full, common chemical name: "(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid". Do not use abbreviations or chemical formulas.[1]

    • The date when waste was first added to the container (date of generation).[1]

Part B: Storage and Accumulation
  • Keep Containers Closed : Waste containers must remain tightly sealed except when actively adding waste.[2][8] This prevents the release of vapors and protects the integrity of the contents.

  • Use a Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[7]

  • Secondary Containment : All liquid waste containers should be placed in a secondary containment bin or tray to contain any potential leaks or spills.[8]

Part C: On-Site Neutralization (For Small Quantities Only)

Causality : The acidic nature of the carboxylic acid group allows for a neutralization reaction, converting it to a salt and water. This process can render small quantities of the waste non-hazardous, permitting drain disposal only if this is the sole hazardous characteristic and is allowed by your institution.[6]

This procedure should only be performed by trained personnel and in accordance with your institution's specific Environmental Health & Safety (EHS) guidelines.

  • Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Work Area : Perform the neutralization in a certified chemical fume hood to control any potential vapor release.

  • Dilution : Slowly add the acidic waste to a large volume of cold water (a 1:10 ratio of acid to water is recommended).[5] Always add acid to water, never the other way around , to dissipate any heat generated.

  • Neutralization : While stirring the diluted solution, slowly add a weak base, such as sodium bicarbonate or soda ash (sodium carbonate). A "fizzing" indicates the release of carbon dioxide as the acid is neutralized.[5]

  • Monitor pH : Periodically check the pH of the solution using pH indicator strips or a calibrated pH meter. Continue adding base until the pH is within a neutral range, typically between 5.5 and 9.5, as specified by local regulations.[5][6] A final pH near 7 is ideal to prevent damage to plumbing.[5]

  • Drain Disposal : Once the pH is confirmed to be in the acceptable range, the neutralized solution can be poured down the drain, followed by a flush with a large quantity of water (at least 20 parts water).[6]

Part D: Disposal via Institutional EHS

For larger quantities, or if on-site neutralization is not permitted, the waste must be disposed of through your institution's hazardous waste program.

  • Ensure Proper Labeling and Containment : Double-check that the waste container is correctly labeled, securely sealed, and stored in the SAA.

  • Request Pickup : Contact your institution's EHS office or use their designated online system to schedule a hazardous waste pickup.[2]

  • Maintain Records : Keep a copy of any waste manifest or pickup documentation provided by EHS for your laboratory's records, as required by regulations.[9]

Management of Empty Containers and Spills

  • Empty Containers : A container that held (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is considered "empty" only when all possible contents have been removed. To dispose of it as non-hazardous trash, it should be triple-rinsed with a suitable solvent (like water). The rinsate must be collected and treated as hazardous waste.[10] After rinsing, deface or remove the original label and dispose of the container in the regular trash.[8][11]

  • Spill Cleanup : In case of a spill, wear appropriate PPE. For a solid, carefully sweep the material to avoid creating dust. For a solution, absorb the spill with an inert absorbent material. All spill cleanup materials must be collected, placed in a sealed container, labeled as hazardous waste, and disposed of through EHS.[11]

By following these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid, upholding the principles of scientific integrity and environmental stewardship.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. Oakland University. [Link]

  • Safety Data Sheet. Loba Chemie. [Link]

  • Cyclohexanecarboxylic acid Safety Data Sheet. Synerzine. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • How To Dispose Non-Hazardous Waste. Temarry Recycling. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]

  • Hazardous vs. Non-Hazardous Waste. VLS Environmental Services. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Chemical Waste. Duke Occupational & Environmental Safety Office. [Link]

Sources

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